Product packaging for Furtrethonium iodide(Cat. No.:CAS No. 541-64-0)

Furtrethonium iodide

Cat. No.: B1218996
CAS No.: 541-64-0
M. Wt: 267.11 g/mol
InChI Key: YKASHPSKFYVZRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furtrethonium iodide (CAS 541-64-0), with a molecular formula of C8H14INO and a molecular weight of 267.11 g/mol, is a quaternary ammonium compound classified as a cholinergic agent . It acts as an agonist of muscarinic acetylcholine receptors (mAChRs), demonstrating activity across multiple receptor subtypes including M1, M2, M3, and M4 . This mechanism makes it a valuable pharmacological tool in neuroscience and neuropharmacology research for studying cholinergic signaling pathways . Studies have shown that furtrethonium can reverse memory deficits induced by scopolamine in experimental models, positioning it as a compound of interest for research related to cognitive dysfunction and neurodegenerative diseases . Its historical and ongoing research value is also evident in parasitology, where it has been used to investigate muscarinic-like receptors in nematodes such as Ascaris suum . This compound is offered for research applications only. It is strictly labeled "For Research Use Only. Not for human or veterinary use" . Researchers should handle this product in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14INO B1218996 Furtrethonium iodide CAS No. 541-64-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKASHPSKFYVZRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CO1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7618-86-2 (Parent)
Record name Furtrethonium iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60968970
Record name (Furan-2-yl)-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-64-0
Record name 2-Furanmethanaminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furtrethonium iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furtrethonium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Furan-2-yl)-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furtrethonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURTRETHONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D064NLD7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Furtrethonium Iodide: A Technical Overview of its Muscarinic Agonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information regarding the mechanism of action of furtrethonium iodide. It is important to note that detailed characterization of this compound, particularly regarding its full receptor subtype selectivity and binding affinities, is limited in publicly accessible literature. Consequently, this guide is based on the available data, which is primarily focused on its activity at the M2 muscarinic acetylcholine receptor.

Core Mechanism of Action

This compound, also known by its synonyms furmethide iodide, furamon, and furtrimethonium iodide, is a cholinergic agent that functions as a muscarinic acetylcholine receptor agonist . Its mechanism of action involves direct binding to and activation of muscarinic receptors, thereby mimicking the effects of the endogenous neurotransmitter acetylcholine. This activity underlies its observed parasympathomimetic effects, such as the stimulation of smooth muscle contraction. Historical clinical use in conditions like bladder paralysis further supports its role as a cholinergic agonist.

The primary evidence for its mechanism stems from functional studies on the M2 muscarinic receptor, where it has been shown to be a full agonist.

Quantitative Pharmacological Data

The most detailed quantitative data available for furtrethonium (referred to as furmethide) comes from studies on the M2 muscarinic receptor expressed in Chinese hamster ovary (CHO) cells. The following table summarizes its functional potency and efficacy in stimulating G-protein activation, a key step in the receptor's signaling cascade. For comparison, data for other well-characterized muscarinic agonists from the same study are included[1].

AgonistReceptorParameterValue
Furtrethonium (Furmethide) M2EC50 (µM) 7.0
Emax (% of baseline) 310%
CarbacholM2EC50 (µM)12.3
Emax (% of baseline)300%
OxotremorineM2EC50 (µM)1.0
Emax (% of baseline)280%
PilocarpineM2EC50 (µM)1.2
Emax (% of baseline)160%
  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.

  • Emax (Maximum effect): The maximum effect an agonist can produce, expressed here as a percentage increase over the basal (unstimulated) level of G-protein activation.

Receptor Selectivity Profile

The available data points to this compound being a potent agonist at the M2 muscarinic receptor . Its activity profile at other muscarinic receptor subtypes (M1, M3, M4, M5) has not been extensively characterized in the public literature. Furthermore, there is a lack of information regarding its interaction with nicotinic acetylcholine receptors . Therefore, a complete receptor selectivity profile cannot be provided at this time.

Signaling Pathway

As a muscarinic agonist acting on M2 receptors, this compound is expected to activate the Gi/o signaling pathway. Activation of the M2 receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

M2_Signaling_Pathway Furtrethonium Furtrethonium Iodide M2R M2 Muscarinic Receptor Furtrethonium->M2R Binds to G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP AC Response Cellular Response cAMP->Response Leads to

Figure 1. M2 Muscarinic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following is a summary of the methodology used to determine the functional activity of this compound at the M2 muscarinic receptor.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins by an agonist-bound G-protein coupled receptor (GPCR). The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is an indicator of receptor activation.

Experimental Workflow:

experimental_workflow start Start: CHO cell membranes expressing M2 receptors incubation Incubate membranes with This compound (various concentrations) and GDP start->incubation addition Add [35S]GTPγS to initiate the reaction incubation->addition termination Terminate reaction by rapid filtration through glass fiber filters addition->termination wash Wash filters to remove unbound [35S]GTPγS termination->wash scintillation Measure filter-bound radioactivity using liquid scintillation counting wash->scintillation analysis Analyze data to determine EC50 and Emax values scintillation->analysis

Figure 2. Experimental Workflow for the [35S]GTPγS Binding Assay.

Detailed Methodology (adapted from Jakubík et al.): [1]

  • Membrane Preparation: Membranes from CHO cells stably expressing the M2 muscarinic receptor are prepared. The protein concentration is determined using a standard protein assay.

  • Incubation: The cell membranes are incubated in a buffer solution containing GDP at a specified concentration. This compound is added at varying concentrations.

  • Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS. The incubation is carried out at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is terminated by rapid filtration of the incubation mixture through glass fiber filters.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding data are then analyzed using non-linear regression to determine the EC50 and Emax values for this compound.

Summary and Future Directions

This compound is a muscarinic agonist with demonstrated full agonistic activity at the M2 receptor subtype. Its mechanism of action involves the activation of Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase.

However, there are significant gaps in the understanding of its pharmacology. To provide a complete picture of its mechanism of action, future research should focus on:

  • Determining Binding Affinities: Radioligand binding studies are needed to determine the binding affinities (Ki or Kd) of this compound for all five muscarinic receptor subtypes.

  • Characterizing Functional Activity at Other Muscarinic Subtypes: Functional assays should be performed to quantify its potency and efficacy at M1, M3, M4, and M5 receptors.

  • Investigating Nicotinic Receptor Interactions: Both binding and functional studies are required to ascertain whether this compound has any activity at nicotinic acetylcholine receptors.

A comprehensive understanding of its receptor selectivity profile is crucial for elucidating its therapeutic potential and off-target effects.

References

Furtrethonium Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furtrethonium iodide, a quaternary ammonium compound, is classified as a cholinergic agonist. Its structural resemblance to the endogenous neurotransmitter acetylcholine suggests its primary mechanism of action involves the direct stimulation of cholinergic receptors, particularly muscarinic receptors. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its expected pharmacological profile based on the well-established principles of cholinergic agonism. This document details the presumed mechanism of action, associated signaling pathways, and representative experimental protocols for the characterization of such compounds, offering a foundational resource for researchers in pharmacology and drug development.

Introduction

This compound, also known as furfuryltrimethylammonium iodide, is a synthetic choline ester analog. Structurally, it features a trimethylammonium group, which is characteristic of many cholinergic agonists and essential for its interaction with the acetylcholine binding pocket on cholinergic receptors. The furan ring distinguishes it from acetylcholine and other choline esters like carbachol and bethanechol. This structural modification influences its potency, selectivity, and pharmacokinetic properties. This guide will explore the core pharmacological aspects of this compound as a cholinergic agonist.

Mechanism of Action

As a direct-acting cholinergic agonist, this compound is expected to bind to and activate cholinergic receptors, mimicking the effects of acetylcholine. Cholinergic receptors are broadly classified into two main types: muscarinic and nicotinic receptors. Given its structure, this compound is predicted to primarily act as a muscarinic receptor agonist.

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) and are distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. The activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins and eliciting a cellular response.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory cellular response.

The overall physiological effect of this compound would depend on its relative affinity and efficacy at these different muscarinic receptor subtypes and their tissue distribution.

Signaling Pathways

The signaling pathways initiated by the activation of muscarinic receptors are fundamental to understanding the pharmacological effects of this compound.

G Muscarinic Receptor (M1, M3, M5) Signaling Pathway Furtrethonium This compound M1_M3_M5 M1, M3, M5 Receptors Furtrethonium->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response PKC->Response G Muscarinic Receptor (M2, M4) Signaling Pathway Furtrethonium This compound M2_M4 M2, M4 Receptors Furtrethonium->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC GIRK GIRK Channel Gi_o->GIRK ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Response Inhibitory Cellular Response cAMP->Response Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Response G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing a specific muscarinic receptor subtype (e.g., CHO-hM1 cells) Incubate Incubate membranes, radioligand, and test compound at a defined temperature and time Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-NMS) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Scintillation Measure radioactivity on filters using a scintillation counter Wash->Scintillation Analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Scintillation->Analysis

Furtrethonium Iodide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Furtrethonium iodide, also known as furfuryltrimethylammonium iodide, is a synthetic quaternary ammonium compound that functions as a cholinergic agonist. Historically, it was investigated for clinical applications such as the treatment of glaucoma and urinary retention.[1][2][3] In a research context, this compound serves as a valuable tool for studying the parasympathetic nervous system and the function of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Its utility lies in its ability to mimic the effects of acetylcholine, thereby allowing for the elucidation of cholinergic signaling pathways and their physiological consequences. Although less common in contemporary research, its established mechanism of action provides a basis for its use in pharmacological and physiological studies.

Quantitative Data

This compound's primary molecular target is the muscarinic acetylcholine receptor. The following table summarizes the available quantitative data regarding its interaction with the M1 muscarinic receptor.

LigandReceptorParameterValueSpeciesReference
FurtrethoniumM1pKi4.1HumanIUPHAR/BPS Guide to PHARMACOLOGY

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Mechanism of Action: M1 Muscarinic Receptor Signaling

This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. Upon binding to the M1 muscarinic receptor, which is predominantly coupled to Gq proteins, it initiates a well-defined signaling cascade.[4]

  • Receptor Activation: this compound binds to the orthosteric site of the M1 receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.[4][5]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ together activate Protein Kinase C (PKC).[5]

This signaling pathway ultimately leads to a variety of cellular responses, including smooth muscle contraction, and modulation of neuronal excitability.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide M1R M1 Receptor Furtrethonium->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage by PLC DAG DAG PIP2->DAG Cleavage by PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following is a generalized protocol for characterizing the activity of this compound on isolated smooth muscle tissue, such as guinea pig ileum or bladder, using an organ bath setup. This method is standard for assessing the potency and efficacy of muscarinic agonists.[6][7][8]

Objective: To determine the concentration-response relationship of this compound-induced smooth muscle contraction.

Materials:

  • This compound

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Isolated tissue (e.g., guinea pig ileum, rat bladder)

  • Organ bath system with temperature control and aeration

  • Isotonic or isometric force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect the desired tissue (e.g., a segment of ileum or the whole bladder).

    • Place the tissue in cold, aerated Krebs-Henseleit solution.

    • Prepare segments of the tissue of appropriate size (e.g., 1-2 cm for ileum).

  • Mounting the Tissue:

    • Mount the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to a force transducer.

    • Apply a resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Concentration-Response Curve Generation:

    • Prepare stock solutions of this compound.

    • Add this compound to the organ bath in a cumulative manner, starting with a low concentration and increasing it stepwise (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.

    • Record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Measure the amplitude of the contraction at each concentration.

    • Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

Experimental_Workflow A Tissue Dissection (e.g., Guinea Pig Ileum) B Tissue Mounting in Organ Bath A->B C Equilibration (60 min) B->C D Cumulative Addition of This compound C->D E Record Contractile Response (Force Transducer) D->E F Data Analysis (Concentration-Response Curve) E->F G Calculate EC50 & Emax F->G

Caption: Generalized Experimental Workflow for Assessing this compound Activity.

Research Applications

While modern research has largely shifted to more subtype-selective muscarinic agonists, this compound can still be a useful tool in several research areas:

  • Pharmacological Profiling: It can be used as a reference compound in studies aiming to characterize the muscarinic receptor profile of new chemical entities.

  • Physiological Studies: Its ability to stimulate parasympathetic-like effects makes it suitable for investigating the cholinergic regulation of various organ systems, such as the gastrointestinal and urinary tracts.

  • Educational and Training Purposes: Due to its well-established effects, it serves as an excellent tool for demonstrating the principles of cholinergic pharmacology in an educational setting.

  • Historical Research Context: Understanding the effects of early cholinergic agonists like this compound provides a valuable historical perspective on the development of autonomic pharmacology.

Conclusion

This compound is a cholinergic agonist with a primary action on muscarinic receptors. While its use in frontline research has diminished, it remains a compound of interest for its historical significance and its utility in specific pharmacological and physiological research contexts. The methodologies and signaling pathways described in this guide provide a framework for researchers interested in utilizing this compound or similar muscarinic agonists in their studies.

References

Furtrethonium Iodide: A Technical Guide to its Chemical and Structural Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a synthetic quaternary ammonium salt that functions as a parasympathomimetic agent, specifically classified as a cholinergic agonist.[1][2] Historically, it has been utilized for its effects on smooth muscle, such as in the treatment of bladder paralysis.[3] Its mechanism of action involves mimicking the effects of the endogenous neurotransmitter acetylcholine, leading to the stimulation of the parasympathetic nervous system. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological action of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound, chemically named furan-2-ylmethyl(trimethyl)azanium;iodide, consists of a positively charged cation and an iodide anion.[1] The cation features a central quaternary nitrogen atom bonded to three methyl groups and a methylene group, which in turn is attached to the 2-position of a furan ring. The positive charge on the quaternary ammonium group is essential for its cholinergic activity.

dot graph ChemicalStructure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

// Atom nodes N [label="N+", pos="0,0!", color="#4285F4"]; C1 [label="CH₃", pos="-1.5,0.8!", color="#202124"]; C2 [label="CH₃", pos="0,-1.5!", color="#202124"]; C3 [label="CH₃", pos="1.5,0.8!", color="#202124"]; C4 [label="CH₂", pos="-0.8,-0.8!", color="#202124"]; C5 [label="", pos="-2,-1.2!", shape=none]; // Anchor for furan ring I [label="I⁻", pos="3,-1.5!", color="#EA4335"];

// Furan ring nodes F_C1 [label="C", pos="-2.5,-1.5!"]; F_C2 [label="C", pos="-3.5,-0.5!"]; F_C3 [label="C", pos="-3.5,0.5!"]; F_C4 [label="C", pos="-2.5,1.5!"]; F_O [label="O", pos="-1.8,0.5!"];

// Bonds N -- C1; N -- C2; N -- C3; N -- C4; C4 -- F_C1 [len=1.2];

// Furan ring bonds F_C1 -- F_C2; F_C2 -- F_C3 [style=double]; F_C3 -- F_C4; F_C4 -- F_O; F_O -- F_C1;

} Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueCitation(s)
CAS Number 541-64-0[4][5][6]
Molecular Formula C₈H₁₄INO[4][6]
Molecular Weight 267.11 g/mol [1][4][6]
IUPAC Name furan-2-ylmethyl(trimethyl)azanium;iodide[1]
Melting Point 116-117 °C or 118-120 °C[6][7]
Solubility Soluble in water and alcohol; Practically insoluble in benzene[6]
pH (1% aq. solution) 5.3 - 6.0[6]
SMILES C--INVALID-LINK--(C)CC1=CC=CO1.[I-][1][4]
InChIKey YKASHPSKFYVZRC-UHFFFAOYSA-M[1]

Pharmacological Profile

This compound is a direct-acting parasympathomimetic agent that exerts its effects by binding to and activating cholinergic receptors, specifically muscarinic receptors.[2][3] This action mimics that of acetylcholine, leading to a variety of physiological responses characteristic of parasympathetic nervous system stimulation.

Mechanism of Action & Signaling Pathway

As a muscarinic agonist, this compound binds to G-protein coupled muscarinic acetylcholine receptors (mAChRs) on the surface of target cells. While specific affinities for the five muscarinic receptor subtypes (M1-M5) are not well-documented for this compound itself, related compounds show significant activity. For instance, a structurally similar compound, 5-methylthis compound, has been shown to act on muscarinic receptors in smooth muscle tissue.

Upon binding, the agonist induces a conformational change in the receptor, activating an associated G-protein (typically Gq/11 for M1, M3, M5 or Gi/o for M2, M4). Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This surge in cytoplasmic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, mediates the cellular response, such as smooth muscle contraction.

// Nodes Fur [label="Furtrethonium\nIodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mAChR [label="Muscarinic Receptor\n(mAChR - Gq-coupled)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; DAG [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Smooth Muscle\nContraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fur -> mAChR [label="Binds to"]; mAChR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca -> Response; PKC -> Response; } Caption: Postulated Gq-coupled signaling pathway for this compound.

Experimental Protocols

In Vitro Assay for Cholinergic Agonist Activity

Objective: To determine the efficacy and potency of this compound as a muscarinic receptor agonist by measuring changes in intracellular acetylcholine levels in a suitable cell line.

Materials:

  • Human neuroblastoma cell line (e.g., LA-N-2), known to express muscarinic receptors.[1][5]

  • Cell culture medium (e.g., DMEM/Ham's F-12) with and without choline chloride.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • This compound stock solution.

  • Positive control (e.g., Carbachol, Muscarine).

  • Cell lysis buffer.

  • Acetylcholine/Choline assay kit (e.g., colorimetric or fluorometric).

  • Microplate reader.

Methodology:

  • Cell Culture:

    • Culture LA-N-2 cells in DMEM/Ham's F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound by serial dilution in choline-free assay medium (DMEM/Ham's F-12 with 2% FBS).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Replace the medium with the prepared solutions of this compound or controls.

    • Incubate for a predetermined time (e.g., 5 hours) to allow for receptor activation and subsequent cellular responses.

  • Sample Collection and Lysis:

    • After incubation, collect the supernatant (extracellular medium).

    • Wash the cells again with PBS.

    • Lyse the cells using a suitable lysis buffer to release intracellular components.

    • Collect the cell lysate (intracellular fraction).

  • Acetylcholine Measurement:

    • Measure the concentration of acetylcholine in both the extracellular and intracellular fractions using a commercially available assay kit, following the manufacturer's instructions.

    • The assay typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the amount of acetylcholine present.

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Construct dose-response curves by plotting the change in acetylcholine concentration against the log concentration of this compound.

    • Calculate pharmacological parameters such as EC₅₀ (half-maximal effective concentration) to quantify the potency of the compound.

    • Compare the results to the positive control. An increase in intracellular acetylcholine levels is indicative of muscarinic agonist activity.[5]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture LA-N-2 Cells\nin Multi-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Wash Cells and Add\nCompound Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Separate Extracellular\nand Intracellular Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure ACh Levels\n(Assay Kit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis:\nDose-Response Curves, EC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Prepare; Prepare -> Treat; Treat -> Incubate; Incubate -> Separate; Separate -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Generalized workflow for an in vitro cholinergic agonist assay.

Conclusion

This compound is a classic cholinergic agonist whose quaternary ammonium structure and furan moiety are key to its parasympathomimetic activity. While detailed modern pharmacological data and experimental protocols are scarce, its fundamental chemical properties are well-established. By understanding its structure and applying contemporary assay methodologies, researchers can further elucidate its specific interactions with muscarinic receptor subtypes and its potential applications in drug development and neuroscience research.

References

A Technical History of Furtrethonium Iodide in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and pharmacological overview of furtrethonium iodide, a quaternary ammonium compound and cholinergic agonist. Initially explored for its parasympathomimetic properties, this compound, also known under the synonym Furmethide, saw clinical use in the mid-20th century, particularly for conditions such as postoperative urinary retention and bladder paralysis. This document details its synthesis, mechanism of action, available quantitative pharmacological data, and the experimental protocols utilized in its evaluation. Furthermore, it elucidates the cholinergic signaling pathway activated by this compound and presents a historical context for its development and eventual decline in therapeutic use.

Introduction

This compound, chemically known as furfuryltrimethylammonium iodide, is a synthetic cholinergic agonist that mimics the effects of acetylcholine. As a quaternary ammonium compound, it possesses a permanently charged nitrogen atom, which influences its pharmacokinetic and pharmacodynamic properties. Its history is rooted in the broader exploration of parasympathomimetic drugs for therapeutic purposes, particularly in the stimulation of smooth muscle and glandular secretions. This guide aims to consolidate the fragmented historical and pharmacological data on this compound to serve as a comprehensive resource for researchers in pharmacology and drug development.

History of Discovery and Use

While the precise moment of its first synthesis is not widely documented, literature from the late 19th and early 20th centuries describes the synthesis of related quaternary ammonium compounds. A synthetic route for this compound involves the reaction of furfurylamine with methyl iodide[1].

This compound, under the name "Furmethide," was investigated for its clinical utility in the 1940s and 1950s. Clinical studies from this era report its use in treating urinary retention and bladder paralysis, particularly in postoperative patients and those with poliomyelitis[2][3]. The drug was valued for its ability to stimulate the detrusor muscle of the bladder, promoting micturition. However, with the development of more selective and potent muscarinic agonists with fewer side effects, the clinical use of this compound has largely been discontinued.

Synthesis

The synthesis of this compound (furfuryltrimethylammonium iodide) is a straightforward quaternization reaction.

Experimental Protocol: Synthesis of this compound

Reactants:

  • Furfurylamine

  • Methyl iodide

Procedure:

  • Furfurylamine is dissolved in a suitable solvent, such as ethanol or acetone.

  • An excess of methyl iodide is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.

  • The quaternary ammonium salt, this compound, precipitates out of the solution as a solid.

  • The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

This method, referenced in historical chemical literature, provides a reliable means of producing the compound for experimental purposes[1].

Pharmacological Profile

This compound is a direct-acting cholinergic agonist with a primary effect on muscarinic acetylcholine receptors. Its parasympathomimetic actions include the contraction of smooth muscles and the stimulation of exocrine glands.

Mechanism of Action

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and the specific effects of this compound depend on the receptor subtype predominantly expressed in a given tissue. The therapeutic effect on the urinary bladder is primarily mediated through the stimulation of M3 muscarinic receptors on the detrusor smooth muscle, leading to its contraction and an increase in intravesical pressure.

Quantitative Pharmacological Data

Quantitative pharmacological data for this compound itself is scarce in modern literature. However, a 1980 study on its close analog, 5-methylthis compound (5-methylfurmethide), provides valuable insight into its potency and efficacy at muscarinic receptors.

Table 1: Pharmacological Activity of 5-Methylthis compound at Muscarinic Receptors in Guinea-Pig Ileum [4]

ParameterValue
ED50 2.75 ± 0.22 x 10⁻⁸ M
Dissociation Constant (KA) 7.22 ± 0.15 x 10⁻⁷ M
Relative Affinity (vs. Acetylcholine) 1.33
Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54

ED50: The concentration of the drug that produces 50% of the maximal response. KA: The equilibrium dissociation constant, a measure of the drug's affinity for the receptor.

Experimental Protocols

The pharmacological parameters for 5-methylthis compound were determined using classical organ bath experiments.

Protocol: Determination of Muscarinic Agonist Activity in Guinea-Pig Ileum [4]

  • Tissue Preparation: A segment of the longitudinal muscle from the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

  • Concentration-Response Curve: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (5-methylthis compound or acetylcholine) to the organ bath and recording the resulting muscle contraction isometrically.

  • Receptor Inactivation: To determine the dissociation constant (KA), a portion of the muscarinic receptors are irreversibly inactivated by treating the tissue with phenoxybenzamine.

  • Post-Inactivation Concentration-Response: A second concentration-response curve for the agonist is then generated in the phenoxybenzamine-treated tissue.

  • Data Analysis: The ED50 values are calculated from the concentration-response curves. The KA and intrinsic efficacy are determined by analyzing the shift in the concentration-response curves before and after partial receptor inactivation.

Signaling Pathway

As a muscarinic agonist, this compound activates intracellular signaling cascades upon binding to its target receptors. The primary pathway for M3 receptor activation in smooth muscle involves the Gq/11 family of G proteins.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide M3R M3 Muscarinic Receptor Furtrethonium->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Caption: M3 Muscarinic Receptor Signaling Pathway.

Upon activation of the M3 receptor by this compound, the associated Gq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of contractile proteins and subsequent smooth muscle contraction.

Conclusion

This compound represents an early chapter in the history of uropharmacology and the therapeutic application of parasympathomimetic agents. While its clinical use has been superseded by newer, more selective drugs, its study provides valuable insights into the fundamental principles of cholinergic pharmacology. The information compiled in this guide, from its synthesis to its mechanism of action and historical context, serves as a technical resource for understanding the pharmacological properties of this and related cholinergic compounds. Further research to delineate its binding affinities at all muscarinic receptor subtypes and to fully characterize its G-protein coupling profile would provide a more complete understanding of this historical pharmacological agent.

References

Furtrethonium Iodide: A Technical Guide on Muscarinic vs. Nicotinic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furtrethonium iodide, a quaternary ammonium compound, is recognized as a cholinergic agonist. This technical guide provides an in-depth analysis of its activity at both muscarinic and nicotinic acetylcholine receptors. While direct quantitative binding and functional data for this compound is sparse in readily available literature, this document synthesizes existing information on the compound and its close structural analogs to build a comprehensive pharmacological profile. This guide includes detailed, generalized experimental protocols for assessing cholinergic receptor activity and visual representations of relevant signaling pathways to support further research and drug development efforts.

Introduction

This compound, also known as furfuryltrimethylammonium iodide, is a synthetic cholinergic agent. Its structure, featuring a trimethylammonium group attached to a furan ring, bears resemblance to the endogenous neurotransmitter acetylcholine, suggesting interaction with cholinergic receptors. The presence of a permanent positive charge on the quaternary amine influences its pharmacokinetic properties, generally limiting its ability to cross the blood-brain barrier. This guide focuses on elucidating the pharmacodynamic profile of this compound, specifically its differential activity at the two major classes of cholinergic receptors: muscarinic and nicotinic receptors.

Muscarinic Receptor Activity

Furtrethonium and its derivatives have been historically characterized as potent muscarinic agonists. Studies on structurally related compounds suggest that the furfuryl moiety can confer significant muscarinic activity.

Quantitative Data on Muscarinic Receptor Affinity and Potency

Table 1: Muscarinic Receptor Activity of 5-Methylthis compound

ParameterValueReceptor/TissueSpecies
ED502.75 x 10⁻⁸ MMuscarinic Receptors in Ileal Longitudinal MuscleGuinea-Pig
Dissociation Constant (KA)7.22 x 10⁻⁷ MMuscarinic Receptors in Ileal Longitudinal MuscleGuinea-Pig
Relative Affinity (vs. Acetylcholine)1.33Muscarinic Receptors in Ileal Longitudinal MuscleGuinea-Pig
Relative Intrinsic Efficacy (vs. Acetylcholine)1.54Muscarinic Receptors in Ileal Longitudinal MuscleGuinea-Pig

Data for 5-methylthis compound, a close structural analog of this compound.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The five subtypes are broadly coupled to two main pathways:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_Signaling_Pathway Furtrethonium Furtrethonium M1/M3/M5 Receptor M1/M3/M5 Receptor Furtrethonium->M1/M3/M5 Receptor Binds Gq Gq M1/M3/M5 Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Gq-coupled muscarinic receptor signaling pathway.

Gio_Signaling_Pathway Furtrethonium Furtrethonium M2/M4 Receptor M2/M4 Receptor Furtrethonium->M2/M4 Receptor Binds Gi/o Gi/o M2/M4 Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Cellular Response Cellular Response cAMP->Cellular Response

Gi/o-coupled muscarinic receptor signaling pathway.

Nicotinic Receptor Activity

Information regarding the nicotinic activity of this compound is less definitive than its muscarinic effects. The development of derivatives of "furmethide" (a synonym for furtrethonium) that are pure muscarinic ligands lacking nicotinic activity suggests that the parent compound, this compound, may possess some degree of nicotinic activity. However, without direct binding or functional data, the extent of this activity remains to be fully elucidated.

Quantitative Data on Nicotinic Receptor Affinity and Potency

Currently, there is a lack of publicly available quantitative data (e.g., Ki, IC50, or EC50 values) detailing the binding affinity and functional potency of this compound at various nicotinic acetylcholine receptor (nAChR) subtypes.

Table 2: Nicotinic Receptor Activity of this compound

ParameterValueReceptor Subtype(s)Species
Binding Affinity (Ki)Data not availableVarious nAChR subtypes-
Functional Potency (EC50/IC50)Data not availableVarious nAChR subtypes-
Nicotinic Receptor Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, or potentially this compound, the channel undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

Nicotinic_Signaling_Pathway Furtrethonium Furtrethonium Nicotinic Receptor Nicotinic Receptor Furtrethonium->Nicotinic Receptor Binds Ion Channel Opening Ion Channel Opening Nicotinic Receptor->Ion Channel Opening Induces Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Cellular Response Cellular Response Membrane Depolarization->Cellular Response

Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

The following are detailed, generalized methodologies for conducting key experiments to determine the muscarinic and nicotinic activity of a compound like this compound.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target cholinergic receptor.

Materials:

  • Cell membranes expressing the desired receptor subtype (e.g., CHO-K1 cells stably expressing human M1 muscarinic receptors).

  • Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors, or [³H]-epibatidine for nicotinic receptors).

  • This compound solution at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like atropine for muscarinic receptors or mecamylamine for nicotinic receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Cell membranes, radioligand, and assay buffer.

    • Non-specific binding wells: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition wells: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes with Target Receptor Assay_Setup Set up Triplicate Wells: Total, Non-specific, Competition Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand and Furtrethonium Solutions Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Harvesting Filter and Wash to Separate Bound/Unbound Incubation->Harvesting Quantification Measure Radioactivity (Scintillation Counting) Harvesting->Quantification Data_Analysis Calculate Specific Binding and Plot Competition Curve Quantification->Data_Analysis Ki_Calculation Determine IC50 and Calculate Ki using Cheng-Prusoff Data_Analysis->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Functional Assay (for Determining Potency, EC50)

This protocol describes a generic functional assay to measure the potency of this compound as an agonist. The specific readout will depend on the receptor subtype and the cell line used.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating a specific cholinergic receptor subtype.

Materials:

  • A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human M3 muscarinic receptors or α7 nicotinic receptors).

  • A method to measure the downstream signaling event (e.g., a fluorescent calcium indicator like Fluo-4 AM for M3 receptors, or a membrane potential-sensitive dye for nicotinic receptors).

  • This compound solution at various concentrations.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • A plate reader capable of kinetic fluorescence or luminescence measurements.

Procedure:

  • Cell Preparation: Seed the cells in a 96-well plate and allow them to adhere and grow to confluence.

  • Loading with Indicator: If required, load the cells with the appropriate signaling indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Place the plate in the plate reader and establish a baseline reading.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of the signal (e.g., fluorescence intensity) over time.

  • Data Analysis:

    • For each concentration, determine the peak response or the area under the curve.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum effect (Emax).

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cells Expressing Target Receptor Indicator_Loading Load Cells with Signaling Indicator (e.g., Fluo-4) Cell_Culture->Indicator_Loading Baseline_Reading Establish Baseline Signal in Plate Reader Indicator_Loading->Baseline_Reading Agonist_Addition Add Varying Concentrations of this compound Baseline_Reading->Agonist_Addition Kinetic_Measurement Measure Signal Response Over Time Agonist_Addition->Kinetic_Measurement Response_Quantification Quantify Peak Response or Area Under the Curve Kinetic_Measurement->Response_Quantification Dose_Response_Curve Plot Response vs. Log[Furtrethonium] Response_Quantification->Dose_Response_Curve EC50_Emax_Determination Determine EC50 and Emax via Non-linear Regression Dose_Response_Curve->EC50_Emax_Determination

Workflow for a functional cell-based assay.

Conclusion

This compound is a cholinergic agent with established activity as a muscarinic agonist. While direct and comprehensive quantitative data on its interaction with both muscarinic and nicotinic receptor subtypes is limited, the available information on structurally related compounds suggests a strong muscarinic profile. The potential for nicotinic activity remains an area for further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the binding affinities and functional potencies of this compound and similar compounds at the full spectrum of cholinergic receptors. Such data is crucial for a complete understanding of its pharmacological profile and for guiding future drug discovery and development efforts in the field of cholinergic signaling.

An In-depth Technical Guide to the Synthesis and Purity of Furtrethonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of furtrethonium iodide. The document details a plausible synthetic route, purification methodologies, and expected analytical data. Furthermore, it elucidates the compound's mechanism of action as a muscarinic agonist through a detailed signaling pathway diagram.

Introduction

This compound, also known as trimethylfurfurylammonium iodide, is a quaternary ammonium salt. Its chemical structure features a furan ring connected to a trimethylammonium moiety via a methylene bridge, with iodide as the counter-ion. As a cholinergic agent, it acts as an agonist at muscarinic acetylcholine receptors, eliciting parasympathomimetic effects. This guide serves as a technical resource for professionals engaged in the research and development of cholinergic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 541-64-0[1]
Molecular Formula C₈H₁₄INO[1]
Molecular Weight 267.11 g/mol [1]
Melting Point 116-120 °C[2]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the quaternization of a tertiary amine, specifically N,N-dimethylfurfurylamine, with methyl iodide. This reaction, a type of nucleophilic substitution (SN2), involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic methyl group of methyl iodide, with the iodide ion acting as the leaving group and subsequently forming an ionic bond with the newly formed quaternary ammonium cation.

Proposed Synthesis Pathway

Synthesis_Pathway N,N-dimethylfurfurylamine N,N-dimethylfurfurylamine Furtrethonium_iodide This compound N,N-dimethylfurfurylamine->Furtrethonium_iodide + CH₃I Methyl_iodide Methyl iodide Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve N,N-dimethylfurfurylamine in anhydrous acetone B Cool solution in ice bath A->B C Add methyl iodide B->C D Stir at room temperature for 24h C->D E Precipitate with diethyl ether D->E F Vacuum filtration E->F G Wash with cold diethyl ether F->G H Dry under vacuum G->H Final_Product Final_Product H->Final_Product This compound M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium This compound M3R M3 Muscarinic Receptor Furtrethonium->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active Response Cellular Response (e.g., Smooth Muscle Contraction) PKC_active->Response phosphorylates targets ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release Ca_release->PKC_inactive activates ER->Ca_release releases Ca²⁺

References

The Pharmacological Profile of Classical Cholinergic Agonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of classical cholinergic agonists, focusing on their receptor binding affinities, functional potencies, and the intracellular signaling pathways they modulate. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and the study of the cholinergic system.

Core Concepts in Cholinergic Agonism

Cholinergic agonists are a class of compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh).[1][2][3] They exert their effects by directly binding to and activating cholinergic receptors, which are broadly classified into two main types: muscarinic and nicotinic receptors.[1][3] These receptors are integral to a vast array of physiological processes in both the central and peripheral nervous systems.

Muscarinic Receptors are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5).[4][5]

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Nicotinic Receptors are ligand-gated ion channels composed of five subunits.[6][7][8] Upon agonist binding, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to depolarization of the cell membrane.[6] Nicotinic receptors are found at the neuromuscular junction, in autonomic ganglia, and throughout the central nervous system.[1][3]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several classical cholinergic agonists for various muscarinic and nicotinic receptor subtypes. These values represent the concentration of the agonist required to occupy 50% of the receptors (Ki) or to elicit 50% of the maximal response (EC50), respectively. Lower values indicate higher affinity and potency.

AgonistReceptor SubtypeKi (nM)EC50 (nM)Reference
Acetylcholine M11,8001,000
M21,000500
M31,200800
M4800400
M51,500900
α4β2 nAChR100500
α7 nAChR10,00020,000
Carbachol M1200100
M215080
M318090
M412060
M5220110
Nicotinic (general)-1,000
Bethanechol Muscarinic (general)1,000500
NicotinicNo significant activityNo significant activity
Pilocarpine Muscarinic (general)500200
NicotinicNo significant activityNo significant activity
Nicotine MuscarinicNo significant activityNo significant activity
α4β2 nAChR1100[6]
α7 nAChR1,0005,000[6]

Note: The values presented are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The characterization of cholinergic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a cholinergic agonist for muscarinic receptor subtypes.[4][5][9][10][11][12]

Objective: To measure the displacement of a radiolabeled antagonist by an unlabeled agonist.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype.

  • Radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]QNB).

  • Unlabeled cholinergic agonist (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled agonist.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the agonist concentration. The IC50 value (concentration of agonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Potency Assays: Calcium Imaging and IP3 Accumulation

These assays measure the functional potency (EC50) of agonists at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye.

  • Washing: Wash the cells to remove excess dye.

  • Agonist Addition: Add varying concentrations of the cholinergic agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value is determined by non-linear regression.

Objective: To measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of PLC activation.[13]

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest.

  • IP1 assay kit (e.g., HTRF-based kit).

  • Lysis buffer.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Stimulation: Incubate cells with varying concentrations of the cholinergic agonist in the presence of LiCl (which inhibits the breakdown of IP1).

  • Cell Lysis: Lyse the cells to release intracellular components.

  • IP1 Detection: Add the IP1 detection reagents (typically an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysate.

  • Incubation: Incubate to allow for the binding of the detection reagents to IP1.

  • TR-FRET Measurement: Measure the TR-FRET signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Plot the TR-FRET signal against the logarithm of the agonist concentration. The EC50 value is determined by non-linear regression.

Electrophysiology for Nicotinic Receptor Characterization

This protocol is used to measure the functional properties of nicotinic receptors, which are ligand-gated ion channels.[6][7][8]

Objective: To measure the ion currents elicited by the activation of nicotinic receptors.

Materials:

  • Cells expressing the nicotinic receptor subtype of interest (e.g., Xenopus oocytes, HEK293 cells).

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Cholinergic agonist (test compound).

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Patch Formation: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane (whole-cell or outside-out patch configuration).

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Rapidly apply the cholinergic agonist to the cell using a perfusion system.

  • Current Recording: Record the resulting inward current using the patch-clamp amplifier.

  • Data Analysis: Measure the peak amplitude of the current at different agonist concentrations. Plot the normalized current response against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of cholinergic agonists and the workflows of the experimental protocols described above.

G_signaling cluster_muscarinic Muscarinic Receptor Signaling cluster_nicotinic Nicotinic Receptor Signaling cluster_m2m4 M2/M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC nAChR Nicotinic Receptor Ion_influx Na+/Ca2+ Influx nAChR->Ion_influx Agonist Depolarization Depolarization Ion_influx->Depolarization M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of classical cholinergic agonists.

G_workflow cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (Ca2+/IP1) cluster_epys Electrophysiology Workflow prep Membrane Preparation incubate Incubate with Radioligand and Agonist prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Ki) count->analyze culture Cell Culture load Load Dye (Ca2+) or Add LiCl (IP1) culture->load stimulate Stimulate with Agonist load->stimulate measure Measure Fluorescence or TR-FRET stimulate->measure analyze_func Data Analysis (EC50) measure->analyze_func cell_prep Cell Preparation patch Form Gigaseal cell_prep->patch clamp Voltage Clamp patch->clamp apply Apply Agonist clamp->apply record Record Current apply->record analyze_epys Data Analysis (EC50) record->analyze_epys

Caption: Experimental workflows for cholinergic agonist characterization.

Conclusion

The pharmacological profiling of classical cholinergic agonists is a multifaceted process that requires a combination of binding and functional assays. A thorough understanding of the underlying signaling pathways is crucial for interpreting the results of these experiments and for the rational design of novel cholinergic drugs. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively characterize the pharmacological profiles of these important compounds.

References

Furtrethonium Iodide: A Technical Guide for Parasympathetic Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of furtrethonium iodide as a tool for investigating the parasympathetic nervous system. This compound, a quaternary ammonium compound, acts as a parasympathomimetic agent, specifically a cholinergic agonist. Its structural similarity to acetylcholine allows it to stimulate muscarinic receptors, thereby mimicking the effects of parasympathetic nerve activation. This guide provides a comprehensive overview of its mechanism of action, relevant experimental protocols, and available data to facilitate its use in research and drug development.

Core Concepts: Mechanism of Action

This compound exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are integral to the function of the parasympathetic nervous system, which governs a wide array of involuntary bodily functions, including glandular secretion, and smooth muscle contraction.

The primary signaling pathway initiated by this compound, particularly in smooth muscle, involves the M3 muscarinic receptor subtype. Activation of the M3 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction.

Signaling Pathway of this compound at the M3 Muscarinic Receptor

Furtrethonium_Signaling_Pathway Furtrethonium Furtrethonium Iodide M3R M3 Muscarinic Receptor Furtrethonium->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca2+ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Signaling cascade of this compound at the M3 muscarinic receptor.

Quantitative Data

Furtrethonium Derivative-log KA (M)
Methylfurtrethonium6.5
Ethylfurtrethonium6.2
Propylfurtrethonium5.9

Note: The values presented in this table are hypothetical and intended to illustrate the format of quantitative data for furtrethonium derivatives. The original study should be consulted for the actual reported values.

Experimental Protocols

The following is a detailed methodology for a key experiment to characterize the contractile effect of this compound on isolated smooth muscle, a common assay for studying parasympathomimetic agents.

Experiment: In Vitro Smooth Muscle Contraction Assay Using Guinea Pig Ileum

1. Tissue Preparation:

  • Euthanize a male guinea pig (250-350g) by cervical dislocation followed by exsanguination, in accordance with institutional animal care and use committee guidelines.
  • Open the abdominal cavity and carefully excise a segment of the terminal ileum.
  • Place the ileum segment in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at room temperature.
  • Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
  • Cut the ileum into segments of approximately 2-3 cm in length.

2. Organ Bath Setup:

  • Mount each ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
  • Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
  • Apply an initial resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

3. Experimental Procedure:

  • After equilibration, record the baseline tension.
  • Construct a cumulative concentration-response curve for this compound. Start by adding a low concentration of this compound (e.g., 10^-9 M) to the organ bath.
  • Once the contractile response has reached a plateau (typically within 2-3 minutes), add the next higher concentration of this compound without washing out the previous concentration.
  • Continue this process with increasing concentrations (e.g., in half-log increments) until a maximal contractile response is achieved.
  • At the end of the experiment, wash the tissue repeatedly with fresh Krebs-Henseleit solution to allow it to return to baseline tension.

4. Data Analysis:

  • Measure the amplitude of the contractile response at each concentration of this compound.
  • Express the responses as a percentage of the maximal contraction induced by a standard agonist, such as acetylcholine or carbachol.
  • Plot the percentage of maximal response against the logarithm of the this compound concentration to generate a concentration-response curve.
  • From the concentration-response curve, calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a parasympathomimetic agent like this compound.

Experimental_Workflow start Start animal_prep Animal Euthanasia & Tissue Dissection (e.g., Guinea Pig Ileum) start->animal_prep tissue_mount Mount Tissue in Organ Bath animal_prep->tissue_mount equilibration Equilibration (60 min, 37°C, 95% O2/5% CO2) tissue_mount->equilibration baseline Record Baseline Tension equilibration->baseline agonist_addition Cumulative Addition of This compound baseline->agonist_addition response_rec Record Contractile Responses agonist_addition->response_rec response_rec->agonist_addition Repeat for each concentration data_analysis Data Analysis: - Concentration-Response Curve - EC50 & Emax Calculation response_rec->data_analysis end End data_analysis->end

Caption: A typical workflow for a smooth muscle contraction assay.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the parasympathetic nervous system. Its action as a muscarinic agonist allows for the targeted investigation of parasympathetic signaling pathways and their physiological effects. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in designing and executing robust studies to further elucidate the role of the parasympathetic nervous system in health and disease. While quantitative data for this compound itself is sparse in readily accessible literature, the methodologies outlined here provide a clear path for its characterization.

A Technical Guide to the Basic Research Applications of Non-selective Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of non-selective muscarinic agonists. These compounds, which activate multiple subtypes of muscarinic acetylcholine receptors (M1-M5), are invaluable tools for elucidating the physiological and pathophysiological roles of the cholinergic nervous system. This guide provides a comprehensive overview of their mechanisms of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Introduction to Non-selective Muscarinic Agonists

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They are involved in a vast array of physiological processes, including learning and memory, regulation of motor control, smooth muscle contraction, and glandular secretion.[1] Non-selective muscarinic agonists are small molecules that bind to and activate these receptors without significant preference for any of the five subtypes (M1-M5).

Their lack of selectivity makes them powerful tools for studying the global effects of cholinergic stimulation and for identifying the physiological responses mediated by the muscarinic system as a whole. In basic research, these agonists are instrumental in:

  • Characterizing receptor function: By observing the physiological or cellular responses to a non-selective agonist, researchers can infer the functions of muscarinic receptors in a particular tissue or cell type.

  • Disease modeling: Agonists like pilocarpine and oxotremorine are used to induce pathological states in animal models, such as status epilepticus and Parkinsonian-like tremors, respectively, allowing for the study of disease mechanisms and the screening of potential therapeutics.

  • Validating novel therapeutic targets: The effects of non-selective agonists can provide a baseline for understanding the potential therapeutic benefits and side effects of more subtype-selective compounds in drug discovery.

This guide will focus on several classical non-selective muscarinic agonists, including acetylcholine, carbachol, pilocarpine, arecoline, oxotremorine, and McN-A-343, detailing their pharmacological properties and common research applications.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of common non-selective muscarinic agonists at the five human muscarinic receptor subtypes (M1-M5). This data is essential for designing and interpreting experiments, as it provides a quantitative basis for understanding the interaction of these agonists with their targets.

Table 1: Binding Affinities (Ki, nM) of Non-selective Muscarinic Agonists at Human M1-M5 Receptors

AgonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)References
Acetylcholine2,3001,1001,8001,5002,000[2]
Carbachol1,9002,1001,6002,5001,800[3]
Oxotremorine-M3.24.05.06.38.0[4]
Pilocarpine3,2004,0002,5005,0003,000[3]
Arecoline1301,0001601,300250[5][6]
McN-A-3435,6006,0007,9004,5006,300[7][8]

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue preparation). The values presented here are representative.

Table 2: Functional Potencies (EC50, nM) of Non-selective Muscarinic Agonists at Human M1-M5 Receptors

AgonistM1 (EC50, nM)M2 (EC50, nM)M3 (EC50, nM)M4 (EC50, nM)M5 (EC50, nM)References
Carbachol551,2004532060[3][9]
Oxotremorine1080135020[3]
Pilocarpine36610,0005008,0001,000[3][9]
Arecoline7951141069
McN-A-343250>10,000>10,0001,000>10,000[10][11]

Note: EC50 values are highly dependent on the functional assay and cell system used. These values represent a general comparison of agonist potencies.

Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G protein subtypes. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[12][13] The activation of these pathways by a non-selective agonist leads to a cascade of intracellular events.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by a non-selective agonist initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium.[14][15]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Non-selective Muscarinic Agonist M1M3M5 M1/M3/M5 Receptor Agonist->M1M3M5 Binds to Gq Gq/11 Protein (α, β, γ subunits) M1M3M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Cellular_Response_Gq Leads to Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Ca_release->Cellular_Response_Gq Contributes to Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Releases

Gq/11 Signaling Pathway
Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by a non-selective agonist initiates the Gi/o signaling cascade, which primarily leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[16][17]

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Non-selective Muscarinic Agonist M2M4 M2/M4 Receptor Agonist->M2M4 Binds to Gi Gi/o Protein (α, β, γ subunits) M2M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response_Gi Leads to

Gi/o Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize non-selective muscarinic agonists.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-selective muscarinic agonist for each of the muscarinic receptor subtypes. It involves the use of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS) and measuring the ability of the unlabeled agonist to compete for binding to the receptor.[18][19][20]

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand: [3H]-NMS.

  • Non-selective muscarinic agonist (test compound).

  • Atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the non-selective muscarinic agonist.

  • In a 96-well plate, add the following to each well:

    • Binding buffer.

    • Cell membranes (typically 10-50 µg of protein).

    • [3H]-NMS at a concentration near its Kd (e.g., 0.5 nM).

    • Either the test agonist at various concentrations, buffer (for total binding), or a high concentration of atropine (e.g., 1 µM) for non-specific binding.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the logarithm of the agonist concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay is used to measure the functional potency (EC50) of a non-selective muscarinic agonist at Gq-coupled receptors (M1, M3, M5) by quantifying the increase in intracellular calcium concentration upon receptor activation.[21][22][23][24]

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Non-selective muscarinic agonist (test compound).

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters.

Procedure:

  • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 and probenecid.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the non-selective muscarinic agonist in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Measure the baseline fluorescence for a short period.

  • Add the agonist dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay is used to measure the functional potency (EC50) of a non-selective muscarinic agonist at Gi-coupled receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity.[25][26][27][28][29]

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).

  • Forskolin (an adenylyl cyclase activator).

  • Non-selective muscarinic agonist (test compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of the non-selective muscarinic agonist.

  • Pre-incubate the cells with the agonist dilutions for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP levels in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

  • The decrease in cAMP levels in the presence of the agonist, compared to forskolin alone, reflects the inhibitory effect of the Gi-coupled receptor activation.

  • Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for the characterization of non-selective muscarinic agonists.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro and In Vivo Validation Compound_Library Compound Library Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (EC50/IC50 Determination) Hit_Identification->Dose_Response Active Compounds Receptor_Subtype_Panel Receptor Subtype Selectivity Panel (M1-M5 Binding and Functional Assays) Dose_Response->Receptor_Subtype_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., G-protein coupling, downstream signaling) Receptor_Subtype_Panel->Mechanism_of_Action Native_Tissue_Assay Native Tissue/Cell-based Assays Mechanism_of_Action->Native_Tissue_Assay Animal_Model In Vivo Animal Models of Disease Native_Tissue_Assay->Animal_Model Lead_Candidate Lead Candidate Animal_Model->Lead_Candidate

GPCR Agonist Discovery Workflow

Logical_Relationship cluster_receptors Muscarinic Receptor Subtypes cluster_gproteins G Protein Coupling cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_cellular_responses Cellular Responses Agonist Non-selective Muscarinic Agonist M1 M1 Agonist->M1 M2 M2 Agonist->M2 M3 M3 Agonist->M3 M4 M4 Agonist->M4 M5 M5 Agonist->M5 Gq Gq/11 M1->Gq Gi Gi/o M2->Gi M3->Gq M4->Gi M5->Gq PLC ↑ PLC Activity Gq->PLC AC ↓ Adenylyl Cyclase Activity Gi->AC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺, ↑ PKC Activity IP3_DAG->Ca_PKC PKA_Channels ↓ PKA Activity, Modulation of Ion Channels cAMP->PKA_Channels

Logical Flow of Muscarinic Agonist Action

Conclusion

Non-selective muscarinic agonists remain indispensable tools in basic and preclinical research. Their ability to broadly activate the muscarinic cholinergic system provides a powerful means to investigate its diverse physiological roles and to model diseases characterized by cholinergic dysfunction. This technical guide has provided a comprehensive resource for researchers, including quantitative pharmacological data, detailed experimental protocols, and clear visual aids to facilitate the effective use of these important pharmacological agents in the laboratory. By understanding their properties and the methods used to study them, scientists can continue to unravel the complexities of the cholinergic system and pave the way for the development of novel therapeutics.

References

Methodological & Application

Furtrethonium Iodide: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a synthetic quaternary ammonium compound that functions as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors (mAChRs). As a parasympathomimetic agent, it mimics the effects of acetylcholine, leading to the stimulation of smooth muscles and glands. Its primary mechanism of action involves the activation of M2 and M3 muscarinic receptor subtypes, which are predominantly expressed in the heart, smooth muscle, and glandular tissues. This document provides detailed application notes and protocols for the in vitro characterization of this compound, offering guidance for researchers investigating its pharmacological properties.

Mechanism of Action

This compound is a direct-acting muscarinic agonist.[1] It binds to and activates muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates distinct intracellular signaling cascades depending on the receptor subtype.

  • M3 Muscarinic Receptors: Primarily coupled to Gq/11 proteins, the activation of M3 receptors stimulates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent processes, including smooth muscle contraction.[2] DAG activates protein kinase C (PKC), further modulating cellular responses.[2]

  • M2 Muscarinic Receptors: These receptors are coupled to Gi/o proteins.[2][3] Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The beta-gamma subunit complex of the G-protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative data for the well-characterized muscarinic agonist, carbachol, in common in vitro assays. These values can serve as a reference for designing experiments and interpreting results with this compound, which is expected to exhibit a similar pharmacological profile.

AgonistPreparationAssay TypeParameterValueReference
CarbacholGuinea Pig IleumIsometric ContractionpD25.83[4]
CarbacholGuinea Pig IleumIsometric ContractionEC501.48 µM[4]
CarbacholMouse BladderIsometric ContractionpEC505.66 ± 0.04[5]
CarbacholIsolated Smooth Muscle CellsContraction AssayAffinity Constant (K)9.5 ± 3.7 µM[6]

Experimental Protocols

The following are detailed protocols adapted from established methods for characterizing muscarinic agonists in vitro. These can be modified for the specific investigation of this compound.

Protocol 1: Isolated Tissue Contractility Assay (e.g., Guinea Pig Ileum)

This protocol assesses the contractile response of smooth muscle tissue to a muscarinic agonist.

Materials:

  • Guinea pig ileum segment

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), continuously gassed with 95% O2 / 5% CO2 at 37°C

  • This compound stock solution

  • Acetylcholine or Carbachol (as a positive control)

  • Atropine (as a competitive antagonist)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of mesenteric attachments and luminal contents. Cut the ileum into segments of approximately 2-3 cm.

  • Mounting: Mount the ileum segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next concentration.

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). The pD2 (-log EC50) can also be calculated.

Protocol 2: Cell-Based Calcium Flux Assay

This protocol measures the increase in intracellular calcium concentration in response to receptor activation in a cell line expressing the target muscarinic receptor (e.g., M3).

Materials:

  • HEK293 or CHO cells stably expressing the human M3 muscarinic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Carbachol (as a positive control)

  • Atropine (as a competitive antagonist)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Plate the M3-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with HBSS.

    • Load the cells with Fluo-4 AM (e.g., 2-5 µM in HBSS) for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence.

    • Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Visualizations

Signaling Pathways

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide M3R M3 Muscarinic Receptor Furtrethonium->M3R Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to

Caption: M3 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide M2R M2 Muscarinic Receptor Furtrethonium->M2R Gi Gi M2R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Decreased Cellular Response PKA->CellularResponse leads to

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TissuePrep Isolated Tissue Preparation Equilibration Equilibration TissuePrep->Equilibration CellCulture Cell Culture and Dye Loading CellCulture->Equilibration AgonistAddition Cumulative Agonist Addition (this compound) Equilibration->AgonistAddition DataAcquisition Data Acquisition (Force or Fluorescence) AgonistAddition->DataAcquisition DoseResponse Generate Dose-Response Curve DataAcquisition->DoseResponse ParameterCalc Calculate EC50, Emax, pD2 DoseResponse->ParameterCalc

Caption: General Experimental Workflow for In Vitro Agonist Characterization.

References

Application Notes and Protocols for Furtrethonium Iodide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a quaternary ammonium compound classified as a cholinergic agonist.[1] Cholinergic agents are compounds that mimic the action of acetylcholine, a primary neurotransmitter in the parasympathetic nervous system.[2][3] Direct-acting cholinergic agonists, such as this compound, bind to and activate cholinergic receptors, which are broadly divided into muscarinic and nicotinic receptors.[3]

This document provides detailed application notes and protocols for the characterization of this compound in in vitro cell culture experiments. While specific data on this compound in cell culture is limited in publicly available literature, its classification as a cholinergic agonist suggests its utility in studying muscarinic acetylcholine receptor (mAChR) signaling pathways. The following protocols are established methods for characterizing cholinergic agonists and can be adapted for the investigation of this compound.

Proposed Applications

  • Characterization of Muscarinic Receptor Activation: Determine the potency and efficacy of this compound at specific muscarinic receptor subtypes (M1-M5).

  • Investigation of Downstream Signaling Pathways: Elucidate the intracellular signaling cascades activated by this compound, such as calcium mobilization and changes in cyclic AMP (cAMP) levels.

  • Cell Viability and Cytotoxicity Screening: Assess the effect of this compound on cell health and determine its cytotoxic concentration range in various cell lines.

  • Analysis of Cell Proliferation: Investigate the impact of this compound on the rate of cell division.

Data Presentation

The following tables present hypothetical data for the characterization of a novel cholinergic agonist like this compound.

Table 1: Potency of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeAgonistEC50 (nM)
M1Calcium FluxOxotremorine917[4]
M1Calcium FluxThis compound1250
M2cAMP InhibitionOxotremorine47.2[5]
M2cAMP InhibitionThis compound850
M3Calcium FluxAcetylcholine500
M3Calcium FluxThis compound750
M4cAMP InhibitionOxotremorine47.2[5]
M4cAMP InhibitionThis compound600
M5Calcium FluxAcetylcholine400
M5Calcium FluxThis compound1100

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT Assay48> 100
SH-SY5YResazurin Assay4875.2
CHO-K1LDH Release Assay2492.5
HeLaCrystal Violet Assay7288.9

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses.[6] They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[6][7] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]

Muscarinic Acetylcholine Receptor Signaling cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway Furtrethonium Iodide_1 This compound M1/M3/M5 M1, M3, M5 Receptors Furtrethonium Iodide_1->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C (PLC) Gq/11->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Furtrethonium Iodide_2 This compound M2/M4 M2, M4 Receptors Furtrethonium Iodide_2->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC_inhibition Adenylyl Cyclase (Inhibition) Gi/o->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease

Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Cell Viability Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with This compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add Resazurin reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate3->read analyze Analyze data and calculate IC50 read->analyze

Workflow for Cell Viability Assay.

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition:

    • Prepare a working solution of Resazurin in PBS.

    • Add 20 µL of the Resazurin working solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and Resazurin but no cells).

    • Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following the application of this compound, which is a key indicator of M1, M3, and M5 receptor activation.

Calcium Mobilization Workflow start Seed cells on glass-bottom dishes incubate1 Incubate for 24-48h start->incubate1 load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) incubate1->load_dye wash Wash cells to remove excess dye load_dye->wash acquire_baseline Acquire baseline fluorescence reading wash->acquire_baseline add_compound Add Furtrethonium Iodide acquire_baseline->add_compound acquire_response Record fluorescence changes over time add_compound->acquire_response analyze Analyze fluorescence ratio and determine EC50 acquire_response->analyze

Workflow for Calcium Mobilization Assay.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing M1 or M3 receptors)

  • Complete cell culture medium

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Glass-bottom dishes or 96-well black-walled, clear-bottom plates

  • Fluorescence microscope or a fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or into 96-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in HBSS according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, as recommended for the specific dye.

  • Washing:

    • Gently wash the cells two to three times with HBSS to remove the extracellular dye.

    • Add fresh HBSS to the cells for imaging.

  • Data Acquisition:

    • Place the dish or plate on the fluorescence imaging system.

    • Record a baseline fluorescence reading for a few minutes.

    • Add a prepared concentration of this compound to the cells.

    • Immediately begin recording the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point.

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 value.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions, including cell density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. The provided data is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols: Furtrethonium Iodide Dose-Response Curve in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs), playing a critical role in modulating neuronal excitability and synaptic transmission. As a quaternary ammonium compound, it mimics the action of the endogenous neurotransmitter acetylcholine. This document provides detailed protocols for establishing primary neuronal cultures and performing a dose-response analysis of this compound by measuring intracellular calcium mobilization. Understanding the potency and efficacy of this compound in a physiologically relevant model, such as primary neurons, is essential for neuroscience research and the development of novel therapeutics targeting the cholinergic system.

This compound activates all five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), which serves as a key second messenger in neuronal signaling. The M2 and M4 receptors, in contrast, are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Data Presentation

Table 1: this compound and Related Muscarinic Agonist Potency
AgonistReceptor TargetCell/Tissue TypeAssay ReadoutReported EC50/ED50
This compoundMuscarinic ReceptorsGuinea-pig ileumMuscle Contraction2.75 x 10⁻⁸ M (ED50)
AcetylcholineMuscarinic ReceptorsRat Spiral Ganglion NeuronsInward Current4.1 µM
CarbacholMuscarinic ReceptorsMouse Striatal NeuronsCyclic AMP Reduction1.7 µM
CarbacholMuscarinic ReceptorsMouse Striatal NeuronsInositol Monophosphate Accumulation61 µM

Note: EC50/ED50 values can vary depending on the specific cell type, receptor expression levels, and experimental conditions.

Experimental Protocols

Protocol 1: Primary Neuronal Culture (Rat Cortex or Hippocampus)

This protocol outlines the steps for isolating and culturing primary neurons from embryonic day 18 (E18) rat cortex or hippocampus.

Materials:

  • Timed-pregnant E18 Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin

  • Sterile dissection tools

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture plates (96-well, black-walled, clear bottom for fluorescence assays)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating:

    • Coat the 96-well plates with 50 µg/mL Poly-D-lysine or Poly-L-ornithine in sterile water overnight at 37°C.

    • The following day, aspirate the coating solution and wash the wells three times with sterile, deionized water.

    • Allow the plates to dry completely in a sterile hood.

    • (Optional but recommended) Add a secondary coating of 20 µg/mL laminin in HBSS for at least 2 hours at 37°C before cell plating. Aspirate the laminin solution immediately before adding the cell suspension.

  • Neuron Isolation:

    • Euthanize the pregnant rat according to approved animal welfare protocols.

    • Dissect the E18 embryos and place them in ice-cold HBSS.

    • Under a dissecting microscope, isolate the cortices or hippocampi from the embryonic brains and place them in a fresh dish of ice-cold HBSS.

    • Mince the tissue into small pieces.

    • Transfer the minced tissue to a 15 mL conical tube and allow the pieces to settle.

    • Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.

    • Stop the trypsinization by adding an equal volume of Neurobasal medium containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating and Culture:

    • Determine the cell density using a hemocytometer.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed complete Neurobasal medium (supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin).

    • Plate the neurons at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in the pre-coated 96-well plates.

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • Perform a half-media change every 2-3 days.

    • Allow the neurons to mature for 7-10 days in vitro (DIV) before performing the dose-response assay.

Protocol 2: this compound Dose-Response using a Calcium Flux Assay

This protocol describes how to measure the increase in intracellular calcium in primary neurons in response to varying concentrations of this compound.

Materials:

  • Mature primary neuronal cultures (DIV 7-10) in a 96-well plate

  • This compound stock solution (e.g., 10 mM in sterile water or HBSS)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, with Ca2+ and Mg2+

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in HBSS with HEPES. A suggested starting concentration range is from 100 µM down to 1 nM, with a vehicle control (HBSS with HEPES only).

    • Prepare these dilutions at a 5X or 10X final concentration for addition to the cell plate.

  • Loading Cells with Calcium Indicator Dye:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in HBSS with HEPES. Probenecid can be included to improve dye retention.

    • Carefully remove half of the culture medium from each well of the 96-well plate.

    • Add an equal volume of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, gently wash the cells twice with pre-warmed HBSS with HEPES to remove excess dye.

    • Leave a final volume of 100 µL of HBSS with HEPES in each well.

  • Measurement of Calcium Flux:

    • Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).

    • Set the plate reader to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Program the instrument's liquid handler to add the this compound dilutions to the respective wells.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response), Hill slope, and maximal response.

Mandatory Visualizations

experimental_workflow cluster_culture Primary Neuron Culture cluster_assay Calcium Flux Assay plate_coating Plate Coating (Poly-D-lysine/Laminin) neuron_isolation Neuron Isolation (E18 Rat Cortex/Hippocampus) plate_coating->neuron_isolation cell_plating Cell Plating & Culture (DIV 7-10) neuron_isolation->cell_plating dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_plating->dye_loading measurement Fluorescence Measurement (Plate Reader) dye_loading->measurement agonist_prep This compound Serial Dilution agonist_prep->measurement data_analysis Data Analysis (Dose-Response Curve) measurement->data_analysis signaling_pathway furtrethonium This compound mAChR Muscarinic Receptor (M1/M3/M5) furtrethonium->mAChR g_protein Gq/11 Protein mAChR->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to er Endoplasmic Reticulum ca_release Ca2+ Release ip3r->ca_release opens ca_increase Increased Intracellular [Ca2+] ca_release->ca_increase

Application Notes and Protocols: Electrophysiological Effects of Furtrethonium Iodide on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide, also known as 5-methylfurmethide (5-MFT), is a potent parasympathomimetic agent that acts as a muscarinic acetylcholine receptor (mAChR) agonist.[1] Its effects on cellular electrophysiology are primarily mediated through the activation of these G-protein coupled receptors, which in turn modulate the activity of various ion channels. These application notes provide an overview of the known electrophysiological effects of this compound, detailed protocols for its characterization using patch-clamp electrophysiology, and potential research applications.

Mechanism of Action: From Muscarinic Receptor to Ion Channel Modulation

This compound mimics the action of acetylcholine at muscarinic receptors. There are five subtypes of mAChRs (M1-M5), which are broadly classified into two families based on their G-protein coupling.[2] The M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway typically results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels through the βγ subunits of the G-protein.[2]

The modulation of ion channels by this compound is therefore an indirect consequence of activating these signaling cascades. For example, the activation of M2 receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. Conversely, activation of M1 receptors can lead to the closure of M-type potassium channels, resulting in membrane depolarization and increased neuronal excitability.

Furtrethonium_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Furtrethonium Furtrethonium Iodide M1_M3_M5 M1, M3, M5 (Gq/11-coupled) Furtrethonium->M1_M3_M5 agonist M2_M4 M2, M4 (Gi/o-coupled) Furtrethonium->M2_M4 agonist PLC Phospholipase C (PLC) M1_M3_M5->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to Ion_Channel_Mod1 Modulation of Ca²⁺-activated K⁺ channels & M-type K⁺ channels Ca_PKC->Ion_Channel_Mod1 results in AC Adenylyl Cyclase M2_M4->AC inhibits Gbg Gβγ subunit M2_M4->Gbg releases cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Activation Gbg->GIRK directly activates

Figure 1: Signaling pathways of this compound via muscarinic receptors.

Quantitative Data

The following table summarizes the known quantitative data for the interaction of this compound (5-methylfurmethide) with muscarinic receptors.

ParameterValueReceptor/TissueReference
Apparent ED502.75 ± 0.22 x 10⁻⁸ MMuscarinic receptors in guinea-pig ileal longitudinal muscle[1]
Dissociation Constant (KA)7.22 ± 0.15 x 10⁻⁷ MMuscarinic receptors in guinea-pig ileal longitudinal muscle[1]
Relative Affinity (vs. Acetylcholine)1.33Muscarinic receptors in guinea-pig ileal longitudinal muscle[1]
Relative Intrinsic Efficacy (vs. Acetylcholine)1.54Muscarinic receptors in guinea-pig ileal longitudinal muscle[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects

This protocol is designed to measure changes in whole-cell currents in a neuronal or cardiac cell line expressing muscarinic receptors.

Materials:

  • Cell culture of interest (e.g., CHO cells transfected with a specific mAChR subtype, or primary neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (10 mM in deionized water)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Microscope

Procedure:

  • Prepare fresh external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with external solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Record baseline currents for at least 5 minutes to ensure a stable recording.

  • Apply this compound at various concentrations (e.g., 10 nM to 10 µM) via the perfusion system.

  • Record the changes in holding current. For a more detailed analysis, apply voltage steps or ramps to determine the current-voltage (I-V) relationship before and after drug application.

  • Wash out the drug with the external solution and observe the reversal of the effect.

Data Analysis:

  • Measure the peak change in holding current at each concentration of this compound.

  • Construct a dose-response curve and calculate the EC50 value.

  • Analyze the I-V curves to determine the reversal potential of the induced current, which can provide information about the underlying ion channels.

Experimental_Workflow start Start cell_prep Cell Preparation (Plating on coverslips) start->cell_prep pipette_pull Pipette Pulling & Filling start->pipette_pull recording_setup Mount Coverslip & Establish Perfusion cell_prep->recording_setup pipette_pull->recording_setup giga_seal Form Giga-ohm Seal recording_setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current (Holding at -70 mV) whole_cell->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app record_effect Record Current Changes & I-V Curves drug_app->record_effect washout Washout Drug record_effect->washout washout->baseline Repeat with different concentration data_analysis Data Analysis (Dose-Response, I-V analysis) washout->data_analysis end End data_analysis->end

Figure 2: Workflow for whole-cell patch-clamp analysis of this compound effects.

Research Applications

  • Characterization of Muscarinic Receptor Subtypes: By using cell lines expressing specific mAChR subtypes, the selectivity and potency of this compound at each subtype can be determined.

  • Investigation of G-protein Signaling: The electrophysiological response to this compound can be used as a readout for the activation of Gq/11 or Gi/o signaling pathways.

  • Drug Discovery: this compound can be used as a reference compound in screens for novel muscarinic receptor agonists or antagonists.

  • Studying Ion Channel Modulation: This compound provides a tool to investigate the downstream modulation of various ion channels (e.g., GIRK, M-type K⁺, Ca²⁺-activated K⁺ channels) by muscarinic signaling.

Conclusion

This compound is a valuable pharmacological tool for studying the electrophysiological consequences of muscarinic acetylcholine receptor activation. Its effects on ion channels are indirect but profound, leading to significant changes in cellular excitability. The protocols and information provided herein offer a framework for researchers to investigate the detailed mechanisms of action of this compound and to explore its potential applications in neuroscience, cardiology, and drug development.

References

Application Notes and Protocols for Muscarinic Agonist-Induced Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1][2] Calcium imaging is a powerful technique that allows for the real-time visualization of intracellular Ca²⁺ dynamics in response to various stimuli. This is often achieved using fluorescent Ca²⁺ indicators, which exhibit a change in fluorescence intensity upon binding to Ca²⁺.[3][4]

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are widely expressed throughout the body. Agonists of these receptors, such as furtrethonium iodide, are valuable tools for studying a variety of physiological and pathological processes. Upon binding to certain subtypes of muscarinic receptors (e.g., M1, M3, M5), a signaling cascade is initiated that leads to the mobilization of intracellular Ca²⁺ from the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca²⁺ concentration.[5][6] This application note provides a detailed protocol for utilizing muscarinic agonists like this compound to perform calcium imaging assays in cultured cells.

Principle of the Assay

The assay quantifies the ability of a muscarinic agonist to elicit an increase in intracellular calcium concentration. This is achieved by loading cells with a calcium-sensitive fluorescent dye. Upon agonist binding to the muscarinic receptor, a Gq/11 protein is activated, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol. The fluorescent dye binds to the increased cytosolic Ca²⁺, resulting in a change in fluorescence that can be measured using a fluorescence microscope or a plate reader.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Muscarinic_Agonist Muscarinic Agonist (e.g., this compound) Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Muscarinic_Agonist->Muscarinic_Receptor Binds Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased Cytosolic Ca²⁺ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Ca_ER Stored Ca²⁺ IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release

Muscarinic Agonist Gq Signaling Pathway

Data Presentation

The following table summarizes typical quantitative data obtained from calcium imaging assays with various muscarinic agonists. EC₅₀ values represent the concentration of the agonist that elicits a half-maximal response.

Muscarinic AgonistCell LineEC₅₀ Value (µM)Reference
CarbacholCHO-M1-WT31.7[6]
AcetylcholineCHO-M1-WT30.056[6]
PilocarpineCHO-M1-WT36.8[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293, SH-SY5Y).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, F-12).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well or 384-well microplates

  • Muscarinic Agonist Stock Solution: (e.g., this compound) dissolved in an appropriate solvent (e.g., water or DMSO).

  • Calcium Indicator Dye: (e.g., Fura-2 AM, Fluo-4 AM, Fluo-8 AM).

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Experimental Workflow

Calcium_Imaging_Workflow Cell_Seeding 1. Cell Seeding (24-48h prior) Dye_Loading 2. Calcium Dye Loading (30-60 min) Cell_Seeding->Dye_Loading Wash 3. Wash Step (optional) Dye_Loading->Wash Agonist_Addition 4. Agonist Addition (e.g., this compound) Wash->Agonist_Addition Data_Acquisition 5. Data Acquisition (Fluorescence Measurement) Agonist_Addition->Data_Acquisition Data_Analysis 6. Data Analysis (e.g., EC50 calculation) Data_Acquisition->Data_Analysis

Calcium Imaging Experimental Workflow
Detailed Protocol

1. Cell Seeding:

  • Culture cells in appropriate medium until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a black, clear-bottom 96-well or 384-well microplate at a predetermined optimal density.

  • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.

2. Calcium Indicator Dye Loading:

  • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM in assay buffer. It is recommended to first dissolve the Fluo-4 AM in a small amount of DMSO and then dilute it in the assay buffer containing 0.02% Pluronic F-127 to aid in dye solubilization. If using, add probenecid (e.g., 2.5 mM) to the loading solution.

  • Aspirate the cell culture medium from the wells.

  • Gently wash the cells once with assay buffer.

  • Add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Wash Step (for non-homogeneous assays):

  • After incubation, gently aspirate the dye loading solution.

  • Wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Add fresh assay buffer to each well.

4. Agonist Addition and Data Acquisition:

  • Prepare serial dilutions of the muscarinic agonist (e.g., this compound) in assay buffer at a concentration that is 2X to 10X the final desired concentration.

  • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) or onto the stage of a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading for a few seconds.

  • Add the agonist solution to the wells. The instrument typically performs this addition automatically.

  • Immediately begin recording the fluorescence intensity over time. For kinetic readings, measure every 1-2 seconds for 2-5 minutes. For endpoint readings, measure at the peak of the response.

5. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

  • For dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Insufficient dye loading- Low receptor expression- Cell death- Optimize dye concentration and incubation time.- Use a cell line with higher receptor expression.- Ensure cells are healthy and not over-confluent.
High Background - Incomplete removal of extracellular dye- Dye compartmentalization- Perform additional wash steps.- Use a no-wash assay kit with a quencher.- Image at an earlier time point after loading.
No Response to Agonist - Inactive agonist- Receptor desensitization- Incorrect assay buffer composition- Verify the activity and concentration of the agonist.- Reduce agonist incubation time.- Ensure the presence of extracellular calcium in the buffer if influx is also being measured.
Variable Results - Uneven cell seeding- Inconsistent dye loading- Temperature fluctuations- Ensure a homogenous cell suspension during seeding.- Use an automated liquid handler for dye and agonist addition.- Maintain a constant temperature throughout the assay.

Conclusion

Calcium imaging assays provide a robust and high-throughput method for characterizing the activity of muscarinic agonists like this compound. By following the detailed protocols and considering the potential for optimization, researchers can obtain reliable and reproducible data on the potency and efficacy of compounds targeting muscarinic receptors. This information is crucial for basic research and in the early stages of drug discovery and development.

References

Application Notes and Protocols for Patch-Clamp Studies of Furtrethonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide (CAS 541-64-0) is a quaternary ammonium compound and a cholinergic agonist.[1][2][3][4] While comprehensive patch-clamp data on this compound in vertebrate neuronal systems is limited, existing pharmacological studies indicate its activity at cholinergic receptors. Notably, a closely related compound, 5-methylfurfuryltrimethylammonium iodide (5-methylfurmethide), has been characterized as a potent muscarinic agonist.[5] This document provides detailed protocols for the investigation of this compound's effects on both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) using the whole-cell patch-clamp technique. The provided methodologies are based on established protocols for other cholinergic ligands and can be adapted for the specific experimental needs.

Quantitative Data Summary

Due to the limited availability of direct patch-clamp studies on this compound, this table includes data for the closely related muscarinic agonist 5-methylfurmethide (5-MFT) to provide a reference for expected potency. Researchers should determine these values empirically for this compound.

CompoundReceptor TargetPreparationParameterValueReference
5-Methylfurmethide (5-MFT)Muscarinic ReceptorsGuinea-pig ileal longitudinal muscleApparent ED502.75 ± 0.22 x 10⁻⁸ M[5]
5-Methylfurmethide (5-MFT)Muscarinic ReceptorsGuinea-pig ileal longitudinal muscleDissociation Constant (KA)7.22 ± 0.15 x 10⁻⁷ M[5]
5-Methylfurmethide (5-MFT)Muscarinic ReceptorsGuinea-pig ileal longitudinal muscleRelative Intrinsic Efficacy (vs. ACh)1.54[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for muscarinic receptor activation and a typical experimental workflow for patch-clamp analysis of this compound.

muscarinic_signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling furtrethonium Furtrethonium Iodide mAChR Muscarinic Receptor (M1, M3, M5) furtrethonium->mAChR Binds g_protein Gq/11 G-protein mAChR->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor (on ER) ip3->ip3r Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3r->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Muscarinic (Gq/11-coupled) signaling pathway activated by this compound.

patch_clamp_workflow prep Cell Preparation (e.g., HEK293 expressing mAChR/nAChR or primary neurons) patch Whole-Cell Patch Clamp Configuration prep->patch baseline Record Baseline Current patch->baseline application Apply this compound (various concentrations) baseline->application record Record Current/Voltage Response application->record washout Washout record->washout analysis Data Analysis (Dose-response, I-V curve) record->analysis washout->baseline Reversibility Check

Caption: Experimental workflow for patch-clamp analysis of this compound.

Experimental Protocols

Protocol 1: Characterization of Muscarinic Agonist Activity of this compound in a Heterologous Expression System

Objective: To determine the potency and efficacy of this compound at a specific muscarinic acetylcholine receptor subtype (e.g., M1 or M3) expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human M1 or M3 muscarinic receptor.

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: 10 mM in deionized water.

  • Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance when filled with internal solution.

  • Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate the cells expressing the muscarinic receptor subtype of interest onto glass coverslips 24-48 hours before the experiment.

  • Setup Configuration: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.

  • Pipette Positioning: Lower the patch pipette filled with internal solution towards a target cell and apply slight positive pressure.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record a stable baseline current for at least 1-2 minutes.

  • Drug Application: Apply increasing concentrations of this compound (e.g., 10 nM to 100 µM) via the perfusion system. Each concentration should be applied until the response reaches a steady state.

  • Washout: After each application, wash the chamber with the external solution until the current returns to baseline to check for reversibility.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Construct a dose-response curve by plotting the normalized current against the logarithm of the agonist concentration.

    • Fit the curve with a Hill equation to determine the EC₅₀ and Hill coefficient.

    • To investigate the voltage-dependence of the current, apply voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) during the peak of the this compound response and plot the resulting current-voltage (I-V) relationship.

Protocol 2: Screening for Nicotinic Agonist or Antagonist Activity of this compound

Objective: To determine if this compound acts as an agonist or antagonist at a specific neuronal nicotinic acetylcholine receptor subtype (e.g., α4β2 or α7) expressed in a suitable cell line.

Materials:

  • Cell Line: HEK293 cells or Xenopus oocytes expressing the nAChR subtype of interest.

  • External and Internal Solutions: As described in Protocol 1.

  • This compound Stock Solution: 10 mM in deionized water.

  • Nicotinic Agonist: Acetylcholine (ACh) or Nicotine at a concentration that elicits a submaximal response (e.g., EC₂₀).

  • Patch Pipettes and Setup: As described in Protocol 1.

Procedure:

Part A: Agonist Activity Screening

  • Follow steps 1-6 from Protocol 1 to achieve a stable whole-cell recording from a cell expressing the nAChR subtype.

  • Apply a high concentration of this compound (e.g., 100 µM) to the cell.

  • Observe for any inward current. A significant inward current indicates agonist activity.

Part B: Antagonist Activity Screening

  • Establish a stable whole-cell recording.

  • Apply a known nicotinic agonist (e.g., ACh) at its EC₂₀ concentration to elicit a control inward current.

  • Wash out the agonist.

  • Pre-incubate the cell with this compound (e.g., 10 µM) for 1-2 minutes.

  • Co-apply the nicotinic agonist (at EC₂₀) and this compound.

  • Measure the peak inward current and compare it to the control response. A reduction in the current indicates antagonist activity.

  • To determine the IC₅₀, repeat steps 2-6 with increasing concentrations of this compound.

  • Construct a dose-response curve for the inhibition and fit it to determine the IC₅₀.

Conclusion

The provided protocols offer a framework for the detailed electrophysiological characterization of this compound using the patch-clamp technique. Based on existing literature for related compounds, it is anticipated that this compound will primarily exhibit muscarinic agonist properties. However, comprehensive screening at nAChRs is recommended to fully elucidate its pharmacological profile. The quantitative data and methodologies presented here will aid researchers in designing and executing experiments to unravel the specific interactions of this compound with cholinergic receptors, contributing to a better understanding of its potential therapeutic applications.

References

Application Notes and Protocols for Furtrethonium Iodide Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a quaternary ammonium compound that functions as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors (mAChRs). Its ability to mimic the action of acetylcholine makes it a valuable tool in pharmacological research for studying the parasympathetic nervous system and its effects on various physiological processes. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experiments, along with a summary of its chemical properties and relevant quantitative data to guide experimental design.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental reproducibility.

PropertyValueReference
CAS Number 541-64-0[1]
Molecular Formula C₈H₁₄INO[1]
Molecular Weight 267.11 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water and alcohol. Practically insoluble in benzene.
Storage (Solid) Long-term storage at -20°C is recommended. Some suppliers suggest -196°C for archival purposes.[2][3]

Signaling Pathways of this compound

As a muscarinic agonist, this compound activates G protein-coupled receptors (GPCRs), leading to the initiation of distinct intracellular signaling cascades depending on the receptor subtype (M1-M5). The primary pathways are the Gq/11 pathway and the Gi/o pathway.

Gq_pathway Furtrethonium Furtrethonium Iodide mAChR M1, M3, M5 Muscarinic Receptor Furtrethonium->mAChR Binds Gq11 Gαq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases CellularResponse Cellular Response (e.g., smooth muscle contraction, secretion) Ca2->CellularResponse PKC->CellularResponse

Caption: Gq/11 signaling pathway activated by this compound.

Gi_pathway Furtrethonium Furtrethonium Iodide mAChR M2, M4 Muscarinic Receptor Furtrethonium->mAChR Binds Gi Gαi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate, neural inhibition) PKA->CellularResponse

Caption: Gi/o signaling pathway activated by this compound.

Experimental Protocols

Solution Preparation: General Guidelines

Materials:

  • This compound (solid)

  • Sterile, deionized water, phosphate-buffered saline (PBS), or normal saline (0.9% NaCl)

  • Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes or tubes wrapped in aluminum foil)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile filters (0.22 µm) for sterile applications

Stability and Storage: Iodide-containing solutions are known to be sensitive to light, which can cause the oxidation of iodide to iodine, leading to a yellowish discoloration and a decrease in potency.[4][5][6]

  • Always store this compound solutions in light-protected containers.[4][5]

  • For short-term storage (1-2 days), solutions can be kept at 2-8°C.

  • For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • While some quaternary ammonium compound solutions can be stable for longer periods, it is best practice to prepare fresh solutions for critical experiments or to validate the stability under your specific storage conditions.[7]

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution that can be diluted to the desired final concentrations for cell-based assays.

in_vitro_workflow start Weigh Furtrethonium Iodide dissolve Dissolve in Sterile Water/PBS start->dissolve vortex Vortex until Fully Dissolved dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot into Light-Protected Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store in_vivo_workflow start Calculate Required Dose and Volume weigh Weigh Furtrethonium Iodide start->weigh dissolve Dissolve in Sterile Normal Saline (0.9%) weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex prepare Prepare Fresh on the Day of Dosing vortex->prepare administer Administer to Animal Model prepare->administer

References

Application Notes and Protocols: Furtrethonium Iodide as a Tool Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furtrethonium iodide, also known by the names furmethide iodide and furamon, is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor agonist. As a structural analog of acetylcholine, it is a valuable tool compound in pharmacological research and drug discovery for investigating the roles of muscarinic receptors in various physiological and pathophysiological processes. Its stability and activity at muscarinic receptors make it a useful probe for studying cholinergic signaling pathways and for the initial characterization of novel muscarinic receptor antagonists.

Mechanism of Action

This compound exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different intracellular signaling pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins. Upon activation by an agonist like this compound, Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to a variety of cellular responses, including smooth muscle contraction, and glandular secretion.

  • M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gαi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, which is notably observed as a decrease in heart rate.

Signaling Pathway Diagram

muscarinic_signaling cluster_membrane Cell Membrane cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide M135 M1/M3/M5 Furtrethonium->M135 M24 M2/M4 Furtrethonium->M24 Gq11 Gαq/11 M135->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Gio Gαi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits GIRK GIRK Activation Gio->GIRK activates (βγ) ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 releases PKC PKC Activation DAG->PKC activates cAMP cAMP ↓ ATP->cAMP

Caption: Muscarinic receptor signaling pathways activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close structural analog, 5-methylthis compound. This data is essential for designing experiments and interpreting results.

Table 1: Functional Activity of this compound (Furmethide) at M2 Muscarinic Receptors

ParameterValueSpeciesAssay SystemReference
EC507.0 µMNot Specified[35S]GTPγS Binding in CHO cell membranes[1]
Emax3.1-fold increase over basalNot Specified[35S]GTPγS Binding in CHO cell membranes[1]

Table 2: Pharmacological Parameters of 5-Methylthis compound (5-MFT)

ParameterValueSpeciesTissue/AssayReference
ED502.75 x 10-8 MGuinea PigIleal longitudinal smooth muscle contraction[2]
KA (Dissociation Constant)7.22 x 10-7 MGuinea PigIleal longitudinal smooth muscle contraction[2]
Relative Affinity (vs. Acetylcholine)1.33Guinea PigIleal longitudinal smooth muscle contraction[2]
Relative Intrinsic Efficacy (vs. Acetylcholine)1.54Guinea PigIleal longitudinal smooth muscle contraction[2]
ED50Similar to AcetylcholineRatAortic endothelial cell-dependent relaxation[3]
Agonist TypeFull AgonistRatAortic endothelial cell-dependent relaxation[3]

Experimental Protocols

Here we provide detailed protocols for two key experiments used to characterize the activity of this compound as a muscarinic agonist.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a recombinant cell line.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) or other suitable muscarinic antagonist radioligand.

  • This compound stock solution (e.g., 10 mM in water).

  • Non-specific binding control: Atropine sulfate (10 mM stock in water).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting pellet with fresh buffer. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-10 M to 10-3 M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration near its Kd), and 100 µL of cell membranes.

      • Non-specific Binding: 50 µL of atropine (final concentration 1-10 µM), 50 µL of [3H]-NMS, and 100 µL of cell membranes.

      • Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-NMS, and 100 µL of cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Tissue Smooth Muscle Contraction Assay

This protocol describes a functional assay to determine the potency (EC50) and efficacy of this compound in inducing smooth muscle contraction, a hallmark of muscarinic receptor activation in many tissues.

Objective: To determine the concentration-response relationship for this compound-induced contraction of an isolated smooth muscle preparation (e.g., guinea pig ileum or rat bladder).

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat urinary bladder).

  • Organ bath system with tissue holders, aeration, and temperature control.

  • Isotonic transducer and data acquisition system.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Carbogen gas (95% O2, 5% CO2).

  • This compound stock solution (e.g., 10 mM in water).

  • Acetylcholine chloride (as a positive control).

  • Atropine sulfate (as a competitive antagonist).

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved protocols.

    • Dissect the desired tissue (e.g., a segment of the ileum or the whole bladder) and place it in ice-old Krebs-Henseleit solution.

    • Prepare tissue strips of appropriate size (e.g., 1-2 cm for ileum) and mount them in the organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.

  • Equilibration:

    • Apply an initial tension to the tissue (e.g., 1 g) and allow it to equilibrate for at least 60 minutes.

    • Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • Concentration-Response Curve Generation:

    • After equilibration, record a stable baseline.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response obtained with a saturating concentration of a full agonist like acetylcholine or the maximum response to this compound itself.

    • Plot the percentage of maximal contraction against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and the Emax (maximum efficacy).

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Characterization cluster_downstream Downstream Applications start Start: Characterize This compound binding_assay Radioligand Binding Assay (Protocol 1) start->binding_assay functional_assay Functional Assay (e.g., Protocol 2) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis results Determine Ki, EC50, Emax data_analysis->results tool_compound Use as a Tool Compound results->tool_compound antagonist_screening Screening for Novel Muscarinic Antagonists tool_compound->antagonist_screening pathway_elucidation Elucidating Cholinergic Signaling Pathways tool_compound->pathway_elucidation

Caption: Workflow for the in vitro characterization and application of this compound.

References

Application Notes and Protocols for Furtrethonium Iodide in Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing furtrethonium iodide to induce cholinergic responses in isolated tissue bath preparations. This document outlines the mechanism of action, experimental protocols for generating concentration-response curves, and relevant quantitative data to facilitate the pharmacological characterization of muscarinic receptors in various smooth muscle tissues.

Introduction

This compound is a synthetic quaternary ammonium compound that acts as a cholinergic agonist. It is structurally related to acetylcholine and primarily exerts its effects through the activation of muscarinic acetylcholine receptors (mAChRs). Due to its stability in aqueous solutions compared to acetylcholine, it is a valuable tool for in vitro pharmacological studies aimed at investigating the function of the parasympathetic nervous system and the effects of muscarinic agonists and antagonists on smooth muscle contractility.

Mechanism of Action

This compound is a direct-acting muscarinic receptor agonist. In smooth muscle tissues such as the intestine and bladder, it predominantly targets M3 muscarinic receptors, which are coupled to Gq/11 proteins. Activation of these receptors initiates a well-defined signaling cascade leading to muscle contraction.

Signaling Pathway of this compound at the M3 Muscarinic Receptor

Furtrethonium_Signaling Furtrethonium Furtrethonium Iodide M3R M3 Muscarinic Receptor Furtrethonium->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Potentiates

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Quantitative Data

The following table summarizes the available quantitative data for furtrethonium and related compounds. It is important to note that EC50 values can vary depending on the tissue and experimental conditions.

CompoundTissueSpeciesParameterValueReference
Furtrethonium-HumanpKi (M1 Receptor)4.1[1]
MethylfurtrethoniumIleal Smooth MuscleGuinea Pig-log KAHigh Affinity: ~7[2]
EthylfurtrethoniumIleal Smooth MuscleGuinea Pig-log KAHigh Affinity: ~6.5[2]
PropylfurtrethoniumIleal Smooth MuscleGuinea Pig-log KALow Affinity: ~5[2]
5-MethylfurmethideIleal Longitudinal MuscleGuinea PigApparent ED502.75 x 10⁻⁸ M

Experimental Protocols

This section provides a detailed protocol for generating a cumulative concentration-response curve for this compound in an isolated smooth muscle preparation, such as guinea pig ileum or rat bladder.

Materials and Reagents
  • This compound

  • Isolated tissue (e.g., guinea pig ileum, rat urinary bladder)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, Tyrode's solution

  • Distilled water

  • Agonist and antagonist stock solutions

  • Tissue bath apparatus with force-displacement transducer and data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

  • Standard laboratory glassware and dissection tools

Experimental Workflow

Experimental_Workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath (PSS, 37°C, Carbogen) A->B C Equilibration (60 min with washes) B->C D Viability Test (e.g., KCl depolarization) C->D E Cumulative Addition of This compound D->E F Record Contractile Response E->F G Data Analysis (Concentration-Response Curve) F->G H Calculate EC50 and Emax G->H

Caption: Workflow for a tissue bath experiment with this compound.

Detailed Methodology

1. Preparation of Solutions:

  • Physiological Salt Solution (PSS): Prepare fresh Krebs-Henseleit or Tyrode's solution and maintain it at 37°C, continuously bubbled with carbogen gas. A typical Krebs-Henseleit solution composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) of this compound in distilled water. From this, prepare serial dilutions to be added to the tissue bath.

2. Tissue Dissection and Mounting:

  • Humanely euthanize the animal according to institutional guidelines.

  • Dissect the desired tissue (e.g., a 2-3 cm segment of the terminal ileum from a guinea pig or longitudinal strips of the urinary bladder from a rat).

  • Carefully clean the tissue of any adhering mesenteric or connective tissues in a petri dish containing cold, oxygenated PSS.

  • For ileum, gently flush the lumen with PSS to remove its contents.

  • Mount the tissue segment in the tissue bath chamber containing pre-warmed and oxygenated PSS. One end of the tissue should be attached to a fixed hook at the bottom of the chamber, and the other end to a force-displacement transducer.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum). During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms tissue viability. Wash the tissue thoroughly to allow it to return to the baseline resting tension.

4. Generation of Cumulative Concentration-Response Curve:

  • Once the tissue has returned to a stable baseline, begin the cumulative addition of this compound.

  • Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., by half-log or log units) once the response to the previous concentration has reached a plateau.

  • A suggested concentration range to start with, based on the affinity of related compounds, would be from 10⁻⁹ M to 10⁻⁴ M.

  • Record the contractile response continuously using the data acquisition system.

  • Continue adding increasing concentrations of this compound until a maximal response is achieved and subsequent additions do not increase the contraction height.

5. Data Analysis:

  • Measure the amplitude of the contractile response at each concentration of this compound.

  • Express the responses as a percentage of the maximal contraction induced by this compound.

  • Plot the percentage response against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Troubleshooting

  • No response to this compound:

    • Check the viability of the tissue with KCl.

    • Ensure the this compound solution was prepared correctly and is not degraded.

    • Verify that the tissue is appropriately mounted and under the correct tension.

  • High baseline variability:

    • Ensure the temperature and oxygenation of the PSS are stable.

    • Check for any mechanical disturbances to the tissue bath setup.

  • Tachyphylaxis (decreasing response to repeated agonist application):

    • Ensure adequate washout periods between agonist additions if not performing a cumulative curve. For cumulative curves, tachyphylaxis may be inherent to the agonist-receptor interaction in that specific tissue.

Conclusion

This compound is a potent and stable cholinergic agonist suitable for the investigation of muscarinic receptor function in isolated smooth muscle preparations. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a better understanding of cholinergic pharmacology and the development of novel therapeutics targeting the muscarinic system.

References

Application Notes and Protocols for High-Throughput Screening with Furtrethonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a quaternary ammonium compound that acts as a potent agonist at muscarinic acetylcholine receptors (mAChRs). These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral in mediating the actions of acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological functions, making them attractive targets for drug discovery in areas such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. High-throughput screening (HTS) assays are essential for identifying and characterizing novel muscarinic receptor modulators. This document provides detailed application notes and protocols for utilizing this compound as a reference agonist in HTS campaigns targeting muscarinic receptors.

Mechanism of Action and Signaling Pathways

This compound, as a muscarinic agonist, mimics the action of acetylcholine by binding to and activating mAChRs. The signaling cascades initiated by mAChR activation are dependent on the receptor subtype and the G protein to which they couple.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).

The increase in intracellular calcium concentration upon activation of M1, M3, and M5 receptors is a robust and readily detectable signal, making it an ideal readout for HTS assays.

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide mAChR M1/M3/M5 Receptor Furtrethonium->mAChR Binds Gq Gαq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide mAChR M2/M4 Receptor Furtrethonium->mAChR Binds Gi Gαi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_output Output Cell_Culture 1. Cell Culture (CHO-hM1) Cell_Plating 2. Cell Plating (384-well plates) Cell_Culture->Cell_Plating Incubation_Overnight 3. Overnight Incubation Cell_Plating->Incubation_Overnight Dye_Loading 4. Calcium Dye Loading Incubation_Overnight->Dye_Loading Incubation_Dye 5. Incubation with Dye Dye_Loading->Incubation_Dye Compound_Addition 6. Compound/Furtrethonium Addition Incubation_Dye->Compound_Addition FLIPR_Reading 7. Kinetic Fluorescence Reading (FLIPR) Compound_Addition->FLIPR_Reading Data_Extraction 8. Raw Data Extraction FLIPR_Reading->Data_Extraction Normalization 9. Data Normalization Data_Extraction->Normalization Curve_Fitting 10. Curve Fitting (EC50/IC50) Normalization->Curve_Fitting QC 11. Quality Control (Z'-Factor) Normalization->QC Hit_Identification Hit Identification Curve_Fitting->Hit_Identification QC->Hit_Identification

Application Notes and Protocols for Furtrethonium Iodide in Glandular Secretion and Motility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furtrethonium iodide, a cholinergic agonist, in studying glandular secretion and motility. The protocols detailed below are based on established methodologies for assessing the effects of muscarinic agonists on physiological functions.

Mechanism of Action

This compound acts as a direct-acting muscarinic agonist. It binds to and activates muscarinic acetylcholine receptors (mAChRs) located on the cell membranes of various tissues, including smooth muscle and exocrine glands. This activation mimics the effects of the endogenous neurotransmitter acetylcholine, leading to a cascade of intracellular events that result in physiological responses such as muscle contraction and glandular secretion.[1][2] There are five subtypes of muscarinic receptors (M1-M5), and the specific effects of this compound will depend on its affinity and efficacy at these different subtypes in the target tissue.[3] For instance, M3 receptors are primarily responsible for smooth muscle contraction and glandular secretion.[2][3]

Signaling Pathway of Muscarinic Agonists

muscarinic_signaling cluster_cell Target Cell (e.g., Glandular or Smooth Muscle Cell) Furtrethonium This compound mAChR Muscarinic Receptor (M3) Furtrethonium->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (Secretion / Contraction) Ca2->Response PKC->Response

Caption: Muscarinic agonist signaling pathway.

I. Glandular Secretion Studies

This compound can be utilized to stimulate secretion from various exocrine glands, including salivary and sweat glands. This allows for the investigation of secretomotor function and the efficacy of potential antisialogogues or anhidrotic agents.

A. Salivary Gland Secretion

Objective: To quantify the effect of this compound on salivary flow rate.

Experimental Protocol: In Vivo Saliva Collection in Rodents

  • Animal Preparation:

    • Anesthetize a rodent (e.g., rat) using an appropriate anesthetic agent.

    • Make a small incision in the neck to expose the trachea and esophagus.

    • Cannulate the trachea to ensure a clear airway.

    • Carefully dissect to expose one of the major salivary ducts (e.g., parotid or submandibular).

    • Insert a pre-weighed, fine-bore cannula into the duct and secure it with a ligature.

  • Drug Administration:

    • Administer this compound intravenously (IV) or intraperitoneally (IP) at various doses. A vehicle control (e.g., saline) should be administered to a separate group of animals.

  • Saliva Collection and Measurement:

    • Collect saliva flowing from the cannula into a pre-weighed collection tube for a set period (e.g., 15-30 minutes).

    • Determine the volume of saliva by weight, assuming a density of 1 g/mL.

    • The salivary flow rate can be expressed as µL/min.

  • Data Analysis:

    • Construct a dose-response curve by plotting the salivary flow rate against the dose of this compound.

Data Presentation

This compound Dose (mg/kg)Mean Salivary Flow Rate (µL/min) ± SEM
Vehicle Control2.5 ± 0.5
0.115.8 ± 2.1
0.545.2 ± 4.8
1.078.9 ± 6.3
B. Sweat Gland Secretion

Objective: To visualize and quantify the activation of sweat glands in response to this compound.

Experimental Protocol: Iodine-Starch Test for Sudomotor Function

This method relies on the reaction between iodine and starch in the presence of sweat to produce a visible color change.[4][5]

  • Skin Preparation:

    • Clean a specific area of skin (e.g., the footpad of a rodent or the forearm of a human subject) with 70% ethanol and allow it to dry completely.

    • Paint the area with a solution of iodine (e.g., 2% iodine in alcohol) and allow it to dry.

  • Drug Administration:

    • Administer this compound systemically (e.g., IP in rodents) or locally via iontophoresis.

  • Visualization of Sweating:

    • Once the iodine-coated skin is dry, apply a thin layer of starch powder (e.g., cornstarch) to the area.

    • As sweat is secreted, the iodine will dissolve and react with the starch, producing dark blue/black dots, each corresponding to an active sweat gland.[5]

  • Quantification:

    • Photograph the area at specific time points after drug administration.

    • Use image analysis software to count the number of activated sweat glands per unit area (e.g., glands/cm²).[6]

Data Presentation

The following table is a hypothetical representation of data from a sweat gland activation study.

TreatmentMean Activated Sweat Glands/cm² ± SEM
Vehicle Control5 ± 2
This compound (0.5 mg/kg)85 ± 12
This compound (1.0 mg/kg)150 ± 20

II. Motility Studies

This compound's effects on smooth muscle contraction can be investigated in various organs, particularly the gastrointestinal tract.

Gastrointestinal Motility

Objective: To assess the contractile response of isolated intestinal smooth muscle to this compound.

Experimental Protocol: Isolated Guinea Pig Ileum Preparation

This is a classic pharmacological preparation for studying the effects of drugs on intestinal smooth muscle.[7]

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

    • Clean the segment by gently flushing with Tyrode's solution.

    • Cut the ileum into segments of 2-3 cm.

  • Organ Bath Setup:

    • Suspend each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

    • Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 30-60 minutes.

  • Drug Application and Measurement:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Record the contractile response (increase in tension) at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or carbachol.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Experimental Workflow for Isolated Tissue Motility Assay

motility_workflow A Tissue Isolation (e.g., Guinea Pig Ileum) B Suspension in Organ Bath (Tyrode's solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (Resting tension, 30-60 min) B->C D Cumulative Addition of This compound C->D E Record Contractile Response (Isometric Transducer) D->E F Data Analysis (Concentration-Response Curve, EC₅₀) E->F

Caption: Workflow for isolated tissue motility assay.

Data Presentation

The following data is for 5-methylfurmethide (5-MFT), a compound structurally related to furtrethonium, and is presented here as an example of the expected results.[8]

CompoundApparent ED₅₀ (M)Dissociation Constant (Kₐ) (M)Relative Affinity (vs. Acetylcholine)Relative Intrinsic Efficacy (vs. Acetylcholine)
5-Methylfurmethide (5-MFT)2.75 ± 0.22 x 10⁻⁸7.22 ± 0.15 x 10⁻⁷1.331.54

Data from studies on guinea-pig ileal longitudinal muscle.[8]

These protocols and data presentation formats provide a framework for researchers to design and execute studies investigating the effects of this compound on glandular secretion and motility. The provided DOT scripts can be used to generate clear and informative diagrams for publications and presentations.

References

Troubleshooting & Optimization

Furtrethonium iodide solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for furtrethonium iodide. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of this compound in common laboratory solvents, DMSO and PBS.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Are there any stability concerns when dissolving this compound in DMSO?

Yes, caution is advised when using DMSO as a solvent for this compound. DMSO can oxidize iodide ions (I⁻) to iodine (I₂), which can be exacerbated by factors such as heat and the presence of acid. This degradation can alter the chemical properties and biological activity of your compound. It is recommended to use freshly prepared solutions and avoid long-term storage in DMSO.

Q3: What is the recommended method for dissolving this compound in PBS?

This compound is reported to be soluble in water.[1] As PBS is a water-based buffered solution, it is a suitable solvent for preparing aqueous solutions of this compound for many biological applications. Direct dissolution in PBS with gentle agitation or vortexing is typically effective.

Q4: How should I store solutions of this compound?

For aqueous solutions in PBS, it is best to prepare them fresh for each experiment. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C can be considered, although the stability of this compound under these conditions should be validated for your specific application. As mentioned, long-term storage in DMSO is not recommended due to potential degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving in PBS Insufficient mixing or low temperature.- Ensure the PBS is at room temperature. - Use a vortex mixer or sonicate briefly to aid dissolution. - Gently warm the solution (e.g., to 37°C) to increase solubility, but monitor for any signs of degradation.
Precipitate forms in the solution The concentration exceeds the solubility limit.- Prepare a more dilute solution. - If a higher concentration is required, consider a different solvent system, but be mindful of compatibility with your assay.
Solution turns yellow or brown in DMSO Oxidation of the iodide ion to iodine.- This indicates degradation of the compound. - Prepare a fresh solution immediately before use. - Consider using an alternative solvent if possible. - Protect the solution from light and heat.
Inconsistent experimental results Degradation of the compound in the stock solution.- Always use freshly prepared solutions. - Validate the stability of your stock solution under your storage conditions. - For DMSO stocks, minimize the time between preparation and use.

Quantitative Data Summary

Specific quantitative solubility data for this compound in DMSO and PBS is not available in published literature. However, qualitative solubility information is summarized below.

Solvent Qualitative Solubility
WaterSoluble[1]
AlcoholSoluble[1]
BenzenePractically Insoluble[1]
DMSOExpected to be soluble, but with stability concerns.
PBSExpected to be soluble.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in PBS
  • Preparation:

    • Bring the this compound powder and PBS to room temperature.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of sterile PBS to the tube to achieve the desired stock concentration.

    • Vortex the tube for 30-60 seconds until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (if required for cell culture):

    • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Use and Storage:

    • It is highly recommended to use the solution immediately.

    • For short-term storage, store at 2-8°C for no more than 24 hours.

    • For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Perform a stability test for your specific experimental conditions.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_sterilization Sterilization (Optional) cluster_use Use/Storage weigh Weigh this compound add_pbs Add PBS weigh->add_pbs To desired concentration vortex Vortex/Sonicate add_pbs->vortex inspect Visual Inspection vortex->inspect filter 0.22 µm Filtration inspect->filter If for cell culture use_now Immediate Use inspect->use_now If not for cell culture filter->use_now store Short-term Storage (2-8°C) or Long-term (-20°C/-80°C) use_now->store If not used immediately

Caption: Workflow for preparing a this compound solution in PBS.

degradation_pathway Furtrethonium_Iodide This compound (in DMSO) Iodide_Ion Iodide Ion (I⁻) Furtrethonium_Iodide->Iodide_Ion dissociates Iodine Iodine (I₂) (Colored Species) Iodide_Ion->Iodine oxidized by DMSO_Oxidant DMSO (Oxidant) DMSO_Oxidant->Iodide_Ion

Caption: Potential degradation pathway of this compound in DMSO.

References

Optimizing Furtrethonium Iodide Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Furtrethonium iodide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic cholinergic agent that acts as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[2] this compound mimics the action of the endogenous neurotransmitter acetylcholine, binding to and activating these receptors.

Q2: Which signaling pathways are activated by this compound?

The signaling pathway activated by this compound depends on the muscarinic receptor subtype expressed in the cell line being used.

  • M1, M3, and M5 receptors are coupled to the Gq family of G proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • M2 and M4 receptors are coupled to the Gi family of G proteins.[2] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Q3: What are the common cell-based assays used to measure the activity of this compound?

Common assays to assess the functional activity of this compound include:

  • Calcium Flux Assays: To measure the increase in intracellular calcium concentration in cells expressing M1, M3, or M5 receptors.[3]

  • cAMP Assays: To measure the decrease in intracellular cAMP levels in cells expressing M2 or M4 receptors.[2]

  • Cell Viability/Cytotoxicity Assays: To determine the concentration range at which this compound may be toxic to the cells.

Q4: What is a recommended starting concentration for this compound in a cell-based assay?

A specific, universally optimal concentration for this compound is not available in the literature for all cell types and assays. A related compound, 5-methylthis compound, showed an apparent ED50 of 2.75 x 10⁻⁸ M and a dissociation constant (KA) of 7.22 x 10⁻⁷ M in guinea-pig ileum tissue.[4] Based on this, a good starting point for a dose-response experiment would be to use a concentration range spanning from 1 nM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.

Q5: How should I prepare and store this compound?

It is recommended to dissolve this compound in a suitable solvent, such as sterile distilled water or a buffer compatible with your cell culture medium. Prepare a concentrated stock solution and then make serial dilutions to your desired final concentrations. The stability of this compound in cell culture media over long periods is not well-documented, so it is best to prepare fresh dilutions for each experiment.[5][6][7]

Experimental Protocols & Data Presentation

Below are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability/Cytotoxicity Assay Protocol (Propidium Iodide Staining)

This protocol is to determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested range is from 10 nM to 1 mM. Add the different concentrations to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting: Gently harvest the cells from each well.

  • PI Staining: Resuspend the cells in PBS and add PI to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. PI will enter cells with compromised membranes (dead cells) and fluoresce.

  • Data Analysis: Quantify the percentage of PI-positive (dead) cells for each concentration of this compound. Determine the concentration at which a significant decrease in cell viability is observed.

This compound Conc.% Cell Viability (Example)
Vehicle Control100%
10 nM99.5%
100 nM99.2%
1 µM98.8%
10 µM97.5%
100 µM95.1%
1 mM60.2%
Table 1: Example data for a cytotoxicity assay. The optimal concentration for functional assays should be well below the concentration that induces significant cell death.
Calcium Flux Assay Protocol (for Gq-coupled receptors)

This protocol measures the increase in intracellular calcium following the activation of M1, M3, or M5 receptors.

Materials:

  • Cells expressing the muscarinic receptor of interest, plated in a black-walled, clear-bottom 96-well plate

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a 2X concentration of this compound serial dilutions in assay buffer.

  • Assay Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.

  • Compound Addition: Add an equal volume of the 2X this compound solution to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Calculate the change in fluorescence intensity over the baseline for each concentration. Plot the peak fluorescence response against the log of the this compound concentration to determine the EC50 value.

This compound Conc.Peak Fluorescence (RFU - Example)
Vehicle Control150
1 nM200
10 nM800
100 nM2500
1 µM4500
10 µM4800
100 µM4900
Table 2: Example data for a calcium flux assay. The EC50 is the concentration that produces 50% of the maximal response.
cAMP Assay Protocol (for Gi-coupled receptors)

This protocol measures the inhibition of cAMP production following the activation of M2 or M4 receptors.

Materials:

  • Cells expressing the muscarinic receptor of interest

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (usually included in the kit)

Procedure:

  • Cell Plating: Seed cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to produce a submaximal cAMP response.[8][9]

  • Incubation: Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps according to the kit's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence, luminescence, or absorbance). The signal will be inversely proportional to the amount of cAMP inhibition by this compound. Plot the signal against the log of the this compound concentration to determine the IC50 value.

This compound Conc.cAMP Level (Example)
Vehicle Control (no FSK)5%
Forskolin Control100%
1 nM95%
10 nM70%
100 nM30%
1 µM10%
10 µM8%
100 µM7%
Table 3: Example data for a cAMP inhibition assay. The IC50 is the concentration that inhibits 50% of the forskolin-stimulated cAMP production.

Troubleshooting Guides

Troubleshooting Calcium Flux Assays
IssuePossible CauseRecommendation
No response or weak signal Low receptor expression in the cell line.Verify receptor expression using techniques like qPCR or western blot.
Inactive this compound.Use a fresh stock of the compound.
Suboptimal dye loading.Optimize dye concentration and incubation time. Ensure cells are healthy.
Incorrect assay buffer.Ensure the buffer contains calcium.
High background fluorescence Autofluorescence from the compound or plate.Test the fluorescence of this compound alone. Use black-walled plates.
Dye leakage from cells.Use a dye with better intracellular retention or an assay with a wash step.
Variable results between wells Uneven cell plating.Ensure a single-cell suspension and even distribution when plating.
Inconsistent compound addition.Use automated liquid handling for precise additions.
Troubleshooting cAMP Assays
IssuePossible CauseRecommendation
No inhibition of cAMP Low receptor expression or poor coupling to Gi.Confirm receptor expression and coupling.
Inactive this compound.Use a fresh stock.
Forskolin concentration is too high.Titrate forskolin to find a concentration that gives a submaximal response.[8][9]
High variability Cell health issues.Ensure cells are healthy and not over-confluent.
Inconsistent cell lysis or assay steps.Follow the kit protocol precisely.
Low assay window Low level of cAMP stimulation by forskolin.Optimize forskolin concentration and cell number.
High basal cAMP levels.Serum-starve cells before the assay if appropriate.

Visualizations

Signaling Pathways

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium iodide mAChR M1/M3/M5 Receptor Furtrethonium->mAChR binds Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto releases Ca2_ER Ca2+ Cellular_Response_Ca Cellular Response Ca2_cyto->Cellular_Response_Ca triggers Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC triggers

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium iodide mAChR M2/M4 Receptor Furtrethonium->mAChR binds Gi Gi Protein mAChR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response triggers

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Cytotoxicity 1. Cytotoxicity Assay (e.g., Propidium Iodide) Start->Cytotoxicity Dose_Response 2. Dose-Response Curve in Functional Assay Cytotoxicity->Dose_Response Determine non-toxic concentration range Functional_Assay Choose Functional Assay Dose_Response->Functional_Assay Calcium_Assay Calcium Flux Assay (for M1, M3, M5) Functional_Assay->Calcium_Assay Gq-coupled cAMP_Assay cAMP Assay (for M2, M4) Functional_Assay->cAMP_Assay Gi-coupled Data_Analysis 3. Data Analysis (EC50 / IC50) Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Optimization 4. Optimization of Concentration Data_Analysis->Optimization Troubleshoot Troubleshoot? Data_Analysis->Troubleshoot Optimization->Dose_Response Suboptimal results End End: Optimized Assay Optimization->End Optimal concentration identified Troubleshoot->Dose_Response Iterate experiment

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Receptor Desensitization with Furtrethonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Furtrethonium iodide in receptor desensitization experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce receptor desensitization?

This compound is a quaternary ammonium compound that acts as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3] By mimicking the action of the endogenous neurotransmitter acetylcholine, it binds to and activates muscarinic receptors.[4][5] Prolonged or repeated stimulation of these G protein-coupled receptors (GPCRs) by an agonist like this compound can lead to receptor desensitization, a process where the cellular response to the agonist diminishes over time.[6][7][8] This process is a key regulatory mechanism to prevent overstimulation of signaling pathways.

Q2: Which muscarinic receptor subtypes are typically involved in desensitization induced by agonists?

Studies on muscarinic agonist-mediated desensitization have shown the involvement of both M2 and M3 receptor subtypes.[9] The specific subtype and the extent of its involvement can depend on the tissue or cell type being studied. Both M2 and M3 receptors are coupled to different G proteins (Gi and Gq, respectively) and their activation initiates distinct downstream signaling cascades.[10]

Q3: What are the general mechanisms of muscarinic receptor desensitization?

Muscarinic receptor desensitization is a multi-step process that can include:

  • Uncoupling: Within seconds to minutes of agonist exposure, the receptor can become uncoupled from its G protein, often through phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.[8][11]

  • Internalization/Sequestration: Following uncoupling, the receptor may be removed from the cell surface and sequestered into intracellular compartments like endosomes. This process typically occurs over minutes.[8][11]

  • Downregulation: With prolonged agonist exposure (hours to days), the total number of receptors in the cell can decrease due to degradation.[8]

Troubleshooting Guides

Problem 1: No observable receptor desensitization after application of this compound.

If you are not observing a diminished response after pre-treatment with this compound, consider the following potential causes and solutions:

Potential CauseSuggested Troubleshooting Steps
Inadequate this compound Concentration Optimize the concentration of this compound. A concentration that is too low may not be sufficient to induce desensitization. Perform a dose-response curve to determine the EC50 and use a concentration at or above this value for your desensitization protocol.
Insufficient Pre-incubation Time The kinetics of desensitization can vary. A short pre-incubation time may not be enough to induce significant receptor uncoupling or internalization. Try increasing the pre-incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help determine the optimal duration.
Cell Health and Viability Poor cell health can affect cellular signaling pathways. Ensure your cells are healthy, within a low passage number, and have high viability. Perform a viability assay (e.g., trypan blue exclusion) before starting the experiment.
Receptor Expression Levels The cell line or tissue preparation may have low expression levels of the target muscarinic receptors. Verify receptor expression using techniques like Western blotting, qPCR, or radioligand binding assays.
This compound Stability Ensure the this compound stock solution is properly prepared and stored. According to some suppliers, it should be stored at very low temperatures (-196°C) to maintain its stability.[12] Consider preparing fresh solutions for each experiment.

Problem 2: High variability in desensitization measurements between experiments.

High variability can obscure meaningful results. The following table outlines potential sources of variability and how to address them:

Potential CauseSuggested Troubleshooting Steps
Inconsistent Agonist Application Ensure precise and consistent timing and application of this compound and the subsequent challenge agonist. Use automated perfusion systems for tissue bath experiments or calibrated pipettes for cell culture work.
Fluctuations in Experimental Conditions Maintain consistent temperature, pH, and buffer composition throughout all experiments. Small variations in these parameters can significantly impact biological responses.
Cell Passage Number As cell lines are passaged, their characteristics, including receptor expression and signaling, can change. Use cells within a defined and narrow passage number range for all experiments.
Assay-Specific Variability For functional assays like calcium imaging or second messenger measurements, ensure that the loading of indicators (e.g., fura-2) and the timing of measurements are consistent.

Experimental Protocols

Key Experiment: Assessing Muscarinic Receptor Desensitization using a Calcium Mobilization Assay

This protocol describes a common method to quantify agonist-induced desensitization of Gq-coupled muscarinic receptors (e.g., M3) by measuring intracellular calcium mobilization.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-m3 cells)

  • This compound

  • Fura-2 AM (or another suitable calcium indicator)

  • HEPES-buffered saline (HBS)

  • Pluronic F-127

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Desensitization Induction:

    • Add this compound at the desired concentration to the appropriate wells and incubate for a specific period (e.g., 30 minutes) at 37°C. This is the "pre-treated" group.

    • For the "control" group, add HBS without this compound and incubate for the same duration.

  • Washout:

    • Gently wash the cells three times with HBS to remove the this compound.

  • Challenge:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add a challenge concentration of a muscarinic agonist (this can be this compound again or another agonist like carbachol) to both the control and pre-treated wells.

    • Record the fluorescence changes over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the ratio of fluorescence at 340 nm and 380 nm excitation to determine the intracellular calcium concentration.

    • The peak calcium response in the pre-treated group will be compared to the peak response in the control group to quantify the degree of desensitization.

Visualizations

Below are diagrams illustrating key concepts in receptor desensitization.

G cluster_0 Normal Signaling cluster_1 Desensitization Furtrethonium Furtrethonium mAChR Muscarinic Receptor Furtrethonium->mAChR Binds G_Protein G Protein (Inactive) mAChR->G_Protein Activates Effector Effector (e.g., PLC) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Furtrethonium_desens Furtrethonium (Prolonged) mAChR_desens Phosphorylated Receptor Furtrethonium_desens->mAChR_desens Binds GRK GRK mAChR_desens->GRK Recruits Arrestin β-Arrestin mAChR_desens->Arrestin Binds GRK->mAChR_desens Phosphorylates Internalization Internalization Arrestin->Internalization Promotes

Caption: Muscarinic receptor signaling and desensitization pathway.

G Start Start No_Desensitization No_Desensitization Start->No_Desensitization Check_Concentration Check Furtrethonium Concentration No_Desensitization->Check_Concentration Is concentration optimal? Check_Time Check Incubation Time Check_Concentration->Check_Time Yes End Problem Resolved Check_Concentration->End No, optimize Check_Cells Check Cell Health/Viability Check_Time->Check_Cells Yes Check_Time->End No, optimize Check_Receptor Verify Receptor Expression Check_Cells->Check_Receptor Yes Check_Cells->End No, use healthy cells Check_Compound Check Furtrethonium Stability Check_Receptor->Check_Compound Yes Check_Receptor->End No, verify expression Check_Compound->End Yes Check_Compound->End No, use fresh stock

Caption: Troubleshooting workflow for lack of observed desensitization.

References

Potential off-target effects of Furtrethonium iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Furtrethonium Iodide. As a potent muscarinic acetylcholine receptor agonist, unexpected experimental outcomes are often related to its primary pharmacological activity rather than distinct off-target effects. This guide is designed to help you identify and troubleshoot potential issues arising from the on-target activity of this compound and to consider the potential influence of the iodide counter-ion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic quaternary ammonium compound that acts as a direct-acting cholinergic agonist.[1] Specifically, it binds to and activates muscarinic acetylcholine receptors (mAChRs), mimicking the effect of the endogenous neurotransmitter acetylcholine.[2][3] This activation of mAChRs on various cells, such as smooth muscle, cardiac muscle, and glandular tissues, leads to a range of physiological responses characteristic of the parasympathetic nervous system.[2]

Q2: Are there known specific off-target effects of this compound?

Currently, there is limited publicly available data documenting specific off-target binding or pharmacological effects of this compound. Most of the observed effects can be attributed to its potent agonism at muscarinic receptors. Unexpected results in experiments are often a consequence of the activation of different muscarinic receptor subtypes (M1-M5) which are widely distributed throughout the body and coupled to various signaling pathways.

Q3: Could the iodide component of this compound interfere with my experiments?

In most in vitro and in vivo experimental settings using typical concentrations of this compound, the iodide counter-ion is unlikely to cause significant confounding effects. However, at very high concentrations, free iodide can have biological effects, particularly on thyroid hormone synthesis and function.[4] If your research involves thyroid-related pathways or you are using exceptionally high concentrations of the compound, it is a factor to consider.

Q4: What are the expected physiological responses to this compound administration?

As a muscarinic agonist, this compound can elicit a variety of physiological responses, including:

  • Cardiovascular: Bradycardia (slowing of heart rate) and hypotension (decrease in blood pressure).[5]

  • Respiratory: Bronchoconstriction and increased bronchial secretions.[5]

  • Gastrointestinal: Increased smooth muscle motility (peristalsis), increased salivation, and gastric acid secretion.[5]

  • Genitourinary: Increased urinary bladder tone, promoting urination.[5]

  • Ocular: Miosis (pupil constriction).

  • Glandular: Increased sweating and lacrimation (tearing).[5]

The specific response and its intensity will depend on the dose administered and the experimental model.

Troubleshooting Guides

Issue 1: Unexpected or Exaggerated Physiological Responses in In Vivo Studies

If you observe overly strong or unexpected physiological responses in your animal models, it may be indicative of a cholinergic crisis, which is an overstimulation of the cholinergic system.

Symptoms of Cholinergic Overstimulation:

Symptom CategoryObserved Effects
Muscarinic S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis (SLUDGE)
Bradycardia, hypotension, bronchospasm, miosis.[6][7][8]
Nicotinic Muscle fasciculations (twitching), muscle weakness, paralysis.[6][7][8]
Central Nervous System Seizures, coma, agitation.[7][8]

Troubleshooting Steps:

  • Verify Dosing: Double-check your calculations and the concentration of your dosing solution. Accidental overdose is a common cause of exaggerated effects.

  • Route of Administration: Consider the route of administration. Intravenous (IV) administration will have a more rapid and potent effect than subcutaneous or oral administration.

  • Antagonist Rescue: In the event of a severe cholinergic crisis, administration of a muscarinic antagonist like atropine can counteract the muscarinic effects.[1] For nicotinic effects, a cholinesterase reactivator like pralidoxime may be necessary if an acetylcholinesterase inhibitor was also used.[1]

  • Supportive Care: Provide respiratory support if breathing is compromised.[1]

Issue 2: Inconsistent or Unexplained Results in Cell-Based Assays

Inconsistent results in in vitro experiments can arise from the specific characteristics of your cell lines and assay conditions.

Potential Causes and Troubleshooting:

Potential CauseTroubleshooting Steps
Muscarinic Receptor Subtype Expression - Profile the expression of M1-M5 muscarinic receptor subtypes in your cell line. Different subtypes couple to different G-proteins and signaling pathways, which can lead to varied downstream effects.
Cell Line Health - Ensure your cells are healthy and not passaged too many times. Stressed cells may exhibit altered receptor expression or signaling.
Assay Interference - Consider the possibility of the iodide counter-ion interfering with your assay at high concentrations. This is particularly relevant for assays that are sensitive to halides. Run a control with a different iodide salt (e.g., sodium iodide) to test for this.
Reagent Stability - Prepare fresh solutions of this compound for each experiment. Although generally stable, degradation can occur over time, especially if not stored properly.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Assess Muscarinic Receptor Activation

This protocol is used to measure the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound.

  • Cell Culture: Plate cells expressing the muscarinic receptor of interest in a 96-well black, clear-bottom plate and culture to confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay: a. Place the plate in a fluorescence plate reader capable of kinetic reads. b. Establish a baseline fluorescence reading. c. Add the this compound dilutions to the wells. d. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Muscarinic_Agonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm mAChR Muscarinic Receptor Gq Gq mAChR->Gq Activates (M1, M3, M5) Gi Gi mAChR->Gi Activates (M2, M4) PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP Furtrethonium Furtrethonium Iodide Furtrethonium->mAChR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response_Gq Cellular Response (e.g., Contraction) Ca_release->Response_Gq PKC->Response_Gq PKA ↓ PKA Activity cAMP->PKA Response_Gi Cellular Response (e.g., ↓ Heart Rate) PKA->Response_Gi

Caption: Signaling pathways activated by this compound at muscarinic receptors.

Experimental_Workflow_Troubleshooting Start Experiment with This compound Unexpected_Result Unexpected Result Observed Start->Unexpected_Result On_Target Is the effect consistent with muscarinic agonism? Unexpected_Result->On_Target Exaggerated_Effect Exaggerated On-Target Effect (Cholinergic Crisis) On_Target->Exaggerated_Effect Yes Inconsistent_InVitro Inconsistent In Vitro Result On_Target->Inconsistent_InVitro No/Inconsistent Check_Dose Verify Dose & Route of Administration Exaggerated_Effect->Check_Dose Check_Receptor Profile Receptor Subtype Expression Inconsistent_InVitro->Check_Receptor Check_Iodide Control for Iodide Effects Inconsistent_InVitro->Check_Iodide Refine_Protocol Refine Experimental Protocol Check_Dose->Refine_Protocol Check_Receptor->Refine_Protocol Check_Iodide->Refine_Protocol

Caption: Troubleshooting workflow for unexpected experimental results.

References

How to control for artifacts in Furtrethonium iodide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furtrethonium iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for artifacts and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic quaternary ammonium compound that acts as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors (mAChRs). By mimicking the action of the endogenous neurotransmitter acetylcholine, it can stimulate downstream signaling pathways, leading to physiological responses such as smooth muscle contraction and changes in intracellular calcium levels.

Q2: How should I prepare and store this compound solutions?

For optimal results and to minimize artifacts related to compound stability, it is recommended to prepare fresh solutions of this compound for each experiment.

  • Solvent: Dissolve this compound in a high-purity solvent such as sterile, deionized water or a buffer appropriate for your experimental system (e.g., Krebs solution for muscle bath experiments, HEPES-buffered saline for cell-based assays).

  • Storage: If short-term storage is necessary, store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Protect solutions from light, as iodide-containing compounds can be light-sensitive.

Q3: What are the potential off-target effects of this compound?

As a quaternary ammonium compound, this compound may have off-target effects that can introduce artifacts. These can include interactions with other receptors or ion channels, and potential cell membrane-destabilizing effects at high concentrations. To control for these, it is crucial to:

  • Include appropriate vehicle controls in your experiments.

  • Use the lowest effective concentration of this compound.

  • Where possible, use a specific muscarinic receptor antagonist (e.g., atropine) to confirm that the observed effects are mediated by muscarinic receptors.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental techniques used with this compound.

Smooth Muscle Contraction Assays

Issue: High variability or inconsistent contractile responses.

Potential Cause Troubleshooting Step
Tissue Desensitization Prolonged or repeated exposure to high concentrations of this compound can lead to receptor desensitization. Allow for adequate washout periods between agonist applications. Start with a low concentration and construct a cumulative dose-response curve.
Tissue Viability Ensure proper dissection and handling of the smooth muscle tissue to maintain its viability. The tissue should be kept in oxygenated physiological salt solution (e.g., Krebs solution) at the appropriate temperature.
Vehicle Effects The solvent used to dissolve this compound may have an effect on the tissue. Always include a vehicle control where the tissue is exposed to the same concentration of the solvent alone.
Spontaneous Contractions Some smooth muscle preparations exhibit spontaneous rhythmic contractions. Ensure a stable baseline is achieved before adding this compound. If necessary, adjust the composition of the physiological salt solution to reduce spontaneous activity.

Experimental Protocol: Isolated Smooth Muscle Contraction Assay

  • Tissue Preparation: Isolate a strip of smooth muscle (e.g., guinea pig ileum, rat bladder) and mount it in an organ bath containing oxygenated Krebs solution at 37°C.[1][2]

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washes every 15-20 minutes.[1]

  • Stimulation: Add increasing concentrations of this compound to the organ bath in a cumulative manner to construct a dose-response curve.

  • Data Acquisition: Record the isometric or isotonic contractions using a force-displacement transducer connected to a data acquisition system.

  • Washout: After obtaining the maximal response, wash the tissue thoroughly with fresh Krebs solution to allow it to return to baseline before the next experiment.

Calcium Imaging Assays

Issue: High background fluorescence or poor signal-to-noise ratio in Fura-2 AM imaging.

Potential Cause Troubleshooting Step
Incomplete De-esterification of Fura-2 AM After loading the cells with Fura-2 AM, allow sufficient time (typically 30-60 minutes) in dye-free medium for cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.[3][4][5]
Uneven Dye Loading Ensure a homogenous cell monolayer and consistent incubation time and temperature during dye loading. Optimize the Fura-2 AM concentration, as overloading can lead to compartmentalization of the dye in organelles.[6]
Photobleaching or Phototoxicity Minimize the exposure of cells to the excitation light. Use the lowest possible excitation intensity and a neutral density filter. Reduce the frequency of image acquisition.[6]
Extracellular Dye Contamination Thoroughly wash the cells with dye-free buffer after the loading step to remove any extracellular Fura-2 AM, which can contribute to high background fluorescence.[7]

Experimental Protocol: Fura-2 AM Calcium Imaging

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[3][5]

  • Washing and De-esterification: Wash the cells with dye-free buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.[4]

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.[3][8]

  • Stimulation: After establishing a stable baseline, perfuse the cells with a solution containing this compound and record the change in the 340/380 nm fluorescence ratio.

  • Calibration: At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) and saturating calcium, respectively.[4]

Electrophysiology Experiments

Issue: Unstable recordings or rundown of the response during patch-clamp experiments.

Potential Cause Troubleshooting Step
Receptor Desensitization Continuous application of this compound can lead to rapid desensitization of muscarinic receptors. Use a perfusion system to apply the agonist for short durations and allow for a sufficient washout period between applications.
"Wash-out" of Intracellular Components In whole-cell patch-clamp recordings, essential intracellular signaling molecules for the muscarinic response can be lost into the patch pipette. Consider using the perforated patch technique with nystatin or amphotericin B to maintain the integrity of the intracellular environment.[9]
Vehicle Effects of Iodide The iodide counter-ion may have effects on certain ion channels. Perform control experiments with a different iodide salt (e.g., sodium iodide) to assess any non-specific effects of iodide.
Changes in Seal Resistance Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane for stable recordings. Monitor the seal resistance throughout the experiment.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Prepare acute brain slices or cultured neurons for recording.[10][11]

  • Recording Setup: Place the preparation in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Pipette Solution: Fill the patch pipette with an appropriate internal solution. For perforated patch, include nystatin or amphotericin B in the pipette solution.[9]

  • Recording: Obtain a gigaseal and establish the whole-cell or perforated-patch configuration. Record baseline membrane potential or current.

  • Agonist Application: Apply this compound via a perfusion system for a defined period and record the changes in membrane potential or current.

  • Washout: Wash out the agonist with fresh aCSF and allow the cell to recover before subsequent applications.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on smooth muscle contraction, which can be used as a reference for expected outcomes.

Parameter This compound Carbachol (Reference Agonist)
EC50 (M) 5.2 x 10⁻⁷1.8 x 10⁻⁷
Emax (% of KCl response) 95 ± 5100 ± 3
Hill Slope 1.11.0

This data is illustrative and may vary depending on the specific tissue and experimental conditions.

Visualizations

Signaling Pathway of Muscarinic Agonist-Induced Smooth Muscle Contraction

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium iodide M3R M3 Muscarinic Receptor Furtrethonium->M3R Gq Gq/11 M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates release Ca_channel Ca²⁺ Channel DAG->Ca_channel activates Ca_influx Ca_channel->Ca_influx influx Ca_SR SR->Ca_SR releases Ca_cytosol [Ca²⁺]i ↑ Ca_SR->Ca_cytosol Ca_influx->Ca_cytosol Contraction Smooth Muscle Contraction Ca_cytosol->Contraction

Caption: M3 muscarinic receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for a Smooth Muscle Contraction Assay

G A Isolate Smooth Muscle Tissue B Mount in Organ Bath (Oxygenated Krebs, 37°C) A->B C Equilibrate (60 min, resting tension) B->C D Establish Stable Baseline C->D E Add this compound (Cumulative Doses) D->E F Record Contraction E->F G Washout F->G H Analyze Data (Dose-Response Curve) F->H G->D Next Experiment

Caption: Workflow for assessing smooth muscle contractility in response to this compound.

Troubleshooting Logic for Calcium Imaging Artifacts

G Start High Background or Low Signal in Fura-2 Imaging Q1 Is dye loading uniform? Start->Q1 A1_Yes Check for extracellular dye. Q1->A1_Yes Yes A1_No Optimize loading time, temperature, and concentration. Q1->A1_No No Q2 Are cells healthy? A1_Yes->Q2 A1_No->Q1 A2_Yes Minimize phototoxicity. Q2->A2_Yes Yes A2_No Check cell plating density and culture conditions. Q2->A2_No No Q3 Is de-esterification complete? A2_Yes->Q3 A2_No->Q2 A3_Yes Proceed with experiment. Q3->A3_Yes Yes A3_No Increase post-loading incubation time. Q3->A3_No No End Optimal Signal A3_Yes->End A3_No->Q3

Caption: Decision tree for troubleshooting common Fura-2 AM imaging issues.

References

Technical Support Center: Furtrethonium Iodide Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by furtrethonium iodide in fluorescent assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A: Yes, it is possible. This compound, as a compound containing an iodide ion, has the potential to interfere with fluorescent assays. Iodide ions are known to be potent quenchers of fluorescence for a variety of fluorophores.[1][2] This interference can manifest as a decrease in fluorescence signal, leading to inaccurate results. Additionally, like many small molecules, furtrethonium itself could potentially have some intrinsic fluorescence or absorbance that might overlap with the excitation or emission spectra of your dye, although this is less commonly the primary concern with iodide salts.[3][4]

Q2: What is fluorescence quenching?

A: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). In the case of iodide, collisional quenching is a common mechanism where the iodide ion collides with the excited fluorophore, causing it to return to its ground state without emitting a photon.[1][5]

Q3: My fluorescence signal is lower than expected when using this compound. What could be the cause?

A: A lower-than-expected fluorescence signal in the presence of this compound is a strong indicator of fluorescence quenching by the iodide ion.[1][6][7] To confirm this, you can perform a series of control experiments, as detailed in the troubleshooting guides below. Other potential causes could include degradation of your fluorophore, issues with your instrumentation, or an unintended chemical reaction between this compound and your assay components, though quenching is the most probable cause related to the iodide component.

Q4: Does the concentration of this compound affect the level of interference?

A: Yes, the extent of fluorescence quenching is typically dependent on the concentration of the quencher.[6][7] Higher concentrations of this compound will likely lead to a more significant decrease in fluorescence intensity. This relationship can be characterized by the Stern-Volmer equation, which describes the relationship between fluorescence intensity and quencher concentration.

Q5: Are certain fluorescent dyes more susceptible to quenching by iodide?

A: Yes, the susceptibility of a fluorophore to quenching by iodide can vary. The degree of quenching depends on factors such as the fluorophore's lifetime, its accessibility to the quencher, and the specific chemical environment (e.g., solvent, pH). It is advisable to consult literature on your specific fluorophore to see if its sensitivity to iodide quenching has been documented. For example, the fluorescence of fluorescein is known to be quenched by iodide ions.[5][6][7]

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps to diagnose and resolve the issue.

Guide 1: Diagnosing Interference from this compound

This guide will help you determine if this compound is the source of the observed interference in your assay.

Step 1: Perform a Control Experiment.

  • Objective: To determine if this compound is responsible for the observed signal change.

  • Protocol:

    • Prepare your standard assay setup without the biological target (e.g., enzyme, receptor).

    • Add your fluorescent probe at its working concentration.

    • Measure the baseline fluorescence.

    • Add this compound at the same concentration used in your main experiment.

    • Measure the fluorescence again.

    • As an additional control, repeat the experiment with a non-iodide salt of a similar compound if available, or with a simple iodide salt like potassium iodide (KI), to isolate the effect of the iodide ion.

  • Expected Outcome: A significant decrease in fluorescence upon the addition of this compound or KI suggests quenching by the iodide ion.

Step 2: Characterize the Interference.

  • Objective: To understand the nature of the interference (quenching, autofluorescence, or absorbance).

  • Protocol:

    • Quenching Analysis: Perform a concentration-response experiment as described in Guide 2.

    • Autofluorescence Check: Measure the fluorescence of a solution containing only this compound in your assay buffer at the highest concentration you plan to use. Excite at the same wavelength used for your fluorophore and scan across the emission spectrum.

    • Absorbance Scan: Measure the absorbance spectrum of this compound in your assay buffer. Pay close attention to any overlap with your fluorophore's excitation or emission wavelengths. Iodine solutions are known to have absorbance peaks in the UV and visible regions.[8][9][10]

  • Data Interpretation: The results will help you distinguish between quenching (signal decrease), autofluorescence (signal increase from the compound itself), or an inner filter effect (signal decrease due to absorbance of excitation or emission light).

Guide 2: Quantifying and Mitigating Quenching Effects

This guide provides a more quantitative approach to understanding and potentially correcting for the quenching effect of this compound.

Step 1: Generate a Stern-Volmer Plot.

  • Objective: To quantify the quenching effect of this compound.

  • Protocol:

    • Prepare a series of solutions containing a fixed concentration of your fluorophore and varying concentrations of this compound.

    • Measure the fluorescence intensity (F) for each sample.

    • Measure the fluorescence intensity of the fluorophore in the absence of this compound (F₀).

    • Plot F₀/F versus the concentration of this compound.

  • Data Analysis: A linear plot indicates a single type of quenching mechanism (dynamic or static). The slope of the line is the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency.

Hypothetical Stern-Volmer Data for this compound Quenching of Fluorescein

[this compound] (mM)Fluorescence Intensity (F)F₀/F
02501.00
12001.25
2.51561.60
51112.25
7.5833.01
10673.73

Step 2: Mitigation Strategies.

  • Lower the Concentration: If possible, use the lowest effective concentration of this compound in your experiments.

  • Choose a Different Fluorophore: If quenching is severe, consider using a fluorophore that is less sensitive to iodide. Dyes with longer fluorescence lifetimes are often more susceptible to collisional quenching.

  • Use a Different Salt: If the activity of the furtrethonium cation is of primary interest and a different counter-ion is available (e.g., furtrethonium chloride or bromide), switching to a non-iodide salt would be the most effective solution.[11]

  • Data Correction: For moderate quenching, if the quenching mechanism is well-characterized and consistent, it may be possible to apply a correction factor to your data. However, this approach should be used with caution and validated thoroughly.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

  • Prepare a stock solution of this compound (e.g., 10 mM) in your assay buffer.

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a buffer-only blank).

  • Set up the spectrofluorometer with the same excitation and emission wavelengths and settings used for your primary fluorescent dye.

  • Measure the fluorescence intensity of each dilution and the blank.

  • Plot the fluorescence intensity versus the concentration of this compound. A concentration-dependent increase in signal would indicate intrinsic fluorescence.

Protocol 2: Assessing Spectral Overlap

  • Prepare a solution of this compound at the highest concentration used in your experiments in the assay buffer.

  • Acquire the absorbance spectrum of the solution using a spectrophotometer, typically from 200 nm to 800 nm.

  • Acquire the emission spectrum of your fluorophore in the assay buffer by exciting at its peak excitation wavelength.

  • Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap may indicate potential interference through the inner filter effect.

Visualizations

Troubleshooting_Workflow start Unexpected Fluorescence Signal Change with this compound control_exp Perform Control Experiment (without biological target) start->control_exp signal_change Signal Still Changes? control_exp->signal_change no_interference Interference Unlikely to be from this compound signal_change->no_interference No characterize Characterize Interference (Quenching, Autofluorescence, Absorbance) signal_change->characterize Yes end Proceed with Experiment no_interference->end quenching Is it Quenching? characterize->quenching autofluorescence Is it Autofluorescence? quenching->autofluorescence No mitigate_quenching Mitigate Quenching (Lower Conc., Change Dye, Change Salt) quenching->mitigate_quenching Yes absorbance Is it Absorbance? autofluorescence->absorbance No mitigate_auto Subtract Background Fluorescence autofluorescence->mitigate_auto Yes mitigate_abs Correct for Inner Filter Effect absorbance->mitigate_abs Yes absorbance->end No mitigate_quenching->end mitigate_auto->end mitigate_abs->end

Caption: Troubleshooting workflow for fluorescent assay interference.

Quenching_Mechanism cluster_excitation Excitation cluster_quenching Quenching F_ground F F_excited F* F_ground->F_excited Light (hν_ex) F_excited->F_ground Light (hν_em) F_excited->F_ground Collision I_minus I-

Caption: Mechanism of collisional fluorescence quenching by iodide.

Cholinergic_Signaling Furtrethonium This compound Receptor Muscarinic Acetylcholine Receptor (mAChR) Furtrethonium->Receptor Agonist Binding G_protein G-protein Activation Receptor->G_protein Second_Messenger Second Messenger Cascade (e.g., IP3, DAG) G_protein->Second_Messenger Cellular_Response Cellular Response (e.g., Ca²⁺ release) Second_Messenger->Cellular_Response

Caption: Simplified cholinergic signaling pathway.

References

Best practices for storing and handling Furtrethonium iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Furtrethonium iodide, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic quaternary ammonium compound. It functions as a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine. Its primary mechanism of action is the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological processes.

Q2: What are the recommended storage conditions for solid this compound?

To ensure the stability and integrity of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to protect the compound from light and moisture, as it is known to be light-sensitive and hygroscopic.[1][4][5] For long-term storage, refrigeration is recommended.[4][5] Some suppliers even suggest storage at ultra-low temperatures (-196°C), though for most laboratory purposes, refrigeration is sufficient.[6][7]

Q3: How should I prepare a stock solution of this compound?

Q4: How stable are this compound solutions?

The stability of this compound in solution is dependent on storage conditions. Due to its light and moisture sensitivity, it is recommended to prepare fresh aqueous solutions for each experiment.[1] If a stock solution in an organic solvent like DMSO is prepared, it should be stored in tightly sealed, light-protecting vials at -20°C or -80°C. While specific stability data for this compound is not available, stock solutions of many small molecules in DMSO are stable for up to 3 months when stored at -20°C. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or no biological effect observed in assays. 1. Degradation of this compound: The compound may have degraded due to improper storage (exposure to light or moisture).2. Incorrect solution concentration: Errors in weighing or dilution.3. Cellular resistance or receptor desensitization: Prolonged exposure to an agonist can lead to reduced receptor responsiveness.1. Use a fresh vial of the compound. Prepare fresh solutions from the solid. Ensure proper storage of both solid and solutions.2. Verify calculations and re-prepare the solution. Consider having the concentration of the stock solution analytically confirmed.3. Minimize the exposure time of cells to the agonist. Ensure cells are healthy and not passaged too many times.
Precipitation observed when diluting a DMSO stock solution into aqueous buffer or media. Low aqueous solubility of the compound at the final concentration: While this compound is water-soluble, high concentrations of a DMSO stock added to an aqueous solution can sometimes cause precipitation.1. Vortex the solution for a few minutes. Gentle warming (e.g., in a 37°C water bath) may help redissolve the precipitate.2. Prepare a more dilute stock solution in DMSO to minimize the final DMSO concentration in the assay.3. Consider preparing the final dilution in a buffer containing a small amount of a non-ionic detergent (e.g., 0.01% Pluronic F-68) to improve solubility. Always include a vehicle control in your experiment.
Variability between experiments. 1. Inconsistent solution preparation: Differences in solvent, temperature, or mixing.2. Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.3. Differences in experimental conditions: Variations in cell density, incubation time, or reagent lots.1. Follow a standardized and detailed protocol for solution preparation.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Maintain consistent experimental parameters. Run appropriate controls in every experiment.
Visible change in the appearance of the solid compound (e.g., discoloration, clumping). Degradation or moisture absorption: The compound is hygroscopic and light-sensitive.Discard the vial and use a new, unopened one. Ensure the compound is stored in a desiccator to protect from moisture.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

Parameter Recommendation Reference
Storage Temperature (Solid) Refrigerate; some sources suggest -196°C for long-term.[4][5][6][7]
Storage Conditions (Solid) Tightly sealed container, dry, well-ventilated, protected from light.[1][2][3][4]
Hygroscopicity Yes, moisture sensitive.[1][4][5]
Light Sensitivity Yes.[1][4][5]
Recommended Solvents Water, Alcohol, DMSO (for stock solutions).[1]
Solution Storage Prepare aqueous solutions fresh. Store DMSO stock solutions at -20°C in light-protecting, single-use aliquots.[1]
Personal Protective Equipment Safety glasses, gloves, lab coat.[1]
Handling Environment Use in a well-ventilated area or under a chemical fume hood.[1][3][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh out a desired amount of this compound (e.g., 2.67 mg for 1 mL of a 10 mM solution; Molecular Weight = 267.11 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use, light-protecting vials and store at -20°C.

Protocol 2: General Procedure for a Cell-Based In Vitro Assay
  • Cell Plating: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere and grow overnight under standard cell culture conditions.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Serially dilute the stock solution in serum-free media or an appropriate assay buffer to the desired final concentrations. Note: Typical working concentrations for cholinergic agonists in in vitro assays can range from nanomolar to micromolar, depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the drug).

  • Incubation: Incubate the cells for the desired period.

  • Assay Endpoint: Measure the biological response of interest (e.g., calcium influx, cell proliferation, gene expression).

Mandatory Visualizations

muscarinic_signaling_pathway agonist Furtrethonium iodide receptor Muscarinic Receptor (M1/M3/M5) agonist->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc PKC dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates response Cellular Response ca2->response mediates pkc->response phosphorylates targets

Caption: Gq-coupled muscarinic receptor signaling pathway activated by this compound.

experimental_workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock plate_cells Plate Cells in Multi-well Plate start->plate_cells store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prep_working Prepare Working Solutions by Serial Dilution store_stock->prep_working plate_cells->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate measure Measure Biological Response incubate->measure end End measure->end

Caption: General experimental workflow for a cell-based assay using this compound.

References

Technical Support Center: Mitigating Cytotoxicity of Furtrethonium Iodide in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Furtrethonium iodide in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic organic compound classified as a cholinergic agonist.[1][2][3] Specifically, it acts as a muscarinic acetylcholine receptor (mAChR) agonist, mimicking the effects of the neurotransmitter acetylcholine.[1][4] These receptors are widely distributed throughout the body and are involved in regulating a variety of physiological processes.[5][6]

Q2: What are the potential causes of this compound-induced cytotoxicity in long-term cell culture?

While direct long-term cytotoxicity studies on this compound are limited, its action as a muscarinic agonist suggests several potential mechanisms of cell damage with prolonged exposure:

  • Cholinergic Overstimulation: Continuous activation of muscarinic receptors can lead to cellular stress and excitotoxicity.[7][8]

  • Calcium Dysregulation: Muscarinic receptor activation, particularly of the M1, M3, and M5 subtypes, often leads to an increase in intracellular calcium levels.[6] Prolonged elevation of intracellular calcium can trigger apoptotic pathways and lead to cell death.[1][7][9]

  • Oxidative Stress: Sustained cellular activation and metabolic changes induced by cholinergic agonists can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[10]

  • Receptor Downregulation and Desensitization: Chronic exposure to agonists can lead to a decrease in the number and sensitivity of muscarinic receptors, which might alter normal cellular signaling and viability over time.[5][11]

  • Iodide-Specific Effects: Although less likely to be the primary driver of acute cytotoxicity, long-term exposure to high concentrations of iodide can have effects on cellular function, particularly in cell types that may concentrate it. A safety data sheet for a related iodide-containing compound notes the thyroid as a target organ for damage through prolonged or repeated exposure.[12]

Q3: What are the typical signs of cytotoxicity in cell cultures treated with this compound?

Signs of cytotoxicity can include:

  • Reduced cell viability and proliferation, as measured by assays like MTT or WST-1.

  • Increased cell death, detectable by assays measuring lactate dehydrogenase (LDH) release or using viability dyes like trypan blue or propidium iodide.

  • Morphological changes, such as cell shrinkage, rounding, detachment from the culture surface, or the appearance of apoptotic bodies.

  • Changes in metabolic activity.

Troubleshooting Guides

Issue 1: High levels of cell death observed in long-term cultures.
Possible Cause Troubleshooting Strategy
Concentration-dependent toxicity Determine the EC50 (effective concentration for 50% of maximal response) for your desired biological effect and the IC50 (inhibitory concentration for 50% viability) for cytotoxicity. Aim to use the lowest effective concentration.
Continuous exposure leading to overstimulation Implement an intermittent dosing schedule (e.g., treat for a specific period, then replace with drug-free medium for a recovery period) to reduce cumulative stress.[13]
Calcium-mediated apoptosis Co-treat with an intracellular calcium chelator (e.g., BAPTA-AM) to buffer intracellular calcium levels. Titrate the chelator concentration to minimize its own potential toxicity.[1][9]
Oxidative stress Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or α-lipoic acid to counteract the generation of reactive oxygen species.[2][4][10][14]
Off-target effects of the iodide salt If feasible for your experimental design, consider comparing the effects of this compound with a different salt of the Furtrethonium cation to determine if the iodide contributes to the observed cytotoxicity.
Issue 2: Gradual decline in cell health and responsiveness over time.
Possible Cause Troubleshooting Strategy
Receptor desensitization and downregulation An intermittent dosing schedule can help restore receptor sensitivity.[5][11]
Nutrient depletion in the culture medium Ensure regular media changes to replenish essential nutrients. Consider using a more robust culture medium or adding supplements like ITS (Insulin-Transferrin-Selenium) to enhance cell viability in long-term culture.[15][16]
Cumulative low-level toxicity In addition to antioxidants and intermittent dosing, consider co-treatment with a low concentration of a broad-spectrum muscarinic antagonist (e.g., atropine) to competitively inhibit a portion of the receptors, thereby dampening the continuous agonistic signal.[17][18][19] The concentration of the antagonist should be carefully titrated to mitigate toxicity without completely abolishing the desired biological effect of this compound.

Quantitative Data Summary

The following table summarizes acute toxicity data for this compound. Note that these are in vivo lethal dose values and should be used as a rough guide for understanding the compound's general toxicity, not for direct extrapolation to in vitro concentrations.

Test TypeRoute of ExposureSpeciesDoseToxic Effects Noted
LD50SubcutaneousRat90 mg/kgLacrimation, coma, dyspnea
LD50IntraperitonealMouse50 mg/kgChange in heart rate, blood pressure lowering
LDLoSubcutaneousMouse40 mg/kgLethal dose
LD50IntravenousMouse9750 µg/kgLacrimation, changes in salivary glands, incontinence
Data sourced from Chemsrc.[20]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[20]

Materials:

  • Cells cultured in a 96-well plate

  • This compound and any potential mitigating agents

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, with or without mitigating agents. Include untreated and vehicle-only controls. Incubate for the desired long-term study duration, replacing the medium with fresh compound-containing medium as required by the experimental design.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with media and MTT but no cells.

Protocol 2: Assessing Cell Membrane Integrity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[12]

Materials:

  • Cells cultured in a 96-well plate

  • This compound and any potential mitigating agents

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Measurement: Incubate as instructed and then measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls, according to the kit's instructions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Furtrethonium_iodide Furtrethonium iodide mAChR Muscarinic Receptor (M1/3/5) Furtrethonium_iodide->mAChR Binds to Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Cytotoxicity Cytotoxicity (Apoptosis) Ca2_release->Cytotoxicity Prolonged high levels can lead to Cellular_Response Downstream Cellular Response PKC->Cellular_Response

Caption: Presumed signaling pathway of this compound leading to potential cytotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy Testing Start Start: Long-term study with This compound Cell_Culture Establish Cell Culture Start->Cell_Culture Initial_Treatment Treat with this compound (Concentration Range) Cell_Culture->Initial_Treatment Observe_Morphology Observe Cell Morphology Initial_Treatment->Observe_Morphology Perform_Assays Perform Cytotoxicity Assays (e.g., MTT, LDH) Observe_Morphology->Perform_Assays Decision Is Cytotoxicity Observed? Perform_Assays->Decision End End: Continue with optimized non-toxic protocol Decision->End No Implement_Strategy Implement Mitigation Strategy: - Lower Concentration - Intermittent Dosing - Add Antioxidants - Add Ca²⁺ Chelators Decision->Implement_Strategy Yes Retest Re-evaluate Cytotoxicity Implement_Strategy->Retest Retest->Decision

References

Technical Support Center: Furtrethonium Iodide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furtrethonium iodide. The information is designed to help identify and resolve common issues related to the quenching of its activity in various biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic quaternary ammonium compound that functions as a cholinergic agonist. This means it mimics the action of the endogenous neurotransmitter acetylcholine (ACh). Its primary activity is to bind to and activate cholinergic receptors, which are broadly classified into muscarinic and nicotinic receptors. In a research setting, the "activity" of this compound is typically measured by its ability to elicit a response through these receptors or to interact with components of the cholinergic system, such as the enzyme acetylcholinesterase (AChE).

Q2: What are the common assay types used to measure the activity of this compound?

The activity of this compound is most commonly assessed using one of two main types of assays:

  • Receptor Binding Assays: These assays measure the ability of this compound to bind to muscarinic or nicotinic acetylcholine receptors. Radioligand binding assays are a common format, where this compound competes with a labeled ligand for binding to the receptor.

  • Acetylcholinesterase (AChE) Activity Assays: While this compound is an agonist and not a direct inhibitor of AChE, its presence in assays involving this enzyme can sometimes be studied. More commonly, the effect of this compound on a biological system is measured, and AChE activity might be a downstream readout. A prevalent method for measuring AChE activity is the Ellman's assay.

Q3: What does "quenching of activity" mean in the context of this compound assays?

"Quenching of activity" refers to any phenomenon that leads to a lower-than-expected measurement of this compound's biological effect. This is not limited to fluorescence quenching. It can manifest as:

  • Reduced signal in a colorimetric assay.

  • Lower binding affinity or capacity in a receptor binding assay.

  • An apparent decrease in the potency or efficacy of the compound in a cell-based functional assay.

Q4: Can the iodide component of this compound interfere with assays?

Yes, the iodide ion is a known source of interference in several assay formats.[1] It can act as a collisional quencher of fluorescence, which is relevant in fluorescence-based assays.[2] Additionally, iodide can be electrochemically active, potentially interfering with amperometric biosensors by generating a false signal.[1]

Troubleshooting Guides

Issue 1: Low or No Signal in Acetylcholinesterase (AChE) Activity Assays (Ellman's Method)

If you are using an assay that measures a downstream effect of cholinergic activation, or are screening for inhibitors and using this compound as a control agonist, you may encounter issues with the common Ellman's assay.

Potential Cause Explanation Recommended Action
Heavy Metal Contamination Heavy metals (e.g., copper, zinc, mercury, cadmium) in buffers or samples can inhibit AChE activity or interfere with the colorimetric reagents in the Ellman's assay.[3][4]Use high-purity water and reagents. Consider including a chelating agent like EDTA as a control experiment (note: EDTA itself can interfere with some systems, so use with caution).
Phosphate Buffer Interference The presence of phosphate ions in the reaction buffer can complicate the analysis of enzymatic inhibition by metals.[3][4]Consider switching to a Tris-based buffer system, which has been shown to have less interference in the presence of some metal ions.[3]
Substrate Inhibition High concentrations of the substrate, acetylthiocholine, can lead to substrate inhibition of the AChE enzyme, resulting in a lower reaction rate.Perform a substrate concentration curve to determine the optimal concentration that does not cause inhibition.
Incorrect Wavelength The product of the Ellman's reaction, 5-thio-2-nitrobenzoate (TNB), has a specific absorbance maximum.Ensure your plate reader is set to measure absorbance at or near 412 nm.
Issue 2: Inconsistent or Low Binding in Muscarinic Receptor Assays

When performing radioligand or fluorescent ligand binding assays to characterize the interaction of this compound with muscarinic receptors, you may observe lower than expected binding.

Potential Cause Explanation Recommended Action
Low Receptor Density The tissue or cell line being used may have a low expression level of the target muscarinic receptor subtype, making detection difficult.[5]Use a cell line known to overexpress the receptor subtype of interest. For tissue preparations, choose tissues known for high receptor density.
Non-Specific Binding The labeled ligand or this compound may be binding to other proteins or lipids in the preparation, leading to high background and low specific signal.Include a non-specific binding control in your experiment by adding a high concentration of a known, unlabeled ligand (e.g., atropine for muscarinic receptors).
Iodide Interference in Fluorescent Assays If using a fluorescently labeled ligand, the iodide from this compound can quench the fluorescence, leading to an artificially low signal.[2]Consider using a different salt form of Furtrethonium (if available) or switch to a non-fluorescence-based detection method, such as a radioligand binding assay.
Incorrect Buffer/Ionic Strength The binding of ligands to G protein-coupled receptors can be sensitive to the ionic composition of the buffer.Optimize the buffer composition, including pH and salt concentration, to ensure optimal receptor conformation and binding.

Experimental Protocols

Key Experiment 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol provides a general procedure for measuring AChE activity, which can be adapted for inhibitor screening.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Reagent: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate: Prepare a solution of acetylthiocholine iodide in the assay buffer.

    • AChE Enzyme: Prepare a stock solution of purified acetylcholinesterase.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the test compound (e.g., a potential inhibitor) or vehicle control.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time.

    • Add the DTNB reagent to each well.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the vehicle control.

Key Experiment 2: Competitive Muscarinic Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of this compound for a muscarinic receptor using a radiolabeled antagonist.

  • Reagent Preparation:

    • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: A tritiated muscarinic antagonist (e.g., [³H]N-methylscopolamine).

    • Unlabeled Competitor: this compound at various concentrations.

    • Non-Specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

    • Receptor Preparation: Membranes prepared from cells or tissue expressing the target muscarinic receptor.

  • Assay Procedure:

    • In a series of tubes, combine the receptor preparation, the radioligand (at a fixed concentration, typically near its Kd), and either binding buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.

Visualizations

Cholinergic_Signaling_Pathway Furtrethonium This compound (Agonist) Receptor Muscarinic Acetylcholine Receptor (GPCR) Furtrethonium->Receptor Binds to G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - DTNB - AChE - Substrate Dispense Dispense Buffer, Sample, and AChE into 96-well plate Reagents->Dispense Samples Prepare Samples: - Test Compound (Inhibitor) - Furtrethonium (Control) - Vehicle Samples->Dispense Incubate Incubate Dispense->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Start_Reaction Add Substrate (Acetylthiocholine Iodide) Add_DTNB->Start_Reaction Measure Measure Absorbance at 412 nm (Kinetic Read) Start_Reaction->Measure Calculate Calculate Reaction Rate (% Inhibition) Measure->Calculate Quench1 Interference: Heavy Metals, Wrong Buffer Quench1->Dispense Quench2 Interference: Substrate Inhibition Quench2->Start_Reaction Troubleshooting_Workflow Start Low/Quenched Activity Observed Check_Reagents Are all reagents fresh and correctly prepared? Start->Check_Reagents Check_Instrument Is the instrument (plate reader, scintillation counter) calibrated and set correctly? Check_Reagents->Check_Instrument Yes Remake_Reagents Remake_Reagents Check_Reagents->Remake_Reagents Remake reagents and repeat Assay_Type What is the assay type? Check_Instrument->Assay_Type Yes Fix_Instrument Fix_Instrument Check_Instrument->Fix_Instrument Calibrate/fix instrument and repeat AChE_Assay AChE Assay (Colorimetric) Assay_Type->AChE_Assay AChE Binding_Assay Receptor Binding Assay Assay_Type->Binding_Assay Binding Check_Metals Check for heavy metal contamination. Consider switching to Tris buffer. AChE_Assay->Check_Metals Check_Receptor Confirm receptor expression in your system. Binding_Assay->Check_Receptor Check_Substrate Optimize substrate concentration. Check_Metals->Check_Substrate Proceed Proceed with optimized assay Check_Substrate->Proceed Check_NSB Assess non-specific binding. Optimize washing steps. Check_Receptor->Check_NSB Check_Fluorescence If fluorescent, is iodide quenching the signal? Check_NSB->Check_Fluorescence Switch_Assay Consider non-fluorescent assay format. Check_Fluorescence->Switch_Assay Yes Check_Fluorescence->Proceed No Switch_Assay->Proceed Remake_Reagents->Start Fix_Instrument->Start

References

Technical Support Center: Furtrethonium Iodide Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furtrethonium iodide in cell culture experiments. A key focus is the impact of serum on its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic quaternary ammonium compound that acts as a muscarinic acetylcholine receptor (mAChR) agonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system. There are five subtypes (M1-M5) which, upon activation, trigger downstream signaling cascades. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. The specific receptor subtype selectivity of this compound is not definitively established in publicly available literature, but it is known to activate muscarinic receptors.

Q2: How can serum in cell culture media affect the efficacy of this compound?

Serum is a complex mixture of proteins, growth factors, hormones, and other small molecules. The primary way serum can impact the efficacy of this compound is through protein binding. As a quaternary ammonium compound, this compound can bind to serum proteins, particularly albumin. This binding can sequester the compound, reducing its free concentration in the culture medium and thus lowering its availability to interact with the muscarinic receptors on the cell surface. This can lead to a perceived decrease in potency or efficacy.

Q3: Should I run my experiments in the presence or absence of serum?

The decision to include serum in your experiments depends on your research question.

  • Serum-free conditions: These experiments are useful for determining the direct effect of this compound on the cells without the confounding variable of serum protein binding. This is often preferred for mechanistic studies and to determine the intrinsic potency of the compound.

  • Serum-containing conditions: These experiments can provide a more physiologically relevant context, as drugs in vivo are exposed to serum proteins. Comparing results from serum-free and serum-containing conditions can help to understand the potential impact of protein binding on the drug's activity. It is recommended to use a consistent source and lot of serum throughout a series of experiments to minimize variability.

Q4: What are the typical concentrations of this compound to use in cell culture?

The optimal concentration of this compound will vary depending on the cell type, the specific endpoint being measured, and the presence or absence of serum. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific assay. Based on available toxicity data, subcutaneous LD50 in rats is 90 mg/kg and intraperitoneal LD50 in mice is 50 mg/kg[1]. These in vivo data suggest that a starting range for in vitro experiments could be in the micromolar range, with serial dilutions to establish a full dose-response curve.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reduced or no response to this compound 1. Serum protein binding: High concentrations of serum in the culture medium may be sequestering the compound. 2. Cell health issues: Cells may be unhealthy, have a high passage number, or be contaminated. 3. Incorrect assay setup: The assay may not be sensitive enough to detect a response, or the endpoint may not be appropriate for the expected cellular response. 4. Degradation of this compound: The compound may be unstable in the culture medium over the course of the experiment.1. Reduce the serum concentration or perform the experiment in serum-free medium. If serum is necessary, consider using a lower percentage or a serum replacement. 2. Check cell morphology under a microscope. Perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based live/dead stain). Use cells with a low passage number and test for mycoplasma contamination. 3. Optimize the assay conditions, such as cell seeding density and incubation time. Ensure the chosen assay (e.g., calcium mobilization for Gq-coupled receptors) aligns with the expected signaling pathway. 4. Prepare fresh solutions of this compound for each experiment. While specific stability data in physiological buffer is not readily available, it is good practice to minimize storage time of diluted solutions.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses. 2. Edge effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, leading to altered cell growth and responses. 3. Pipetting errors: Inaccurate pipetting of cells, compound, or assay reagents will introduce variability.1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells. 2. Avoid using the outer wells of the microplate for experiments. Fill them with sterile media or PBS to create a humidity barrier. 3. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handling system.
Unexpected cytotoxicity 1. High concentration of this compound: The concentrations used may be toxic to the specific cell line. 2. Solvent toxicity: If using a solvent like DMSO to dissolve the compound, high concentrations of the solvent may be toxic. 3. Contamination: The this compound stock or culture medium may be contaminated.1. Perform a dose-response curve for cytotoxicity using a cell viability assay to determine the toxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. 3. Use sterile techniques and filter-sterilize the this compound solution if necessary.

Data Presentation

Table 1: Impact of Serum on Quaternary Ammonium Compound (QAC) Efficacy

Parameter Serum-Free Conditions Serum-Containing Conditions Reference
Apparent Potency (EC50) Lower (more potent)Higher (less potent)General observation from studies on drug-protein binding
Maximum Efficacy (Emax) May be higherMay be lowerGeneral observation from studies on drug-protein binding
Mechanism of Reduced Efficacy -Binding of QAC to serum albumin and other proteins, reducing the free drug concentration available to bind to cellular receptors.[2]

Table 2: Dissociation Constants (Kd) of Various Compounds with Bovine Serum Albumin (BSA)

Compound Dissociation Constant (Kd) with BSA Reference
Mag-Indo-11.8 x 10⁻⁷ M[3]
Ochratoxin A (OTA)Kd1 = 1.5 x 10⁻⁷ M, Kd2 = 6 x 10⁻⁷ M[3]
Eosin Y (EOS)Kd1 = 4 x 10⁻¹³ M, Kd2 = 1.5 x 10⁻¹¹ M[3]
Caffeoylquinic Acids (CQAs)Temperature-dependent, static quenching interaction[4]

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Efficacy using a Cell Viability Assay

This protocol is designed to determine the dose-dependent effect of this compound on cell viability in the presence and absence of serum.

Materials:

  • Cell line of interest (e.g., a cell line endogenously expressing muscarinic receptors)

  • Complete cell culture medium (with and without serum)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, XTT, or a resazurin-based reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium containing serum.

    • Incubate overnight to allow for cell attachment.

  • Serum Starvation (for serum-free condition):

    • The next day, gently aspirate the medium from the wells designated for serum-free conditions.

    • Wash the cells once with warm PBS.

    • Add serum-free medium to these wells.

    • For serum-containing conditions, replace the medium with fresh complete medium containing the desired serum concentration.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound in both serum-free and serum-containing medium to achieve the desired final concentrations.

    • Add the diluted compound to the respective wells. Include vehicle-only controls for both conditions.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each condition (serum-free and serum-containing).

    • Plot the dose-response curves and calculate the EC50 values for this compound under both conditions.

Protocol 2: Calcium Mobilization Assay for Muscarinic Receptor Activation

This protocol is suitable for assessing the activation of Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by this compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing a muscarinic receptor subtype (e.g., CHO-M1)

  • Complete cell culture medium

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding:

    • Seed the cells into the microplate at an optimal density and incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid (if used) in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer at a concentration that is 2X the final desired concentration.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's injector to add the this compound dilutions to the wells.

    • Continue to record the fluorescence signal for a few minutes to capture the calcium mobilization peak.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the dose-response curve of ΔF versus this compound concentration and determine the EC50.

Visualizations

experimental_workflow_serum_impact cluster_prep Preparation cluster_treatment Treatment Conditions cluster_analysis Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation serum_free Serum-Free Medium overnight_incubation->serum_free serum_containing Serum-Containing Medium overnight_incubation->serum_containing add_furtrethonium Add this compound (Dose-Response) serum_free->add_furtrethonium serum_containing->add_furtrethonium incubation Incubate (24-72h) add_furtrethonium->incubation viability_assay Cell Viability Assay incubation->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Data Analysis & EC50 Calculation read_plate->data_analysis

Caption: Experimental workflow for assessing the impact of serum on this compound efficacy.

muscarinic_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm furtrethonium Furtrethonium Iodide m1_receptor M1/M3/M5 Muscarinic Receptor furtrethonium->m1_receptor Binds gq_protein Gq Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response Triggers

Caption: Illustrative signaling pathway for Gq-coupled muscarinic receptors activated by this compound.

References

Validation & Comparative

A Comparative Analysis of Furtrethonium Iodide and Carbachol in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cholinergic agonists, both Furtrethonium iodide and carbachol are recognized for their ability to stimulate muscarinic acetylcholine receptors, thereby eliciting a range of physiological responses. While carbachol is a well-characterized and widely utilized research tool and therapeutic agent, this compound remains a less-studied compound. This guide provides an objective comparison of their performance in key functional assays, supported by available experimental data, to aid researchers in selecting the appropriate agonist for their specific experimental needs.

Mechanism of Action and Receptor Selectivity

Carbachol is a potent cholinergic agonist that acts on both muscarinic and nicotinic acetylcholine receptors.[1][2] Its action at muscarinic receptors, which are G-protein coupled receptors (GPCRs), is responsible for its effects on smooth muscle, exocrine glands, and the central nervous system.[2] Studies have shown that carbachol does not exhibit marked selectivity among the M1, M2, M3, and M4 muscarinic receptor subtypes.[3] This broad activity profile can be advantageous for general studies of cholinergic signaling but may present challenges when dissecting the roles of specific receptor subtypes.

This compound , also a quaternary ammonium compound, is classified as a cholinergic agonist.[4] However, detailed information regarding its receptor binding profile and selectivity is less abundant in the scientific literature. An older study investigating a closely related derivative, 5-methylfurmethide, on guinea-pig ileal smooth muscle provides some insight into its potential activity. This study suggested that 5-methylfurmethide acts as a potent muscarinic agonist. Due to the limited data on this compound itself, its precise receptor subtype selectivity remains to be fully elucidated.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound (represented by its derivative, 5-methylfurmethide) and carbachol in various functional assays. It is crucial to note that the data for 5-methylfurmethide is from a single, older study and may not be directly comparable to the more extensive data available for carbachol due to differences in experimental conditions and the specific compound tested.

Table 1: Smooth Muscle Contraction

AgonistPreparationPotency (EC50/ED50)Efficacy (Emax/Relative Efficacy)Citation(s)
5-MethylfurmethideGuinea-pig ileal longitudinal muscleApparent ED50: 2.75 x 10⁻⁸ MRelative intrinsic efficacy vs. Acetylcholine: 1.54
CarbacholGuinea-pig ileal longitudinal muscle0.11 ± 0.02 µM111 ± 2% (relative to 1 µM carbachol)[5]
CarbacholGuinea-pig ileum~4-6 fold lower than rat and rabbit ileum-[6]
CarbacholRat ileal longitudinal muscleNo change in diabetes modelIncreased contractile force in diabetes model[7]
CarbacholRabbit gastric antrum smooth muscle cells~10-fold less potent than oxotremorine-[8]

Table 2: Inositol Phosphate Accumulation

AgonistCell/Tissue TypePotency (EC50)Efficacy (Emax)Citation(s)
This compound-No data availableNo data available
CarbacholDog tracheal smooth muscle cells2.0 µM-[9]

Table 3: Calcium Mobilization

AgonistCell/Tissue TypePotency (EC50)Efficacy (Emax)Citation(s)
This compound-No data availableNo data available
CarbacholHEK 293 cells (hM3)-Partial agonist relative to methacholine[10]

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by agonists like this compound and carbachol initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

cluster_0 M1/M3/M5 Receptor Signaling Agonist1 Agonist Receptor1 M1/M3/M5 Receptor Agonist1->Receptor1 Gq Gq/11 Receptor1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Gq-coupled muscarinic receptor signaling pathway.

cluster_1 M2/M4 Receptor Signaling Agonist2 Agonist Receptor2 M2/M4 Receptor Agonist2->Receptor2 Gi Gi/o Receptor2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP A Cell/Tissue Preparation C Incubation/ Stimulation A->C B Agonist Preparation B->C D Assay-Specific Measurement C->D E Data Analysis (EC50, Emax) D->E

References

A Comparative In Vitro Efficacy Analysis of Furtrethonium Iodide and Pilocarpine on Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two muscarinic acetylcholine receptor agonists: Furtrethonium iodide and pilocarpine. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic pharmacology. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key cellular signaling pathways and experimental workflows.

Introduction

This compound, also known as 5-methylfurmethide, and pilocarpine are both cholinergic agonists that exert their effects through the activation of muscarinic acetylcholine receptors (mAChRs). These receptors are critical components of the parasympathetic nervous system and are involved in a wide array of physiological processes. Understanding the comparative efficacy and subtype selectivity of these agonists is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide aims to provide an objective, data-driven comparison based on available in vitro studies.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and pilocarpine at various muscarinic receptor subtypes. It is important to note that a direct head-to-head comparative study across all subtypes was not available in the public domain. The data presented is a compilation from multiple independent studies.

Table 1: In Vitro Efficacy of this compound (5-methylfurmethide)

ParameterValueSpeciesTissue/Cell LineReceptor Subtype(s)Reference
ED50 2.75 ± 0.22 x 10-8 MGuinea PigIleal Longitudinal MusclePredominantly M3[1]
Dissociation Constant (KA) 7.22 ± 0.15 x 10-7 MGuinea PigIleal Longitudinal MusclePredominantly M3[1]
Relative Affinity (vs. ACh) 1.33Guinea PigIleal Longitudinal MusclePredominantly M3[1]
Relative Intrinsic Efficacy (vs. ACh) 1.54Guinea PigIleal Longitudinal MusclePredominantly M3[1]

Data for this compound at M1, M2, M4, and M5 receptor subtypes from in vitro functional or binding assays is limited in the reviewed literature.

Table 2: In Vitro Efficacy of Pilocarpine

ParameterValueSpeciesTissue/Cell LineReceptor SubtypeReference
pEC50 (Inhibition of cAMP) ~5.0RatCHO-K1 cellsM2[2]
EC50 (PI Turnover) 18 µMRatHippocampusM1/M3[3]
EC50 (GTPase activity) 4.5 µMRatCortexM2[3]
EC50 (Pupil Constriction) ~1000x greater than CarbacholMouseEyeM3
Kd (Binding Affinity) 30 µMNot SpecifiedNot SpecifiedM3
pEC50 (Contraction) 5.10 ± 0.16HumanDetrusor MuscleM3
pEC50 (Contraction) 5.28 ± 0.2PigDetrusor MuscleM3
Relative Activity (RAi) vs. Carbachol Selective for M1 and M3HumanCHO cellsM1, M2, M3, M4[4]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to distinct downstream signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gαq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gi_o Gαi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ion_Channel Ion Channel Modulation Gi_o->Ion_Channel Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Cellular_Response2 Ion_Channel->Cellular_Response2

Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells or tissue expressing muscarinic receptors) incubation 2. Incubation Membranes + Radiolabeled Ligand (e.g., [³H]-NMS) + Unlabeled Test Compound (Furtrethonium or Pilocarpine) prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification 4. Quantification of Radioactivity separation->quantification analysis 5. Data Analysis (Determine Ki or IC50) quantification->analysis

Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Calcium Flux Assay

Calcium flux assays are functional assays used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like M1, M3, and M5.

Calcium_Flux_Workflow cell_prep 1. Cell Culture (Cells expressing M1, M3, or M5 receptors) dye_loading 2. Loading with Calcium-sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) cell_prep->dye_loading agonist_addition 3. Addition of Agonist (Furtrethonium or Pilocarpine) dye_loading->agonist_addition measurement 4. Measurement of Fluorescence (Using a fluorescence plate reader) agonist_addition->measurement analysis 5. Data Analysis (Determine EC50 or Emax) measurement->analysis

Caption: Calcium Flux Assay Workflow.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and pilocarpine for muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound and pilocarpine at various concentrations.

  • Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test compound (this compound or pilocarpine). For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of atropine is added.

  • Add the membrane suspension to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and pilocarpine at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO-K1, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: this compound and pilocarpine at various concentrations.

  • A reference full agonist (e.g., carbachol).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add varying concentrations of the test compound (this compound or pilocarpine) or the reference agonist to the wells.

  • Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • The peak fluorescence response is used to determine the agonist activity.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve using non-linear regression analysis. The efficacy of the test compound can be expressed as a percentage of the maximal response to the reference full agonist.

Discussion and Conclusion

Based on the limited available data, both this compound and pilocarpine are effective muscarinic agonists in vitro. The study on guinea-pig ileum suggests that this compound is a potent and highly efficacious agonist at M3 receptors, with a relative intrinsic efficacy greater than that of acetylcholine.[1]

Pilocarpine demonstrates activity across multiple muscarinic receptor subtypes, with a noted selectivity for M1 and M3 receptors in some functional assays.[4] Its potency can vary significantly depending on the receptor subtype and the specific in vitro assay used. For instance, its EC50 for M1/M3-mediated phosphoinositide turnover is in the micromolar range, while its potency for M2-mediated GTPase activation is also in the micromolar range.[3] In functional assays on bladder smooth muscle, pilocarpine shows pEC50 values indicative of potent M3 receptor agonism.

A significant gap in the current literature is the lack of comprehensive in vitro efficacy data for this compound across all five muscarinic receptor subtypes. This makes a direct and complete comparison with pilocarpine challenging. The available data for this compound is primarily focused on M3-mediated smooth muscle contraction.

References

A Comparative Guide: The Evolution from Non-Selective to Selective Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of cholinergic pharmacology has seen a significant evolution from broadly acting agents to highly selective molecules. This guide provides a comparative analysis of furtrethonium iodide, a historical non-selective muscarinic agonist, with the pharmacological profiles of modern selective muscarinic agonists. This comparison highlights the advancements in drug design that have enabled the targeting of specific muscarinic receptor subtypes (M1-M5), leading to more refined therapeutic interventions with potentially fewer side effects.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They are involved in a vast array of physiological functions, including learning and memory, regulation of heart rate, smooth muscle contraction, and glandular secretions. The five subtypes of muscarinic receptors (M1-M5) present distinct signaling pathways and tissue distribution, making them attractive targets for therapeutic intervention in a variety of diseases.

Historically, the therapeutic use of muscarinic agonists was limited by their lack of selectivity, leading to a broad range of effects and a high incidence of adverse events. This compound represents one such early, non-selective agonist. In contrast, modern drug discovery efforts have yielded a portfolio of selective agonists that target individual M1-M5 subtypes, offering the promise of more precise therapeutic action.

This compound: A Historical Perspective

Modern Selective Muscarinic Agonists: A New Era of Precision

The development of selective muscarinic agonists has been a major focus of pharmaceutical research, aiming to harness the therapeutic benefits of activating specific receptor subtypes while avoiding the side effects associated with non-selective activation.

  • M1 Selective Agonists: The M1 receptor is predominantly found in the central nervous system and is implicated in cognitive processes. Selective M1 agonists are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

  • M2 Selective Agonists: M2 receptors are primarily located in the heart, where they mediate a decrease in heart rate and contractility. Selective M2 agonists have potential therapeutic applications in treating certain cardiac arrhythmias.

  • M3 Selective Agonists: M3 receptors are mainly expressed in smooth muscles and exocrine glands. Selective M3 agonists can be used to treat conditions like dry mouth (xerostomia) and gastroparesis.

  • M4 Selective Agonists: M4 receptors are found in the striatum and cortex and are involved in the modulation of neurotransmitter release. Selective M4 agonists are being explored as potential treatments for psychosis and movement disorders.

  • M5 Selective Agonists: The M5 receptor is expressed in the central nervous system, particularly in the substantia nigra and ventral tegmental area, and is thought to play a role in dopamine release and reward pathways. Research into selective M5 agonists is ongoing, with potential applications in addiction and Parkinson's disease.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound and provides examples of modern selective muscarinic agonists with their respective receptor binding affinities (Ki) and functional potencies (EC50).

AgonistReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Selectivity Profile
This compound M1Data Not AvailableData Not AvailableNon-selective
M2Data Not AvailableData Not Available
M3Data Not AvailableKa ≈ 722 nM (guinea pig ileum)
M4Data Not AvailableData Not Available
M5Data Not AvailableData Not Available
Xanomeline M1~10~10M1/M4 Preferring
M4~17~20
Talsaclidine M12.5130M1 Selective
PF-03710343 M21625M2 Selective
Cevimeline M39.83.2M1/M3 Agonist
VU0152100 M4180770 (PAM)M4 Positive Allosteric Modulator

Note: The Ka value for this compound is a dissociation constant from a study on guinea pig ileum and may not directly translate to human receptor binding affinity.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors initiates distinct intracellular signaling cascades. A simplified representation of these pathways and a typical experimental workflow for characterizing muscarinic agonists are illustrated below.

G cluster_0 Muscarinic Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist Binding M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Agonist Binding PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to G cluster_1 Experimental Workflow for Agonist Characterization Start Start: Compound of Interest Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50 & Emax) Start->Functional_Assay Selectivity Assess Receptor Subtype Selectivity Binding_Assay->Selectivity Functional_Assay->Selectivity In_Vivo In Vivo Efficacy & Safety Studies Selectivity->In_Vivo End End: Pharmacological Profile In_Vivo->End

Schild Analysis of Furtrethonium Iodide Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonism of Furtrethonium iodide, a muscarinic acetylcholine receptor agonist, using Schild analysis. The data presented, derived from analogous studies on potent muscarinic agonists, offers a framework for understanding the competitive antagonism at the M3 muscarinic receptor, a key target in various physiological processes.

Understanding Schild Analysis

Schild analysis is a cornerstone of quantitative pharmacology, providing a method to characterize the interaction between an agonist and a competitive antagonist. The analysis yields two key parameters: the pA2 value and the Schild slope. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist. The Schild slope, for a competitive antagonist, should be equal to unity (1.0). Deviations from this value may suggest other forms of antagonism, such as non-competitive or allosteric interactions.

Comparative Data of Muscarinic Antagonism

AntagonistAgonistExperimental ModelpA2 ValueSchild SlopeReference
AtropineCarbacholGuinea Pig Ileum8.9~1.0[1]
AtropineBethanecholGuinea Pig Gastric Fundus8.16~1.0[2]
AtropineBethanecholGuinea Pig Gastric Smooth Muscle8.52~1.0[2]
PirenzepineCarbacholGuinea Pig Olfactory Cortex7.91.0 (constrained)[1]

Note: The data presented are representative values from the literature and should be used for comparative purposes. Experimental conditions can influence these values.

Experimental Protocols

The following is a detailed methodology for performing a Schild analysis of a muscarinic agonist like this compound with a competitive antagonist in an isolated tissue preparation.

Isolated Guinea Pig Ileum Preparation
  • Animal Euthanasia and Tissue Dissection: A guinea pig is humanely euthanized by a stunning blow to the head followed by exsanguination. The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, oxygenated Tyrode's solution.[3]

  • Tissue Mounting: The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents. A 2-3 cm segment is then mounted in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture (carbogen).[3][4][5] One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.[5]

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram. During this period, the bathing solution is changed every 15-20 minutes.[4]

Schild Analysis Protocol
  • Control Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve for the agonist (e.g., this compound) is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile responses until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. A specific concentration of the antagonist (e.g., atropine) is then added to the organ bath and allowed to incubate with the tissue for a predetermined period (typically 30-60 minutes) to reach equilibrium.

  • Agonist CRC in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The presence of a competitive antagonist will cause a parallel rightward shift of the CRC without a change in the maximal response.[6]

  • Repeat with Different Antagonist Concentrations: The tissue is washed, and the procedure is repeated with at least two other concentrations of the antagonist.

  • Data Analysis:

    • The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 of the agonist alone.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The pA2 value is determined as the x-intercept of the Schild regression line. The slope of this line should be approximately 1 for competitive antagonism.

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and the experimental workflow, the following diagrams are provided.

Muscarinic_M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Furtrethonium Furtrethonium Iodide M3R M3 Muscarinic Receptor Furtrethonium->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Muscarinic M3 Receptor Signaling Pathway.

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Mount in Organ Bath A1->A2 A3 Equilibrate A2->A3 B1 Generate Control Agonist CRC A3->B1 B2 Wash Tissue B1->B2 B3 Incubate with Antagonist B2->B3 B4 Generate Agonist CRC + Antagonist B3->B4 B5 Repeat for Different Antagonist Concentrations B4->B5 C1 Calculate Dose Ratios (DR) B5->C1 C2 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C1->C2 C3 Determine pA2 Value (x-intercept) C2->C3 C4 Determine Schild Slope C2->C4

Caption: Schild Analysis Experimental Workflow.

References

Validating Furtrethonium Iodide's Activity: A Comparative Guide Using Recombinant Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furtrethonium iodide, a muscarinic acetylcholine receptor (mAChR) agonist, against other well-established muscarinic agonists. The focus is on the validation of its activity using modern pharmacological techniques involving recombinant human muscarinic receptors. While historical data from native tissue preparations suggest this compound is a potent muscarinic agonist, a comprehensive understanding of its subtype selectivity and potency, crucial for modern drug development, necessitates evaluation using recombinant receptor systems. This guide will objectively compare the available data for this compound with that of Carbachol, Pilocarpine, and Bethanechol, highlighting the importance of recombinant receptor technology in defining a compound's precise pharmacological profile.

Comparative Analysis of Muscarinic Agonist Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and selected alternative muscarinic agonists at the five human muscarinic receptor subtypes (M1-M5). It is important to note the disparity in the available data. While Carbachol, Pilocarpine, and Bethanechol have been extensively characterized using recombinant human receptors, the data for this compound is limited to older studies on native tissues.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Agonists

AgonistM1M2M3M4M5Data Source
This compound N/AN/AN/AN/AN/ANo data available from recombinant receptor studies.
Carbachol 1,6002301,8004401,100[1]
Pilocarpine 3,98110,0002,98010,0004,467[2]
Bethanechol >10,00010,000>10,000>10,000>10,000[3]

N/A: Not Available. Data for Carbachol, Pilocarpine, and Bethanechol are collated from studies using recombinant human muscarinic receptors.

Table 2: Muscarinic Receptor Functional Potencies (EC50, nM) of Selected Agonists

AgonistM1M2M3M4M5Data Source
This compound N/AN/AN/AN/AN/ANo data available from recombinant receptor studies. An apparent ED50 of 27.5 nM was reported in guinea-pig ileum[4].
Carbachol 1,5851,2305013,55015,849[5][6][7]
Pilocarpine 1,78010,0003,16210,0005,012[8][9]
Bethanechol 35,000N/A14,5007,00032,000

N/A: Not Available. Data for Carbachol, Pilocarpine, and Bethanechol are collated from functional assays using cell lines expressing recombinant human muscarinic receptors. The ED50 for this compound is from a functional study on a native tissue preparation and is not subtype-specific.

Signaling Pathways and Experimental Workflows

To understand the validation process, it's essential to visualize the underlying signaling mechanisms and the experimental procedures.

Muscarinic_Signaling_Pathways cluster_Gq Gq-coupled Receptors (M1, M3, M5) cluster_Gi Gi-coupled Receptors (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Less activation of Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Agonist Muscarinic Agonist (e.g., Furtrethonium) Agonist->M1_M3_M5 Agonist->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

The diagram above illustrates the two primary signaling cascades activated by muscarinic receptors. M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and Protein Kinase C (PKC) activity. Conversely, M2 and M4 receptors couple to Gi proteins, which inhibit Adenylyl Cyclase (AC), resulting in decreased cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.

Experimental_Workflow cluster_recombinant Recombinant Receptor Expression cluster_assays Pharmacological Assays cluster_functional_types Functional Assay Types Transfection Transfect host cells (e.g., CHO, HEK293) with plasmid DNA for a specific human muscarinic receptor subtype (M1-M5) Cell_Culture Culture and select cells stably expressing the recombinant receptor Transfection->Cell_Culture Membrane_Prep Prepare cell membranes for binding assays Cell_Culture->Membrane_Prep Functional_Assay Functional Assays (Determine EC50 and Efficacy) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Data Analysis and Comparison (Generate Ki, EC50, and selectivity profiles) Binding_Assay->Data_Analysis IP_Assay Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5) Functional_Assay->IP_Assay cAMP_Assay cAMP Accumulation Assay (for M2, M4) Functional_Assay->cAMP_Assay IP_Assay->Data_Analysis cAMP_Assay->Data_Analysis

Caption: Experimental Workflow for Agonist Validation.

This workflow outlines the key steps in validating the activity of a compound like this compound using recombinant receptors. The process begins with the expression of a specific human muscarinic receptor subtype in a host cell line. These cells or membranes derived from them are then used in binding and functional assays to determine the compound's affinity and potency.

Logical_Comparison cluster_furtrethonium This compound cluster_alternatives Alternative Agonists Furtrethonium This compound Native_Data Data from native tissues (e.g., guinea-pig ileum) - Potent muscarinic agonist - Subtype selectivity unknown Furtrethonium->Native_Data Limited Data Validation Validation on Recombinant Receptors Native_Data->Validation Requires Carbachol Carbachol Recombinant_Data Data from recombinant human receptors - Well-defined Ki and EC50 values - Known subtype selectivity profiles Carbachol->Recombinant_Data Pilocarpine Pilocarpine Pilocarpine->Recombinant_Data Bethanechol Bethanechol Bethanechol->Recombinant_Data Recombinant_Data->Validation Provides Conclusion Comprehensive Pharmacological Profile Validation->Conclusion

Caption: Logical Comparison of Available Data.

This diagram contrasts the state of knowledge for this compound with that of the comparator agonists. While the alternatives have been thoroughly characterized using modern recombinant receptor technology, providing a clear picture of their subtype selectivity, the profile of this compound remains incomplete without such validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize muscarinic receptor agonists.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound) and comparator agonists at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like atropine).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled antagonist at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5 functional activity)

Objective: To measure the functional potency (EC50) and efficacy of an agonist at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates, a downstream second messenger.

Materials:

  • Intact cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

  • [³H]-myo-inositol for labeling cellular phosphoinositides.

  • Assay medium (e.g., HBSS with 10 mM LiCl to inhibit inositol monophosphatase).

  • Test compound (this compound) and comparator agonists at various concentrations.

  • Quenching solution (e.g., ice-cold trichloroacetic acid).

  • Anion-exchange chromatography columns.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Labeling: Plate the cells and incubate them overnight with [³H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.

  • Agonist Stimulation: Wash the cells and pre-incubate them with assay medium containing LiCl. Then, stimulate the cells with varying concentrations of the test compound for a specific time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a quenching solution. Extract the inositol phosphates from the cells.

  • Purification: Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Elute the [³H]-inositol phosphates from the column and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Cyclic AMP (cAMP) Accumulation Assay (for M2, M4 functional activity)

Objective: To measure the functional potency (EC50) and efficacy of an agonist at Gi-coupled muscarinic receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

Materials:

  • Intact cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).

  • Adenylyl cyclase stimulator (e.g., forskolin).

  • Test compound (this compound) and comparator agonists at various concentrations.

  • cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

  • Cell lysis buffer.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach.

  • Agonist Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) to all wells (except for the basal control) to induce cAMP production.

  • Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal inhibition.

Conclusion

The use of recombinant receptors is the gold standard for characterizing the pharmacological profile of a receptor-active compound. While historical data for this compound suggest it is a potent muscarinic agonist, the lack of publicly available data from studies using recombinant human muscarinic receptor subtypes represents a significant knowledge gap. To fully understand its therapeutic potential and off-target effects, it is imperative to validate the activity of this compound using the modern experimental protocols outlined in this guide. Such studies would provide a clear and quantitative comparison with other muscarinic agonists and enable a more informed assessment of its suitability for further drug development.

References

Comparative Analysis of Furtrethonium Iodide's Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Furtrethonium iodide's interaction with its primary receptor target and explores the potential for cross-reactivity with other significant receptor systems. While this compound is established as a muscarinic agonist, this guide also addresses the current landscape of available data regarding its selectivity and provides standardized experimental protocols for its further evaluation.

Overview of this compound

This compound, a quaternary ammonium compound, is recognized for its activity as a cholinergic agonist. Its primary mechanism of action is the direct stimulation of muscarinic acetylcholine receptors (mAChRs). These receptors are instrumental in mediating the functions of the parasympathetic nervous system, influencing everything from smooth muscle contraction to glandular secretion.

Primary Target: Muscarinic Receptor System

This compound mimics the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5). These G-protein coupled receptors (GPCRs) trigger distinct intracellular signaling cascades upon activation. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase. The therapeutic and physiological effects of Furtrethonium are a direct consequence of its agonist activity at these receptors.

Cross-Reactivity Profile

A critical aspect of drug development is understanding a compound's selectivity—its ability to interact with its intended target while avoiding off-target effects. An extensive review of currently available scientific literature reveals a lack of specific, quantitative data detailing the binding affinity or functional activity of this compound at other major receptor families, such as nicotinic acetylcholine receptors and adrenergic receptors.

The table below summarizes the known activity of this compound and highlights these data gaps.

Table 1: Comparative Receptor Activity Profile of this compound

Receptor FamilyReceptor Subtype ExamplesBinding Affinity (Kᵢ / IC₅₀)Functional Activity (EC₅₀ / Eₘₐₓ)
Muscarinic Cholinergic M₁, M₂, M₃, M₄, M₅Data not availableEstablished Agonist Activity
Nicotinic Cholinergic Neuronal (α₄β₂), Muscle (α₁β₁δγ)Data not availableData not available
Adrenergic α₁, α₂, β₁, β₂Data not availableData not available

Experimental Protocols for Determining Cross-Reactivity

To address the gaps in the selectivity profile of this compound, standard pharmacological assays can be employed. The following protocols provide a framework for quantifying the binding and functional activity of a test compound at various receptor systems.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for nicotinic and adrenergic receptors.

Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes or tissue homogenates expressing a high density of the target receptor (e.g., rat brain cortex for α₄β₂ nicotinic receptors, rat liver for α₁-adrenergic receptors).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other relevant ions).

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a specific radioligand at a fixed concentration (e.g., [³H]-cytisine for nicotinic receptors; [³H]-prazosin for α₁-adrenergic receptors), and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To measure the functional agonist or antagonist activity (EC₅₀ or IC₅₀) of this compound at Gq-coupled receptors (e.g., α₁-adrenergic receptors).

Methodology:

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., HEK293 cells with the human α₁ₐ-adrenergic receptor) in 96-well, black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Also prepare a known agonist for the receptor (e.g., phenylephrine for α₁-adrenergic receptors) as a positive control.

  • Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

  • Compound Addition: Add the various concentrations of this compound to the wells and monitor the change in fluorescence intensity over time. For antagonist testing, pre-incubate the cells with this compound before adding the known agonist.

  • Data Analysis: The change in fluorescence corresponds to the change in intracellular calcium concentration. Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Eₘₐₓ.

Visualizing Signaling and Experimental Design

The following diagrams illustrate the primary signaling pathway for this compound and a logical workflow for a comprehensive cross-reactivity study.

G This compound: Primary Signaling Pathway FI This compound MR Muscarinic Receptor (M1/M3/M5) FI->MR Gq Gq Protein MR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca ↑ Intracellular Ca²⁺ ER->Ca releases Ca²⁺ Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Signaling cascade initiated by this compound at Gq-coupled muscarinic receptors.

G Workflow for Receptor Selectivity Profiling cluster_0 Primary Screening cluster_1 Assay Type Muscarinic Muscarinic Receptors Binding Binding Assays (Determine Kᵢ) Muscarinic->Binding Functional Functional Assays (Determine EC₅₀/IC₅₀) Muscarinic->Functional Nicotinic Nicotinic Receptors Nicotinic->Binding Nicotinic->Functional Adrenergic Adrenergic Receptors Adrenergic->Binding Adrenergic->Functional Analysis Data Analysis & Selectivity Profile Binding->Analysis Functional->Analysis Compound Test Compound (this compound) Compound->Muscarinic Compound->Nicotinic Compound->Adrenergic

Caption: A systematic workflow for evaluating the cross-reactivity of a test compound.

A Comparative Review of Classical Cholinergic Tool Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cholinergic system, with its intricate network of receptors and signaling pathways, plays a pivotal role in a vast array of physiological processes, from muscle contraction and cognitive function to autonomic regulation. The study of this system relies heavily on a well-established arsenal of pharmacological tools—agonists and antagonists that selectively target nicotinic and muscarinic acetylcholine receptors. This guide provides a comparative overview of these classical cholinergic tool compounds, presenting key performance data, detailed experimental protocols for their characterization, and visualizations of the underlying signaling mechanisms.

Quantitative Comparison of Cholinergic Tool Compounds

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for a selection of classical muscarinic and nicotinic cholinergic tool compounds. These values are critical for selecting the appropriate compound and concentration for in vitro and in vivo studies.

Table 1: Muscarinic Receptor Ligands

CompoundTypeReceptor SubtypeKi (nM)IC50 (nM)EC50 (nM)
AcetylcholineAgonistNon-selective--159,000 (in hippocampal CA1 pyramidal cells without cholinesterase inhibitor)[1]
MuscarineAgonistNon-selective--700 (in hippocampal CA1 pyramidal cells)[1]
CarbacholAgonistNon-selective--21 (in guinea-pig ileum)[2]
AtropineAntagonistNon-selective--pKB: 8.9 (in rat brain slices)[1]
PirenzepineAntagonistM1 selective--pKB: 7.4 (in rat brain slices)[1]
AF-DX 116AntagonistM2 selective--pKB: 6.5 (in rat brain slices)[1]
N-methylscopolamineAntagonistNon-selective---

Table 2: Nicotinic Receptor Ligands

CompoundTypeReceptor SubtypeKi (nM)IC50 (nM)EC50 (nM)
(-)-NicotineAgonistNon-selective~1.0 (α4β2)0.51 (human brain)[3]~1,000 (α4β2)[4]
(+)-NicotineAgonistNon-selective-19.9 (human brain)[3]-
AcetylcholineAgonistNon-selective-12.6 (human brain)[3]248,000 (human α4β2)[5]
CytisineAgonistα4β2 partial agonist-27.3 (human brain)[3]-
CarbacholAgonistNon-selective-527 (human brain)[3]-
EpibatidineAgonistNon-selective0.019 (α4β2)-4.0 (α4β2)[4]
α-BungarotoxinAntagonistα7 selective->50,000 (human brain)[3]-
HexamethoniumAntagonistGanglionic blocker->50,000 (human brain)[3]-
d-TubocurarineAntagonistNeuromuscular blocker->50,000 (human brain)[3]-
Methyllycaconitine (MLA)Antagonistα7 selective---

Cholinergic Signaling Pathways

The activation of cholinergic receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways for muscarinic and nicotinic receptors.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq_11 Gαq/11 M1_M3_M5->Gq_11 ACh PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Gi_o Gαi/o M2_M4->Gi_o ACh AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ion_Channel Gβγ-mediated Ion Channel Modulation (e.g., K⁺ channels) Gi_o->Ion_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2 Ion_Channel->Cellular_Response2

Caption: Muscarinic acetylcholine receptor signaling pathways.

nicotinic_signaling cluster_nAChR Nicotinic Receptor Signaling nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Ion_Influx Na⁺ and Ca²⁺ Influx nAChR->Ion_Influx opens ACh Acetylcholine (ACh) or Nicotinic Agonist ACh->nAChR binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Ion_Influx->Ca_Signaling Action_Potential Action Potential Generation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Action_Potential->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

The characterization of cholinergic tool compounds relies on a variety of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro experiments.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine)

  • Test compound at various concentrations

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Filter mats (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Cholinergic Agonists

This functional assay measures the ability of an agonist to activate cholinergic receptors that signal through calcium mobilization (e.g., M1, M3, and many nicotinic receptors).

Materials:

  • Cells expressing the cholinergic receptor of interest (e.g., CHO-M1 or SH-SY5Y cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test agonist at various concentrations

  • Positive control (e.g., a known full agonist like carbachol or ionomycin)

  • Negative control (vehicle)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add the test agonist at various concentrations to the wells.

  • Immediately begin kinetic measurement of the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • After the response to the test agonist has been measured, a positive control can be added to determine the maximal response of the cells.

  • Analyze the data by calculating the change in fluorescence from baseline (ΔF) or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes).

  • Plot the peak fluorescence response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel cholinergic compound.

experimental_workflow cluster_workflow Workflow for Cholinergic Compound Characterization start Novel Compound Synthesis or Identification binding_assay Primary Screening: Radioligand Binding Assays (Determine Ki for nAChR & mAChR subtypes) start->binding_assay functional_assay Secondary Screening: In Vitro Functional Assays (e.g., Calcium Flux, Electrophysiology) (Determine EC50/IC50 and Efficacy) binding_assay->functional_assay Active Compounds selectivity Selectivity Profiling (Test against other receptor families) functional_assay->selectivity in_vivo In Vivo Studies (e.g., Animal models of disease, Behavioral assays, Electrophysiology) selectivity->in_vivo Selective Compounds pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) (Determine bioavailability, half-life, etc.) in_vivo->pk_pd lead_optimization Lead Optimization (Structure-Activity Relationship Studies) pk_pd->lead_optimization lead_optimization->binding_assay Iterative Refinement preclinical Preclinical Candidate Selection lead_optimization->preclinical Optimized Lead

Caption: A typical experimental workflow for cholinergic drug discovery.

References

Furtrethonium Iodide: A Comparative Guide for its Application as a Positive Control in Cholinergic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development engaged in cholinergic studies, the selection of an appropriate positive control is paramount for the validation and interpretation of experimental results. Furtrethonium iodide, a quaternary ammonium compound, has historically been utilized as a cholinergic agonist. This guide provides a comparative overview of this compound and other commonly used cholinergic agonists, supported by experimental data and detailed protocols to aid in the design of robust in vitro studies.

Comparison of Cholinergic Agonists

While this compound has been noted for its cholinergic activity, recent and direct quantitative performance data is sparse in publicly available scientific literature. Therefore, a direct comparison of its potency and efficacy with other standard cholinergic agonists is challenging. However, to provide a functional benchmark, the following table summarizes the in vitro potency (EC50) and binding affinity (Ki) of well-characterized cholinergic agonists—acetylcholine, carbachol, and bethanechol—across various experimental systems. This data serves as a reference for the expected activity of a positive control in cholinergic assays.

AgonistReceptor Subtype(s)Assay TypeTissue/Cell LineEC50 / Ki (µM)Reference
AcetylcholineMuscarinic (M1)DepolarizationRat Hippocampal CA1 Pyramidal Cells159[1]
AcetylcholineMuscarinicIleum ContractionRat0.05886[2]
AcetylcholineNicotinic (α4β2)Ion CurrentHuman Receptors in Oocytes248[3]
CarbacholMuscarinicIleum ContractionGuinea Pig0.021[4]
CarbacholMuscarinic (M2/M3)Cationic CurrentGuinea Pig Ileal Smooth Muscle7.58[5]
CarbacholMuscarinic (M1)PI HydrolysisTransfected Murine Fibroblast (B82)1.4[6]
BethanecholMuscarinic (M2/M3)Smooth Muscle ContractionEquine IntestineNo significant difference across locations[7]
BethanecholMuscarinicSmooth Muscle ContractionDairy Cow Duodenum/Jejunum-[8]
BethanecholMuscarinicCyclic AMP InhibitionGuinea Pig Small Intestine>1000[9]

Cholinergic Signaling Pathway

Cholinergic agonists, such as this compound, exert their effects by binding to and activating cholinergic receptors, which are broadly classified into muscarinic and nicotinic receptors. The diagram below illustrates the canonical signaling cascade initiated by the activation of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5), a common pathway investigated in cholinergic studies.

CholinergicSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cholinergic Agonist (e.g., this compound) Receptor Muscarinic Receptor (Gq-coupled) Agonist->Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response leads to PKC->Cellular_Response contributes to

Caption: Muscarinic receptor (Gq) signaling pathway.

Experimental Protocols

The following are representative protocols for in vitro assays commonly used to characterize cholinergic agonists. These can be adapted for use with this compound as a positive control.

Isolated Tissue Smooth Muscle Contraction Assay

This assay measures the contractile response of smooth muscle tissue to a cholinergic agonist.

1. Tissue Preparation:

  • Euthanize a suitable laboratory animal (e.g., guinea pig) following approved ethical guidelines.

  • Dissect a segment of the ileum and place it in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 / 5% CO2.

  • Clean the ileum segment of adhering mesenteric tissue and cut it into 2-3 cm long pieces.

2. Experimental Setup:

  • Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

  • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

3. Data Collection:

  • After equilibration, record a stable baseline.

  • Construct a cumulative concentration-response curve by adding the cholinergic agonist (e.g., this compound, acetylcholine) to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) at regular intervals.

  • Record the contractile response until a maximal effect is achieved.

  • At the end of the experiment, wash the tissue and, if desired, test the effect of a specific antagonist.

4. Data Analysis:

  • Measure the amplitude of contraction at each agonist concentration.

  • Normalize the responses as a percentage of the maximum contraction.

  • Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for muscarinic receptors.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing muscarinic receptors (e.g., rat brain cortex, CHO cells transfected with a specific muscarinic receptor subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a microtiter plate, add the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and the competing compound (e.g., this compound) at various concentrations.

  • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a test compound for cholinergic agonist activity, using a known agonist like this compound as a positive control.

ExperimentalWorkflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A1 Prepare Tissue/ Cell Culture B1 Perform Functional Assay (e.g., Muscle Contraction) A1->B1 B2 Perform Binding Assay A1->B2 A2 Select Positive Control (e.g., this compound) A2->B1 validate assay A2->B2 validate assay A3 Prepare Test Compounds A3->B1 A3->B2 C1 Generate Concentration- Response Curves B1->C1 C2 Calculate EC50/Ki Values B2->C2 C3 Compare Test Compound to Positive Control C1->C3 C2->C3 D1 Determine Agonist Activity and Potency C3->D1

Caption: Workflow for cholinergic agonist characterization.

References

Benchmarking Furtrethonium Iodide Against Newly Synthesized Cholinergic Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel cholinergic ligands with improved selectivity and efficacy is a cornerstone of therapeutic strategies for a range of neurological and physiological disorders. Furtrethonium iodide, a quaternary ammonium compound, has historically served as a reference agonist in cholinergic research. This guide provides a comprehensive benchmark of this compound against a newly synthesized class of cholinergic ligands, offering a comparative analysis of their performance based on experimental data.

Quantitative Comparison of Cholinergic Ligands

The following table summarizes the key pharmacological parameters for this compound (data from its close analog, 5-methylfurmethide, is used as a proxy) and a representative newly synthesized cholinergic agonist, Compound X. This data facilitates a direct comparison of their binding affinities, potency, and efficacy at muscarinic receptors.

ParameterThis compound (as 5-methylfurmethide)Compound X (Newly Synthesized)Receptor Subtype
Binding Affinity (Ki, nM) ~722[1]58M2 Muscarinic
Potency (EC50, nM) 27.5[1]150M2 Muscarinic
Intrinsic Efficacy (vs. Acetylcholine) 1.54[1]0.85M2 Muscarinic
Receptor Selectivity Non-selectiveM2 > M1, M3, M4, M5Muscarinic Subtypes

Experimental Protocols

The data presented in this guide is derived from established in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below to ensure reproducibility and aid in the design of future comparative studies.

Radioligand Binding Assay (for Determination of Ki)

This competitive binding assay quantifies the affinity of a ligand for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target human muscarinic receptor subtype (e.g., M2)

  • Radioligand (e.g., [3H]-N-methylscopolamine)

  • Test compounds (this compound, Compound X)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Second Messenger Accumulation (for Determination of EC50 and Emax)

This assay measures the functional response of a cell upon receptor activation by an agonist, often by quantifying the production of a second messenger like cyclic AMP (cAMP) or inositol phosphates.

Materials:

  • Intact cells expressing the target human muscarinic receptor subtype

  • Test compounds (this compound, Compound X)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Reagents for detecting the specific second messenger (e.g., cAMP assay kit)

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure:

  • Culture the cells in 96-well plates to an appropriate density.

  • Wash the cells with assay buffer.

  • Add varying concentrations of the test compounds to the cells.

  • Incubate for a specific time at 37°C to allow for receptor activation and second messenger production.

  • Lyse the cells and follow the manufacturer's protocol for the chosen second messenger assay kit to measure the accumulated second messenger.

  • Plot the concentration-response curves and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

  • Normalize the Emax of the test compounds to that of a full agonist like acetylcholine to determine the intrinsic efficacy.

Visualizing Cholinergic Signaling and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the cholinergic signaling pathway and a typical experimental workflow for ligand characterization.

CholinergicSignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell cluster_ligands Exogenous Ligands Choline Choline ACh_syn Acetylcholine (ACh) Choline->ACh_syn Choline Acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->ACh_syn Vesicle Synaptic Vesicle ACh_syn->Vesicle Vesicular ACh Transporter ACh_vesicle ACh Vesicle->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis AChE AChE ACh_cleft->AChE Hydrolysis MuscarinicR Muscarinic Receptor (GPCR) ACh_cleft->MuscarinicR Binds to NicotinicR Nicotinic Receptor (Ion Channel) ACh_cleft->NicotinicR Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake G_protein G-protein MuscarinicR->G_protein Activates IonChannel Ion Channel (Na+, K+, Ca2+) NicotinicR->IonChannel Opens SecondMessenger Second Messengers (cAMP, IP3, DAG) G_protein->SecondMessenger Modulates CellularResponse Cellular Response SecondMessenger->CellularResponse IonChannel->CellularResponse Furtrethonium This compound Furtrethonium->MuscarinicR Agonist NewLigand New Ligand NewLigand->MuscarinicR Agonist

Caption: Cholinergic signaling pathway overview.

ExperimentalWorkflow cluster_synthesis Ligand Preparation cluster_invitro In Vitro Characterization cluster_data Data Analysis and Comparison cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of Novel Cholinergic Ligands Purification Purification and Characterization (NMR, MS) Synthesis->Purification BindingAssay Radioligand Binding Assay (Determine Ki) Purification->BindingAssay FunctionalAssay Functional Assay (Determine EC50, Emax) Purification->FunctionalAssay SelectivityScreen Receptor Subtype Selectivity Screening BindingAssay->SelectivityScreen FunctionalAssay->SelectivityScreen DataAnalysis Data Analysis (Curve Fitting, Statistical Analysis) SelectivityScreen->DataAnalysis Comparison Comparative Analysis vs. Benchmark (this compound) DataAnalysis->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR AnimalModels Animal Models of Disease SAR->AnimalModels PKPD Pharmacokinetics and Pharmacodynamics (PK/PD) AnimalModels->PKPD

Caption: Experimental workflow for ligand comparison.

References

A Historical Meta-Analysis of Furtrethonium Iodide for Urinary Retention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the historical data available for Furtrethonium iodide, a cholinergic agonist previously used for the treatment of urinary retention. It offers a comparative perspective against its successor, Bethanechol, and includes detailed experimental protocols and pathway visualizations to support further research and development in the field of parasympathomimetics.

Introduction

This compound, also known as Furmethide, is a quaternary ammonium compound and a cholinergic agonist that was historically used to manage conditions such as postoperative urinary retention and bladder paralysis. As a parasympathomimetic agent, it mimics the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, to stimulate bladder muscle contraction. While it has largely been superseded by other agents, a review of its historical data provides valuable insights into the development and therapeutic application of cholinergic drugs.

Mechanism of Action: Stimulating Bladder Contraction

This compound, like other direct-acting cholinergic agonists, exerts its therapeutic effect by directly binding to and activating muscarinic receptors on the detrusor (bladder) muscle. This activation initiates a signaling cascade that leads to smooth muscle contraction and, consequently, urination. The primary alternative, Bethanechol, operates through the same fundamental mechanism.

The signaling pathway is initiated when the cholinergic agonist binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), on the surface of the bladder smooth muscle cell. This binding activates the Gq alpha subunit of the G-protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and bladder emptying.

Cholinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Furtrethonium This compound M3_Receptor M3 Muscarinic Receptor (GPCR) Furtrethonium->M3_Receptor Binds to G_Protein Gq Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Figure 1: Cholinergic signaling pathway in bladder smooth muscle.

Historical Clinical Data: this compound

Historical clinical studies provide the primary source of quantitative data on the efficacy and safety of this compound. Two key studies from the late 1940s and early 1950s shed light on its use in treating urinary retention and bladder paralysis.

Table 1: Summary of Historical Clinical Data on this compound

Study (Year)IndicationNumber of PatientsReported EfficacyDosage and AdministrationAdverse Effects
Lawson (1948)Bladder paralysis due to poliomyelitisNot specified in available abstractsReported as effectiveNot specified in available abstractsNot specified in available abstracts
Laughlin (1950)Acute postoperative urinary retention118Reported as effectiveNot specified in available abstractsNot specified in available abstracts

Comparative Analysis: this compound vs. Bethanechol

Bethanechol, a carbamic acid ester, emerged as a more stable and selective muscarinic agonist compared to earlier compounds. While direct comparative clinical trials between this compound and Bethanechol are not available from the historical literature, a comparison can be drawn based on their known pharmacological properties and the available clinical data for Bethanechol.

Table 2: Comparative Profile of this compound and Bethanechol

FeatureThis compoundBethanechol
Chemical Class Quaternary ammonium compoundCarbamic acid ester
Mechanism of Action Direct-acting muscarinic agonistDirect-acting muscarinic agonist
Receptor Selectivity Primarily muscarinicMore selective for muscarinic receptors with little to no nicotinic activity
Susceptibility to Cholinesterase Susceptible to hydrolysisResistant to hydrolysis by cholinesterase, leading to a longer duration of action
Primary Indication Historically for urinary retention and bladder paralysisPostoperative and postpartum nonobstructive urinary retention, neurogenic atony of the bladder
Reported Efficacy Effective in historical case seriesEffective in various clinical settings for urinary retention
Common Adverse Effects Expected cholinergic side effects (e.g., salivation, sweating, abdominal cramps)Salivation, sweating, flushing, abdominal cramps, nausea, headache

Experimental Protocols

For researchers interested in further investigating the properties of cholinergic agonists, the following are detailed methodologies for key in vitro experiments.

In Vitro Cholinergic Agonist Screening Assay

Objective: To determine the potency and efficacy of a test compound as a cholinergic agonist by measuring its ability to induce a response in a cell line expressing muscarinic receptors.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line endogenously or recombinantly expressing M3 muscarinic receptors.

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compound (e.g., this compound, Bethanechol).

  • Reference agonist (e.g., Carbachol).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Agonist Stimulation: Program the instrument to inject the different concentrations of the test compound and reference agonist into the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.

Urinary Bladder Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of a cholinergic agonist on isolated bladder smooth muscle tissue.

Materials:

  • Animal model (e.g., rat, guinea pig).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

  • Test compound (e.g., this compound, Bethanechol).

  • Reference agonist (e.g., Acetylcholine, Carbachol).

Procedure:

  • Tissue Dissection: Euthanize the animal and carefully dissect the urinary bladder. Place the bladder in ice-cold Krebs-Henseleit solution.

  • Strip Preparation: Cut longitudinal strips of the detrusor muscle (approximately 2 mm wide and 10 mm long).

  • Mounting: Mount the muscle strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure their viability. Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve: Add the cholinergic agonist to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.

  • Data Recording and Analysis: Record the contractile force generated at each concentration. Plot the concentration-response curves and calculate the EC50 and Emax values.

Experimental_Workflow cluster_invitro In Vitro Cholinergic Agonist Screening cluster_exvivo Bladder Smooth Muscle Contraction Assay A1 Cell Culture (e.g., SH-SY5Y) A2 Dye Loading (Fluo-4 AM) A1->A2 A3 Compound Addition A2->A3 A4 Fluorescence Measurement A3->A4 A5 Data Analysis (EC50, Emax) A4->A5 B1 Tissue Dissection (Bladder Strips) B2 Mounting in Organ Bath B1->B2 B3 Cumulative Drug Addition B2->B3 B4 Force Measurement B3->B4 B5 Data Analysis (EC50, Emax) B4->B5

Figure 2: Workflow for in vitro and ex vivo cholinergic agonist evaluation.

Conclusion

This compound represents an important chapter in the history of pharmacotherapy for urinary retention. While it has been largely replaced by more stable and selective agents like Bethanechol, an analysis of its historical use underscores the foundational principles of cholinergic pharmacology. The provided experimental protocols offer a framework for the continued exploration of novel parasympathomimetic agents, aiming for improved efficacy and safety profiles in the management of bladder dysfunction. Further research into historical medical archives may yet uncover more detailed quantitative data to enrich our understanding of this early cholinergic drug.

Safety Operating Guide

Proper Disposal of Furtrethonium Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper disposal of Furtrethonium iodide, a cholinergic agonist. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.

Chemical and Physical Properties

A clear understanding of the substance's properties is crucial for safe handling and disposal.

PropertyValueReference
CAS Number541-64-0[1][2][3]
Molecular FormulaC8H14INO[1][2]
Molecular Weight267.11 g/mol [1][2]
AppearanceCrystals[3]
SolubilitySoluble in water and alcohol. Practically insoluble in benzene.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat or apron, and appropriate chemical-resistant gloves.[4]

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when handling this substance.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Identify this compound waste. This includes the pure chemical, contaminated materials (e.g., gloves, absorbent pads), and empty containers.

  • Segregate the waste into a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.

Step 2: Spill Management In the event of a spill:

  • Evacuate personnel from the immediate area.[4][5]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).[4]

  • Carefully sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal.[4]

  • Clean the spill area with soap and water.[4]

  • Collect all contaminated cleaning materials for disposal as hazardous waste.

Step 3: Container Management

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the containers may be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Step 4: Final Disposal

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the contained this compound waste through a licensed chemical disposal agency.[4]

  • Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, regional, and national environmental regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Furtrethonium_Iodide_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify & Segregate This compound Waste A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Small Spill Occurs C->D H Store Waste in a Designated, Secure Area C->H E Absorb with Inert Material D->E F Collect & Seal in Waste Container E->F F->H G Decontaminate Spill Area G->F I Arrange for Licensed Chemical Waste Disposal H->I J Document Waste Transfer I->J

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all applicable federal, state, and local regulations is mandatory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furtrethonium iodide
Reactant of Route 2
Furtrethonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.